Product packaging for 2-Methyl-4-oxopentanoic acid(Cat. No.:CAS No. 6641-83-4)

2-Methyl-4-oxopentanoic acid

Cat. No.: B1296139
CAS No.: 6641-83-4
M. Wt: 130.14 g/mol
InChI Key: UZTJTTKEYGHTNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methyl-4-oxopentanoic acid is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15757. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O3 B1296139 2-Methyl-4-oxopentanoic acid CAS No. 6641-83-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-4(6(8)9)3-5(2)7/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTJTTKEYGHTNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10280179
Record name 2-Methyl-4-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6641-83-4
Record name 6641-83-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15757
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-4-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name alpha-Methyllevulinic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-4-oxopentanoic Acid: Chemical Properties, Structure, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-Methyl-4-oxopentanoic acid is limited in the current scientific literature. Much of the available information pertains to its structural isomer, 4-methyl-2-oxopentanoic acid (α-ketoisocaproic acid), a key metabolite in leucine (B10760876) catabolism. This guide synthesizes the available theoretical and experimental data for this compound and, where relevant, discusses the properties and biological significance of its isomer to provide a comprehensive overview for research and drug development purposes.

Core Chemical Properties and Structure

This compound, also known as α-methyllevulinic acid, is a keto acid with the molecular formula C₆H₁₀O₃. Its structure features a carboxylic acid group and a ketone functional group, making it a bifunctional molecule with potential for diverse chemical reactivity.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that much of this data is computationally predicted due to a lack of extensive experimental validation in published literature.

PropertyValueSource
IUPAC Name This compound[1][2]
Synonyms α-Methyllevulinic acid, 2-Methyllevulinic Acid[3]
CAS Number 6641-83-4[1][3]
Molecular Formula C₆H₁₀O₃[1][2]
Molecular Weight 130.14 g/mol [1][4]
Boiling Point 165 °C at 40 mmHg; 135-137 °C at 10 mmHg[1][5]
Density 1.09 g/cm³[1]
Flash Point 116.5 °C[1]
pKa (Predicted) 2.65 ± 0.54[1]
Melting Point Not available (often cited as N/A)[6]
Solubility Predicted to be soluble in water and polar organic solvents[1]
Structural Information

The structural identifiers for this compound are crucial for database searches and computational modeling.

IdentifierValueSource
SMILES CC(CC(=O)C)C(=O)O[1]
InChI InChI=1S/C6H10O3/c1-4(6(8)9)3-5(2)7/h4H,3H2,1-2H3,(H,8,9)[1][2]
InChI Key UZTJTTKEYGHTNM-UHFFFAOYSA-N[1][2]

Experimental Protocols

General Synthesis Approach: Michael Addition

A plausible synthetic route to this compound is the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by hydrolysis and decarboxylation.

Reaction Scheme:

cluster_0 Michael Addition reagent1 Diethyl methylmalonate intermediate Michael Adduct reagent1->intermediate + NaOEt reagent2 Methyl vinyl ketone reagent2->intermediate product This compound intermediate->product 1. H3O+, Δ 2. -CO2, -EtOH

Plausible synthetic workflow for this compound.

Methodology:

  • Michael Addition: Diethyl methylmalonate is treated with a base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the β-carbon of methyl vinyl ketone in a Michael 1,4-addition.

  • Hydrolysis and Decarboxylation: The resulting diester intermediate is then subjected to acidic hydrolysis (e.g., using aqueous HCl or H₂SO₄) and heat. This process hydrolyzes both ester groups to carboxylic acids and subsequently leads to the decarboxylation of the geminal diacid, yielding the final product, this compound.

  • Purification: The crude product can be purified using standard techniques such as vacuum distillation or column chromatography.

Analytical Characterization: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound, typically after derivatization to increase its volatility.

Methodology:

  • Derivatization: The carboxylic acid group is converted to a more volatile ester, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by esterification with an alcohol (e.g., methanol) under acidic conditions.

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The temperature program is optimized to achieve good separation from other components in the sample matrix.

  • MS Detection: The separated components are introduced into a mass spectrometer. Electron ionization (EI) is a common method for generating a fragmentation pattern that can be used for structural elucidation and confirmation. The mass spectrum is expected to show a molecular ion peak and characteristic fragment ions.

Spectroscopic Data (Predicted)

Experimental spectroscopic data for this compound is scarce. The following are predicted spectral characteristics based on its structure.

¹H NMR Spectroscopy
Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-CH ₃ (at C2)1.2 - 1.4Doublet
-CH ₂-2.5 - 2.8Multiplet
-CH (CH₃)-2.9 - 3.2Multiplet
-C(=O)CH2.1 - 2.3Singlet
-COOH 10.0 - 12.0Broad Singlet
¹³C NMR Spectroscopy
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C H₃ (at C2)15 - 20
-C H₂-40 - 45
-C H(CH₃)-45 - 50
-C(=O)C H₃205 - 215
-C (=O)CH₃30 - 35
-C OOH175 - 180
Infrared (IR) Spectroscopy
Functional GroupPredicted Wavenumber (cm⁻¹)
O-H stretch (Carboxylic acid)2500-3300 (broad)
C-H stretch (Alkyl)2850-3000
C=O stretch (Ketone)~1715
C=O stretch (Carboxylic acid)~1700

Biological Significance and Signaling Pathways (Inferred from Isomer)

As previously mentioned, there is a significant lack of information on the biological role of this compound. However, its structural isomer, 4-Methyl-2-oxopentanoic acid (α-ketoisocaproic acid, KIC), is a well-studied intermediate in the catabolism of the branched-chain amino acid (BCAA) leucine. Given the structural similarity, it is plausible that this compound could interact with similar biological pathways, although this requires experimental verification.

Leucine Catabolism and the Role of 4-Methyl-2-oxopentanoic Acid

Leucine is an essential amino acid, and its breakdown is crucial for energy homeostasis, particularly in muscle tissue.

Leucine Leucine KIC 4-Methyl-2-oxopentanoic acid (α-Ketoisocaproic acid) Leucine->KIC BCAT Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA BCKDH Acetyl_CoA Acetyl-CoA Isovaleryl_CoA->Acetyl_CoA Acetoacetate Acetoacetate Isovaleryl_CoA->Acetoacetate TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Acetoacetate->TCA_Cycle

Simplified pathway of Leucine catabolism highlighting 4-Methyl-2-oxopentanoic acid.

Key Enzymes:

  • Branched-chain aminotransferase (BCAT): Catalyzes the reversible transamination of leucine to KIC.

  • Branched-chain α-keto acid dehydrogenase (BCKDH) complex: Catalyzes the irreversible oxidative decarboxylation of KIC to isovaleryl-CoA.

Defects in the BCKDH complex lead to the accumulation of BCAAs and their corresponding α-keto acids, resulting in a metabolic disorder known as Maple Syrup Urine Disease (MSUD).

Connection to mTOR Signaling

4-Methyl-2-oxopentanoic acid has been shown to be a signaling molecule that can activate the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth, proliferation, and protein synthesis. This is particularly relevant in the context of muscle protein synthesis.

KIC 4-Methyl-2-oxopentanoic acid (from Leucine) mTORC1 mTORC1 KIC->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Phosphorylates (Inhibits inhibition) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4E->Protein_Synthesis Promotes

Activation of the mTORC1 pathway by 4-Methyl-2-oxopentanoic acid.

The activation of mTORC1 by KIC promotes the phosphorylation of downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to an increase in protein synthesis. This makes the BCAA metabolic pathway a target of interest for conditions related to muscle wasting and for the development of nutritional supplements.

Conclusion and Future Directions

This compound is a compound for which there is a significant gap in experimental data. The information presented in this guide is largely based on theoretical predictions and data from its well-studied isomer, 4-Methyl-2-oxopentanoic acid. For researchers and drug development professionals, this presents both a challenge and an opportunity.

Future research should focus on:

  • Development of a robust and scalable synthesis for this compound to enable further studies.

  • Full experimental characterization of its physicochemical and spectroscopic properties.

  • Investigation of its biological activity , including its potential to interact with enzymes in the BCAA catabolic pathway and its effects on signaling pathways such as mTOR.

  • Comparative studies with 4-Methyl-2-oxopentanoic acid to understand the structure-activity relationship and the impact of the methyl group position on its biological effects.

Such studies will be crucial to determine if this compound has unique properties that could be exploited for therapeutic or other applications.

References

An In-depth Technical Guide to the Synthesis Pathway of 4-Methyl-2-Oxovaleric Acid in Skeletal Muscle

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Methyl-2-oxovaleric acid, also known as α-ketoisocaproate (KIC), is a pivotal intermediate in the catabolism of the essential branched-chain amino acid (BCAA), leucine (B10760876). In skeletal muscle, the synthesis of KIC is the initial and reversible step in leucine degradation, a process with significant implications for muscle protein metabolism, nitrogen balance, and cellular signaling. This guide provides a comprehensive technical overview of the KIC synthesis pathway in skeletal muscle, including the enzymes involved, regulatory mechanisms, quantitative data, detailed experimental protocols, and visual representations of the associated biochemical and signaling pathways. Understanding this pathway is crucial for research into metabolic disorders, sarcopenia, and the development of therapeutic interventions targeting muscle metabolism.

The Core Synthesis Pathway

The synthesis of 4-methyl-2-oxovaleric acid in skeletal muscle is primarily a single-step reaction catalyzed by the mitochondrial enzyme, branched-chain aminotransferase 2 (BCAT2).[1] This reaction involves the reversible transamination of L-leucine.

Reaction:

L-Leucine + α-ketoglutarate ⇌ 4-Methyl-2-oxovaleric acid (KIC) + L-glutamate

Key Enzyme:

  • Branched-chain aminotransferase 2 (BCAT2): This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme is highly expressed in skeletal muscle mitochondria.[1][2] In contrast, the liver has very low BCAT activity, making skeletal muscle the primary site for the initial catabolism of BCAAs.[2][3] BCAT2 catalyzes the transfer of the amino group from leucine to the amino group acceptor, α-ketoglutarate, resulting in the formation of KIC and glutamate.[1] The substrate preference for BCAT enzymes is typically isoleucine, followed by leucine, and then valine.[1]

The KIC produced can then either be reaminated back to leucine or undergo irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which is the rate-limiting step in BCAA catabolism.[4][5]

Quantitative Data

The concentrations of leucine and its metabolite KIC in skeletal muscle are dynamic and influenced by various physiological states such as feeding, fasting, and exercise.

Table 1: Concentrations of Leucine and 4-Methyl-2-oxovaleric Acid (KIC) in Human Skeletal Muscle

ConditionLeucine Concentration (µmol/kg wet wt)4-Methyl-2-oxovaleric Acid (KIC) Concentration (µmol/kg wet wt)Reference(s)
Resting (post-absorptive) ~100-15049.4 ± 4.1[6][7]
After Intense Exercise Not consistently reported to change78.1 ± 6.5[6]
Infusion of Leucine Significantly increasedSignificantly increased[1]
Infusion of KIC Significantly increasedSignificantly increased[1]
Starvation (3 days, rat model) Elevated 1.9- to 2.8-fold≤ 25 (intracellular)[7]

Table 2: Kinetic Parameters of Branched-Chain Aminotransferase (BCAT)

Enzyme SourceSubstrateKmVmaxReference(s)
Thermus thermophilus BCATα-ketoglutarate83.5 ± 31.3 mM0.18 ± 0.05 U/mg[8]
Escherichia coli BCATVarious 2-oxoacidsVariesVaries[7]

Regulatory Mechanisms and Signaling Pathways

The synthesis and subsequent degradation of KIC are tightly regulated. While the BCAT2-mediated reaction is reversible, the activity of the subsequent enzyme, BCKDH, is a critical control point.

Regulation of Branched-Chain α-Keto Acid Dehydrogenase (BCKDH)

The BCKDH complex is regulated by a phosphorylation/dephosphorylation cycle:

  • Inactivation: The BCKDH kinase (BDK) phosphorylates the E1α subunit of the BCKDH complex, leading to its inactivation.[2][9] Skeletal muscle has a high ratio of BDK to BCKDH, resulting in a generally low activity state of BCKDH in this tissue.[9]

  • Activation: The protein phosphatase 2Cm (PPM1K) dephosphorylates and activates the BCKDH complex.[2][9]

Several factors influence this regulatory cycle:

  • Allosteric Regulation: KIC itself can allosterically inhibit BDK, leading to increased BCKDH activity.[2][10]

  • Exercise: Intense exercise promotes the dephosphorylation and activation of BCKDH.[6]

  • Hormonal Control: Glucocorticoids can activate BCKDH.[11]

mTORC1 Signaling Pathway

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and protein synthesis and is intricately linked to BCAA metabolism.

  • Activation by Leucine: Leucine is a potent activator of mTORC1 signaling.[2][4] This activation promotes protein synthesis by phosphorylating downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

  • KIC and mTORC1: KIC can also stimulate mTORC1 signaling, likely through its conversion back to leucine via BCAT2.[12]

  • Insulin (B600854) Signaling: BCAA and their metabolites can influence insulin signaling. Elevated levels of KIC have been shown to suppress insulin-stimulated glucose transport in muscle cells in an mTORC1-dependent manner, potentially contributing to insulin resistance.[12][13]

Experimental Protocols

Measurement of Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity

This protocol describes a spectrophotometric assay to determine BCKDH activity in skeletal muscle tissue extracts by measuring the rate of NADH production.

Materials:

  • Homogenization Buffer: 30 mM KPi pH 7.5, 3 mM EDTA, 5 mM DTT, 1 mM α-ketoisovalerate, 3% FBS, 5% Triton X-100, 1 µM Leupeptin.[9]

  • Assay Buffer: 50 mM HEPES (pH 7.5), 30 mM KPi (pH 7.5), 0.4 mM CoA, 3 mM NAD+, 5% FBS, 2 mM thiamine (B1217682) pyrophosphate, 2 mM MgCl₂, and 86.6 µM α‐keto[1‐¹⁴C]isovalerate (for radioactive assay) or a non-radioactive α-keto acid substrate.[14]

  • Spectrophotometer capable of reading absorbance at 340 nm.

  • Tissue homogenizer.

  • Centrifuge.

Procedure:

  • Tissue Homogenization: Pulverize frozen skeletal muscle tissue in liquid nitrogen. Homogenize the powdered tissue in ice-cold Homogenization Buffer.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the mitochondrial proteins including the BCKDH complex.

  • Enzyme Assay:

    • Add a known amount of the supernatant to the Assay Buffer.

    • Initiate the reaction by adding the α-keto acid substrate (e.g., α-ketoisovalerate).

    • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Calculation of Activity: Calculate the BCKDH activity based on the rate of change in absorbance and the molar extinction coefficient of NADH. Activity is typically expressed as nmol/min/mg of protein.

Quantification of 4-Methyl-2-oxovaleric Acid by HPLC-MS/MS

This protocol provides a general method for the quantification of KIC in muscle tissue using high-performance liquid chromatography-tandem mass spectrometry.

Materials:

  • Skeletal muscle biopsy sample.

  • Methanol for protein precipitation.

  • Internal standard (e.g., stable isotope-labeled KIC).

  • HPLC system coupled to a tandem mass spectrometer.

  • C18 analytical column.

  • Mobile phases (e.g., A: 10 mmol/L ammonium (B1175870) acetate (B1210297) in water; B: acetonitrile).

Procedure:

  • Sample Preparation:

    • Homogenize the muscle tissue in a suitable buffer.

    • Add a known amount of the internal standard.

    • Precipitate proteins by adding cold methanol.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the metabolites.

  • HPLC Separation:

    • Inject the supernatant onto the C18 column.

    • Elute the analytes using a gradient of mobile phases A and B.

  • MS/MS Detection:

    • Ionize the eluted compounds using electrospray ionization (ESI) in negative mode.

    • Monitor the specific precursor-to-product ion transitions for KIC and the internal standard in multiple reaction monitoring (MRM) mode.

  • Quantification:

    • Construct a standard curve using known concentrations of KIC.

    • Quantify the concentration of KIC in the sample by comparing its peak area to that of the internal standard and the standard curve.

Western Blot Analysis of BCKDH Phosphorylation

This protocol outlines the procedure for assessing the phosphorylation state of the BCKDH E1α subunit at Serine 293.

Materials:

  • Skeletal muscle lysate.

  • RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-BCKDH (Ser293) and anti-total BCKDH.

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membrane and transfer apparatus.

  • Enhanced chemiluminescence (ECL) detection reagents.

  • Imaging system.

Procedure:

  • Protein Extraction: Lyse muscle tissue in ice-cold RIPA buffer with inhibitors. Centrifuge to remove cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-phospho-BCKDH or anti-total BCKDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated BCKDH signal to the total BCKDH signal.

Mandatory Visualizations

Synthesis Pathway of 4-Methyl-2-Oxovaleric Acid

KIC_Synthesis_Pathway cluster_muscle_mitochondrion Skeletal Muscle Mitochondrion Leucine L-Leucine BCAT2 BCAT2 (Pyridoxal 5'-phosphate) Leucine->BCAT2 alpha_KG α-Ketoglutarate alpha_KG->BCAT2 KIC 4-Methyl-2-oxovaleric Acid (KIC) Glutamate L-Glutamate BCAT2->KIC BCAT2->Glutamate

Caption: Synthesis of 4-methyl-2-oxovaleric acid (KIC) from L-leucine in skeletal muscle mitochondria.

Regulation of BCKDH and mTORC1 Signaling

BCAA_Regulation_Pathway cluster_BCAA_catabolism BCAA Catabolism cluster_regulation Regulation cluster_mTORC1 mTORC1 Signaling Leucine Leucine KIC KIC Leucine->KIC BCAT2 mTORC1 mTORC1 Leucine->mTORC1 Activation BCKDH_active BCKDH (Active) KIC->BCKDH_active BDK BDK KIC->BDK Inhibition Metabolites Further Metabolism BCKDH_active->Metabolites BCKDH_active->BDK BCKDH_inactive p-BCKDH (Inactive) PPM1K PPM1K BCKDH_inactive->PPM1K BDK->BCKDH_inactive Phosphorylation PPM1K->BCKDH_active Dephosphorylation Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis IRS1 IRS1 mTORC1->IRS1 Inhibition Insulin_Signaling Insulin Signaling IRS1->Insulin_Signaling

Caption: Regulation of BCAA catabolism and its link to mTORC1 signaling in skeletal muscle.

Experimental Workflow

Experimental_Workflow cluster_study_design Study Design cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_data_interpretation Data Interpretation Subject_Recruitment Subject Recruitment Intervention Intervention (e.g., Exercise, Supplementation) Subject_Recruitment->Intervention Biopsy_Collection Muscle Biopsy Collection (Pre- and Post-Intervention) Intervention->Biopsy_Collection Homogenization Tissue Homogenization Biopsy_Collection->Homogenization Protein_Extraction Protein Extraction Homogenization->Protein_Extraction Metabolite_Extraction Metabolite Extraction Homogenization->Metabolite_Extraction Western_Blot Western Blot (p-BCKDH, Total BCKDH) Protein_Extraction->Western_Blot Enzyme_Assay BCKDH Activity Assay Protein_Extraction->Enzyme_Assay LC_MS LC-MS/MS (KIC Quantification) Metabolite_Extraction->LC_MS Data_Analysis Statistical Analysis Western_Blot->Data_Analysis Enzyme_Assay->Data_Analysis LC_MS->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A typical experimental workflow for studying KIC synthesis and regulation in skeletal muscle.

References

Endogenous Production of Alpha-Ketoisocaproate in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-ketoisocaproate (α-KIC), the keto-analog of the essential branched-chain amino acid (BCAA) leucine (B10760876), is a critical intermediate in mammalian metabolism. Its endogenous production and subsequent catabolism are tightly regulated processes with significant implications for nitrogen homeostasis, energy balance, and cellular signaling. Dysregulation of α-KIC metabolism is a hallmark of several metabolic disorders, most notably Maple Syrup Urine Disease (MSUD), and has been implicated in insulin (B600854) resistance and type 2 diabetes. This technical guide provides an in-depth overview of the core principles of endogenous α-KIC production, its metabolic fate, and the analytical methodologies used for its quantification. Detailed experimental protocols, quantitative data, and visualizations of key pathways are presented to support advanced research and therapeutic development.

The Core Metabolic Pathway of Alpha-Ketoisocaproate Production

The primary route for the endogenous production of α-KIC in mammals is through the reversible transamination of L-leucine.[1] This initial step in leucine catabolism is catalyzed by the enzyme branched-chain aminotransferase (BCAT) .[2][3] The reaction involves the transfer of the amino group from leucine to α-ketoglutarate, yielding α-KIC and glutamate.[4][5]

Two main isoforms of BCAT exist in mammals: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2).[2][5] A key feature of BCAA metabolism is the tissue-specific expression of its enzymes. BCAT activity is relatively low in the liver but high in extrahepatic tissues, particularly skeletal muscle.[6][7] Consequently, the majority of dietary leucine undergoes its initial transamination to α-KIC in the muscle.[6][8] This newly synthesized α-KIC is then released into the bloodstream for transport to other tissues, primarily the liver, for further metabolism.[4][6]

The subsequent and irreversible step in α-KIC catabolism is its oxidative decarboxylation to isovaleryl-CoA. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex , a multi-enzyme complex located in the inner mitochondrial membrane.[5][9][10] In contrast to BCAT, the BCKDH complex is most active in the liver, with lower activity in muscle and other peripheral tissues.[6][11] This enzymatic distribution necessitates the inter-organ shuttle of α-KIC from its site of production (e.g., muscle) to its primary site of oxidation (liver).[4]

A minor fraction of α-KIC can also be oxidized by the enzyme KIC dioxygenase in the liver to produce β-hydroxy β-methylbutyrate (HMB), a metabolite with recognized roles in muscle protein metabolism.[10][12]

Alpha-Ketoisocaproate Metabolism cluster_muscle Skeletal Muscle (Extrahepatic) cluster_liver Liver Leucine L-Leucine invis1 Leucine->invis1 aKG α-Ketoglutarate aKG->invis1 Glu Glutamate KIC α-Ketoisocaproate (KIC) KIC->KIC IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCKDH Complex (Liver) HMB β-Hydroxy β-methylbutyrate (HMB) KIC->HMB KIC Dioxygenase (Liver) Metabolism Further Metabolism (e.g., Acetyl-CoA) IsovalerylCoA->Metabolism invis1->Glu invis1->KIC BCAT (Muscle) invis2

Overview of the primary pathway for α-KIC production and metabolism.

Regulation of Alpha-Ketoisocaproate Production

The endogenous concentration of α-KIC is tightly regulated, primarily at the level of the BCKDH complex, which catalyzes the rate-limiting step in BCAA catabolism.[3][9] This regulation occurs through two main mechanisms:

  • Reversible Phosphorylation: The activity of the BCKDH complex is controlled by a phosphorylation/dephosphorylation cycle.[2][9] A dedicated BCKD kinase (BCKDK) phosphorylates the E1α subunit of the complex, leading to its inactivation.[6][13] Conversely, a specific phosphatase, protein phosphatase 2Cm (PP2Cm) , dephosphorylates and activates the complex.[6]

  • Allosteric Inhibition: The BCKD kinase is allosterically inhibited by the branched-chain keto acids themselves, with α-KIC being the most potent inhibitor.[2][3][6] This creates a feedback mechanism where an accumulation of α-KIC (resulting from high leucine levels) inhibits the kinase, thereby promoting the activation of the BCKDH complex and stimulating its own degradation.[3][14]

BCKDH Regulation BCKDH_active BCKDH Complex (Active) BCKDH_inactive BCKDH Complex-P (Inactive) BCKDH_active->BCKDH_inactive Phosphorylation BCKDH_inactive->BCKDH_active Dephosphorylation BCKDK BCKD Kinase (BCKDK) BCKDK:e->BCKDH_active:n PP2Cm PP2Cm Phosphatase PP2Cm:e->BCKDH_inactive:s KIC α-Ketoisocaproate (KIC) KIC->BCKDK Allosteric Inhibition

Regulation of the BCKDH complex by phosphorylation and allosteric inhibition.

Quantitative Data on Alpha-Ketoisocaproate

The concentration of α-KIC in biological fluids and tissues is a key indicator of BCAA metabolic status. The following tables summarize quantitative data from the literature.

Table 1: Concentrations of α-Ketoisocaproate in Plasma/Blood
SpeciesConditionConcentration (µM)Reference
RatFed (stock diet)12.4 ± 0.7[6]
RatStarved (3 days)Increased 1.4 to 2-fold[6]
RatDiabeticIncreased 1.4 to 2-fold[6]
HumanHealthy AdultsCorrelated with Leucine[15]
HumanMaple Syrup Urine DiseaseSignificantly elevated[6]
Table 2: Concentrations of α-Ketoisocaproate in Tissues
SpeciesTissueConcentrationReference
RatSkeletal MuscleAccumulates; 35-72% of plasma[6][16]
RatLiverVery low / near undetectable[6][16]
RatHeartLow, near undetectable[6]
RatKidneyDetectable amounts[16]
RatBrainVery low; releases KIC[16]
DogLiverVery low[16]
DogBrainLower than liver[16]
K562 CellsIntracellular1.55–316 pmol/1 × 10^6 cells[17]
Table 3: Kinetic Parameters of Key Enzymes
EnzymeSubstrate/InhibitorSpecies/TissueParameterValueReference
BCATLeucineRat AstrocytesKm58 µM[1]
BCATLeucineRat AstrocytesVmax~2.0 nmol/mg protein/min[1]
BCKD Kinaseα-KetoisocaproateRabbit LiverI₅₀0.065 mM[14]
BCKD Kinaseα-Keto-β-methylvalerateRabbit LiverI₅₀0.49 mM[14]
BCKD Kinaseα-KetoisovalerateRabbit LiverI₅₀2.5 mM[14]

Experimental Protocols for Alpha-Ketoisocaproate Quantification

Accurate quantification of α-KIC is essential for research in this field. The most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18]

General Analytical Workflow

The analysis of α-KIC in biological matrices typically follows a multi-step process involving sample preparation, derivatization (for GC-MS and some HPLC methods), chromatographic separation, and detection.

KIC Analysis Workflow Sample Biological Sample (Plasma, Tissue Homogenate) Spike Spike with Internal Standard Sample->Spike Deproteinize Protein Precipitation (e.g., Methanol (B129727), Acid) Spike->Deproteinize Centrifuge Centrifugation Deproteinize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Dry Down (e.g., under Nitrogen) Supernatant->Dry Derivatize Chemical Derivatization (e.g., Oximation/Silylation for GC-MS) Dry->Derivatize Separate Chromatographic Separation (GC or LC) Derivatize->Separate Detect Mass Spectrometric Detection (MS or MS/MS) Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

A general experimental workflow for the quantification of α-KIC.
Protocol 1: Quantification by GC-MS

GC-MS is a highly sensitive and specific method for α-KIC analysis but requires derivatization to make the analyte volatile and thermally stable.[9][19] A common approach is a two-step oximation and silylation.[19]

1. Sample Preparation and Extraction: a. Thaw frozen biological samples (e.g., 50-100 µL plasma or an equivalent amount of tissue homogenate) at room temperature.[20] b. Add a known amount of a suitable internal standard (e.g., stable isotope-labeled α-KIC or 2-ketocaproic acid).[9][10] c. Deproteinize the sample by adding a 3-fold volume of an organic solvent like methanol or by acidification with perchloric or hydrochloric acid.[9][10][18] d. Vortex vigorously and centrifuge at >3000 x g for 10-15 minutes to pellet the precipitated proteins.[10] e. Carefully transfer the supernatant to a new clean glass tube. f. Dry the extract completely under a gentle stream of nitrogen gas at a slightly elevated temperature (e.g., 40-60°C).[9]

2. Derivatization: a. Oximation: To the dried residue, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine (B92270) to protect the keto group.[10][19] Cap the tube and incubate at 60°C for 30-60 minutes.[10] b. Silylation: After cooling, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) to derivatize the carboxyl group.[10][19] Cap tightly, vortex, and incubate at 60°C for another 30 minutes.[10]

3. GC-MS Analysis: a. Injection: Inject 1 µL of the derivatized sample into the GC-MS system, typically in splitless mode for maximum sensitivity.[9] b. Gas Chromatography:

  • Column: Use a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[10]
  • Carrier Gas: Helium at a constant flow of ~1 mL/min.[10]
  • Oven Program: Employ a temperature gradient, for example, starting at 80°C, holding for 2 minutes, then ramping at 10°C/min to 280°C and holding for 5 minutes.[10] c. Mass Spectrometry:
  • Ionization: Use Electron Impact (EI) ionization at 70 eV.[9]
  • Acquisition Mode: For high sensitivity and specificity, use Selected Ion Monitoring (SIM) mode to monitor characteristic ions of the derivatized α-KIC and the internal standard.[9][20]

Protocol 2: Quantification by LC-MS/MS

LC-MS/MS offers high sensitivity and selectivity and often requires less sample preparation (e.g., no derivatization) compared to GC-MS.[18][21]

1. Sample Preparation and Extraction: a. To 100 µL of plasma or tissue homogenate, add a known amount of a stable isotope-labeled internal standard. b. Add 300 µL of a cold extraction solvent (e.g., methanol containing 0.1% formic acid).[18][21] c. Vortex for 2 minutes to precipitate proteins. d. Centrifuge at high speed (e.g., >10,000 x g) at 4°C for 10 minutes.[21] e. Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Analysis: a. Liquid Chromatography:

  • Column: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[18]
  • Mobile Phases: Use a gradient elution with mobile phase A (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water) and mobile phase B (e.g., acetonitrile).[18]
  • Gradient: A typical gradient might run from 5% B to 90% B over several minutes to separate α-KIC from other matrix components.[18]
  • Flow Rate: A typical flow rate is 0.3 mL/min.[18] b. Tandem Mass Spectrometry:
  • Ionization: Use Electrospray Ionization (ESI), typically in negative ion mode for keto acids.
  • Acquisition Mode: Operate in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both α-KIC and its labeled internal standard to ensure highly selective and sensitive quantification.

Signaling Pathways and Physiological Roles

α-KIC and its parent amino acid, leucine, are potent activators of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway , a central regulator of cell growth, proliferation, and protein synthesis.[22][23] Leucine's activation of mTOR complex 1 (mTORC1) is a key mechanism by which it stimulates muscle protein synthesis.[23] This signaling cascade involves a complex series of interactions, ultimately leading to the phosphorylation of downstream targets like S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which unleashes the translation of specific mRNAs.[24][25]

mTOR Signaling Pathway Leucine Leucine / KIC mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 P _4EBP1 4E-BP1 mTORC1->_4EBP1 P RPS6 Ribosomal Protein S6 S6K1->RPS6 P eIF4E eIF4E _4EBP1->eIF4E Inhibits ProteinSynthesis Protein Synthesis RPS6->ProteinSynthesis eIF4E->ProteinSynthesis

Simplified diagram of the mTORC1 signaling pathway activated by Leucine/KIC.

Due to its role in leucine metabolism and mTOR signaling, α-KIC has been investigated for its potential to:

  • Stimulate muscle protein synthesis and attenuate muscle atrophy.

  • Serve as a dietary supplement for athletes.

  • Act as a nitrogen-free precursor to leucine in patients with chronic kidney disease or urea (B33335) cycle disorders.[25]

However, chronically elevated levels of BCAAs and their keto-acids, including α-KIC, are associated with insulin resistance, potentially through overstimulation of mTORC1, which can lead to inhibitory feedback on insulin signaling pathways.

Conclusion

The endogenous production of α-ketoisocaproate is a pivotal process in mammalian amino acid metabolism, intricately linked to nutritional status, energy homeostasis, and cellular growth signals. A thorough understanding of its production, regulation, and physiological roles is crucial for researchers in metabolism, nutrition, and drug development. The methodologies detailed in this guide provide a robust framework for the accurate quantification of α-KIC, which is essential for advancing our knowledge of its function in both health and disease and for exploring its therapeutic potential.

References

An In-depth Technical Guide on 2-Methyl-4-oxopentanoic Acid: Discovery, History, and Core Technical Data

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-4-oxopentanoic acid, also known as α-ketoisocaproic acid (KIC). It details the compound's discovery and history, which is intrinsically linked to the elucidation of the metabolic disorder Maple Syrup Urine Disease (MSUD). This document furnishes researchers, scientists, and drug development professionals with in-depth information on its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its significant role in key biological signaling pathways.

Discovery and History

The discovery of this compound is a pivotal story in the history of metabolic medicine. Its identification is directly linked to the investigation of a rare inherited metabolic disorder.

In 1954, Menkes et al. first described a neurodegenerative disorder in infants whose urine had a characteristic sweet odor, similar to that of maple syrup.[1][2] This condition was subsequently named Maple Syrup Urine Disease (MSUD).[1][3] A few years later, Dancis and his colleagues identified the accumulating pathogenic compounds as the branched-chain amino acids (BCAAs) leucine (B10760876), isoleucine, and valine, and their corresponding α-keto acids.[1] By 1960, they had pinpointed the enzymatic defect in MSUD to be at the level of the decarboxylation of these branched-chain α-keto acids.[1][2] this compound was identified as the α-keto acid derived from leucine.[4]

The multienzyme complex responsible for this decarboxylation, the branched-chain α-keto acid dehydrogenase (BCKD) complex, was purified and characterized in 1978.[2] This solidified the understanding of this compound's central role in this critical metabolic pathway. While the initial discovery was in a pathological context, subsequent research has highlighted its broader physiological significance, particularly in nutrient sensing and the regulation of protein metabolism.

Physicochemical Properties

This compound is a branched-chain keto acid.[5] Its structure and key physicochemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name This compound[6]
Synonyms α-Ketoisocaproic acid, KIC, 4-Methyl-2-oxopentanoic acid, 2-Oxoisocaproic acid[5][7]
CAS Number 6641-83-4[6]
Molecular Formula C6H10O3[6][7]
Molecular Weight 130.14 g/mol [7][8]
Appearance Pale yellow liquid[9]
Melting Point 8 - 10 °C[9]
Boiling Point 165 °C at 40 mmHg[10]
Density 1.053 - 1.058 g/cm³[9]
Solubility Soluble in water (32 mg/mL), ethanol, DMSO, and dimethylformamide (approx. 30 mg/mL)[7][9]

Biological Role and Signaling Pathways

This compound is a key metabolic intermediate in the catabolism of the essential amino acid L-leucine.[11][12] This pathway is crucial for energy production and the synthesis of other biomolecules.

Leucine Catabolism

The initial step in leucine degradation is the reversible transamination of L-leucine to this compound, a reaction catalyzed by branched-chain amino acid aminotransferases (BCATs).[11][13] This is a critical regulatory point, as this compound can either be reaminated back to leucine or undergo irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKD) complex to form isovaleryl-CoA.[13][14]

Leucine_Catabolism Leucine L-Leucine KIC This compound (α-Ketoisocaproic acid) Leucine->KIC Transamination KIC->Leucine Reamination IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCAT BCAT BCKD BCKD Complex

Figure 1: Initial steps of the Leucine Catabolism Pathway.
mTOR Signaling and Protein Synthesis

This compound, along with leucine, plays a significant role as a nutrient signal, particularly in the activation of the mechanistic Target of Rapamycin (mTOR) signaling pathway.[15][16] The mTOR complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and protein synthesis.[17][18]

Activation of mTORC1 by this compound leads to the phosphorylation of downstream effectors, such as p70S6 Kinase 1 (S6K1) and eIF4E Binding Protein 1 (4E-BP1), which in turn promotes the initiation of mRNA translation and stimulates protein synthesis, particularly in skeletal muscle.[1][13] However, chronic elevation of this compound has been linked to the development of insulin (B600854) resistance through its effects on the mTORC1 pathway.[16]

mTOR_Signaling KIC This compound mTORC1 mTORC1 KIC->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 phosphorylates ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis promotes FourEBP1->ProteinSynthesis promotes (upon phosphorylation)

Figure 2: Simplified mTORC1 signaling pathway activated by this compound.

Experimental Protocols

Synthesis of this compound from L-Leucine

This protocol describes the conversion of L-leucine to this compound via transamination, a common method for its laboratory-scale synthesis.

Materials:

  • L-leucine

  • α-Ketoglutaric acid

  • Branched-chain amino acid aminotransferase (BCAT) enzyme (commercially available)

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Prepare a reaction mixture containing L-leucine, a molar excess of α-ketoglutaric acid, and a catalytic amount of PLP in potassium phosphate buffer.

  • Initiate the reaction by adding the BCAT enzyme.

  • Incubate the mixture at 37°C with gentle agitation for a sufficient time to allow for conversion (monitor by TLC or HPLC).

  • Stop the reaction by acidifying the mixture with HCl to a pH of approximately 2.

  • Extract the product, this compound, from the aqueous solution using ethyl acetate in a separatory funnel.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The product can be further purified by column chromatography if necessary.

Synthesis_Workflow start Start: Prepare Reaction Mixture step1 Add BCAT Enzyme start->step1 step2 Incubate at 37°C step1->step2 step3 Acidify with HCl step2->step3 step4 Extract with Ethyl Acetate step3->step4 step5 Dry Organic Phase step4->step5 step6 Evaporate Solvent step5->step6 end End: Purified Product step6->end

Figure 3: Workflow for the synthesis of this compound from L-leucine.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the quantification of this compound in biological samples, such as plasma or urine.[18][19][20]

Materials:

  • Biological sample (e.g., plasma, urine)

  • Internal standard (e.g., deuterated this compound)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Derivatization agents:

    • Methoxyamine hydrochloride in pyridine (B92270)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Thaw the biological sample.

    • Add the internal standard.

    • Acidify the sample with HCl.

    • Perform a liquid-liquid extraction with ethyl acetate.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • Oximation: Add methoxyamine hydrochloride in pyridine to the dried extract and incubate to protect the keto group.

    • Silylation: Add BSTFA with TMCS and incubate to derivatize the carboxylic acid group.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Use an appropriate temperature program for the GC oven to separate the analytes.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode for quantitative analysis, using characteristic ions for the derivatized analyte and the internal standard.

  • Quantification:

    • Generate a calibration curve using standard solutions of this compound prepared and derivatized in the same manner as the samples.

    • Calculate the concentration of the analyte in the samples based on the peak area ratio of the analyte to the internal standard.

Conclusion

This compound, initially identified as a key metabolite in Maple Syrup Urine Disease, has emerged as a significant molecule in the broader context of metabolic regulation. Its central role in leucine catabolism and its influence on the mTOR signaling pathway underscore its importance in both health and disease. This technical guide provides a foundational understanding of its discovery, properties, and biological functions, along with practical experimental protocols to aid researchers in their ongoing investigations into the multifaceted roles of this important keto acid. Further research into the therapeutic modulation of its metabolic pathways holds promise for the development of novel treatments for a range of metabolic disorders.

References

An In-depth Technical Guide to 2-Methyl-4-oxopentanoic Acid: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-4-oxopentanoic acid, also known as α-methyllevulinic acid, is a keto acid of significant interest in metabolic research and as a potential building block in chemical synthesis. Its accumulation is a key diagnostic marker in Maple Syrup Urine Disease (MSUD), a metabolic disorder affecting branched-chain amino acid catabolism. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its biological role. All quantitative data are summarized in structured tables, and relevant pathways and workflows are visualized using Graphviz diagrams to facilitate understanding.

Physical and Chemical Properties

This compound (IUPAC name: this compound; CAS Number: 6641-83-4) is a bifunctional molecule containing both a carboxylic acid and a ketone group. This structure dictates its chemical reactivity and physical properties.

Structural and General Properties
PropertyValueReference(s)
Molecular Formula C₆H₁₀O₃[1]
Molecular Weight 130.14 g/mol [1]
Canonical SMILES CC(CC(=O)C)C(=O)O[1]
InChI Key UZTJTTKEYGHTNM-UHFFFAOYSA-N[1]
Appearance Not specified (likely a solid or oil)
Purity Commercially available up to 97%
Physicochemical Data
PropertyValueReference(s)
Density 1.09 g/cm³[1]
Boiling Point 165 °C at 40 mmHg[1]
Melting Point Estimated 50-100 °C[1]
Flash Point 116.5 °C[1]
pKa (predicted) 2.65 ± 0.54[1]
Solubility Potentially soluble in water and organic solvents[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely available in the literature. The following sections provide plausible methodologies based on established chemical principles and analytical techniques for similar keto acids.

Synthesis of this compound

A common strategy for the synthesis of α-alkylated ketones and carboxylic acids is the alkylation of an enolate or its equivalent. A plausible synthesis of this compound can be envisioned starting from levulinic acid or its ester.

Protocol: Synthesis via Alkylation of Levulinate Ester

  • Esterification of Levulinic Acid: Levulinic acid is first converted to its methyl or ethyl ester to protect the carboxylic acid functionality. This can be achieved by refluxing levulinic acid in the corresponding alcohol (e.g., methanol) with a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Enolate Formation: The levulinate ester is then treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF) to generate the kinetic enolate at the α-position.

  • Alkylation: A methylating agent, such as methyl iodide (CH₃I), is added to the enolate solution to introduce the methyl group at the α-carbon.

  • Workup and Hydrolysis: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride). The organic product is extracted, and the solvent is removed. The resulting methyl 2-methyl-4-oxopentanoate is then hydrolyzed to the desired carboxylic acid by treatment with an aqueous acid or base.

  • Purification: The crude this compound can be purified by column chromatography on silica (B1680970) gel or by crystallization.

Analytical Methods

The analysis of this compound in biological matrices typically requires derivatization to improve its volatility and chromatographic behavior for GC-MS analysis or to enhance its ionization for LC-MS analysis.

Protocol: GC-MS Analysis of this compound in Biological Samples

  • Sample Preparation (Protein Precipitation): To a biological sample (e.g., plasma, urine), add a four-fold excess of a cold organic solvent like acetonitrile (B52724) or methanol (B129727) to precipitate proteins.

  • Extraction: Centrifuge the sample to pellet the precipitated proteins. The supernatant containing the analyte is collected and dried under a stream of nitrogen.

  • Derivatization: The dried extract is derivatized to convert the carboxylic acid and ketone groups into more volatile and thermally stable moieties. A common two-step derivatization involves:

    • Oximation: Reaction with an oximating agent (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride, PFBHA) to convert the keto group to an oxime.

    • Silylation: Reaction with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) to convert the carboxylic acid to a trimethylsilyl (B98337) (TMS) ester.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. Separation is typically achieved on a non-polar or medium-polarity capillary column. The mass spectrometer is operated in electron ionization (EI) mode, and the analyte is identified and quantified based on its retention time and characteristic mass fragmentation pattern.

Spectral Data (of Methyl 2-methyl-4-oxopentanoate)

¹³C NMR Spectrum
Chemical Shift (ppm)Assignment (Predicted)
~208C=O (ketone)
~175C=O (ester)
~52-OCH₃
~45-CH₂-
~40-CH(CH₃)-
~30-C(=O)CH₃
~18-CH(CH₃)-

Note: Data is for methyl 2-methyl-4-oxopentanoate and is based on typical chemical shifts for similar functional groups.

Mass Spectrum (GC-MS of Methyl Ester)

The mass spectrum of methyl 2-methyl-4-oxopentanoate would be expected to show a molecular ion peak (m/z = 144) and characteristic fragments corresponding to the loss of the methoxy (B1213986) group (m/z = 113), the acetyl group (m/z = 101), and other fragmentation patterns.

Biological Significance and Signaling Pathways

Role in Maple Syrup Urine Disease (MSUD)

This compound is a branched-chain α-keto acid derived from the transamination of the essential amino acid isoleucine. In healthy individuals, it is further metabolized by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. In individuals with MSUD, a deficiency in the BCKDH complex leads to the accumulation of branched-chain amino acids and their corresponding α-keto acids, including this compound, in the blood and urine.[1] This accumulation is neurotoxic and leads to the characteristic symptoms of the disease.

BCAA_Catabolism cluster_MSUD Maple Syrup Urine Disease (MSUD) Isoleucine Isoleucine BCAT Branched-chain aminotransferase Isoleucine->BCAT BCKA This compound BCKDH Branched-chain α-ketoacid dehydrogenase (BCKDH) complex (Deficient in MSUD) BCKA->BCKDH BCAT->BCKA Transamination Metabolites Further Metabolites BCKDH->Metabolites Oxidative decarboxylation

BCAA Catabolism Pathway and the Role of this compound in MSUD.
Other Biological Roles and Signaling

As an α-keto acid, this compound may have broader roles in cellular metabolism and signaling beyond its involvement in MSUD. α-Keto acids are known to be involved in:

  • Nitrogen balance and transamination reactions: They can accept amino groups from other amino acids, thereby playing a role in amino acid homeostasis.

  • Energy metabolism: They can be converted to intermediates of the citric acid cycle, contributing to cellular energy production.

  • Redox signaling: Some α-keto acids can influence the cellular redox state.

Further research is needed to elucidate the specific signaling pathways that may be directly modulated by this compound.

Conclusion

This compound is a molecule of considerable interest due to its central role in the pathophysiology of Maple Syrup Urine Disease and its potential as a synthetic intermediate. While a complete experimental characterization of this compound is not yet available in the public domain, this guide provides a comprehensive overview of its known properties and plausible experimental methodologies. Further research into the synthesis, reactivity, and biological activity of this compound is warranted to fully understand its significance and unlock its potential applications in medicine and chemistry.

References

The Central Role of Alpha-Ketoisocaproate in the Pathophysiology of Maple Syrup Urine Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maple Syrup Urine Disease (MSUD) is an autosomal recessive metabolic disorder resulting from a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[1][2] This enzymatic deficiency leads to the accumulation of branched-chain amino acids (BCAAs), particularly leucine (B10760876), and their corresponding branched-chain α-keto acids (BCKAs) in bodily fluids and tissues.[2] Among these accumulating metabolites, alpha-ketoisocaproate (α-KIC), the keto acid of leucine, is a primary neurotoxic agent driving the severe neurological damage observed in MSUD patients.[1][3][4] This technical guide provides an in-depth exploration of the involvement of α-KIC in MSUD, focusing on its biochemical origins, multifaceted mechanisms of neurotoxicity, and its role as a key biomarker. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and treatment of MSUD.

Biochemical Genesis of Alpha-Ketoisocaproate in MSUD

The catabolism of the essential amino acid leucine is initiated by a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs), which converts leucine and α-ketoglutarate to α-KIC and glutamate (B1630785).[5][6] In healthy individuals, the mitochondrial BCKDH complex subsequently catalyzes the irreversible oxidative decarboxylation of α-KIC to isovaleryl-CoA, a critical and rate-limiting step in leucine degradation.[5][7]

In MSUD, genetic mutations in the genes encoding the subunits of the BCKDH complex (BCKDHA, BCKDHB, DBT, DLD) lead to a severe reduction or absence of its enzymatic activity.[8][9] This metabolic block prevents the degradation of α-KIC, leading to its accumulation and that of other BCAAs and BCKAs.[1][2]

Quantitative Data on Alpha-Ketoisocaproate Accumulation

The concentration of α-KIC in biological fluids is a critical diagnostic and monitoring marker for MSUD. The following tables summarize representative quantitative data on α-KIC levels in various physiological states.

Table 1: Plasma/Serum Alpha-Ketoisocaproate Concentrations

Conditionα-KIC Concentration (µmol/L)Reference
Healthy Controls< 100[10]
Classic MSUD (untreated)> 1000[11][12]
Intermediate MSUD100 - 1000[13]
Phenylbutyrate Treatment (in some late-onset MSUD)Significant Reduction[14]

Table 2: Cerebrospinal Fluid (CSF) Alpha-Ketoisocaproate Concentrations in MSUD

Conditionα-KIC Concentration (µmol/L)Reference
MSUD (Acute Encephalopathy)Markedly Elevated[10]

Pathophysiological Mechanisms of Alpha-Ketoisocaproate Neurotoxicity

The neurotoxicity of α-KIC is multifaceted, impacting numerous critical cellular processes in the brain.[1][10]

Disruption of Brain Energy Metabolism

Alpha-ketoisocaproate significantly impairs mitochondrial function, a cornerstone of neuronal energy production.[3][15] It has been shown to inhibit key enzymes of the citric acid cycle, including α-ketoglutarate dehydrogenase, and components of the electron transport chain.[10][15][16] This disruption of oxidative phosphorylation leads to decreased ATP synthesis and an accumulation of lactate (B86563) in the brain.[10][16]

Induction of Oxidative Stress

The accumulation of α-KIC is strongly associated with increased oxidative stress in the brain.[4][17] It stimulates the production of reactive oxygen species (ROS) and lipid peroxidation, while simultaneously reducing the brain's antioxidant defenses by inhibiting enzymes such as glutathione (B108866) peroxidase.[4][17] This oxidative damage contributes to neuronal injury and the neuropathological findings in MSUD.[17][18]

Alterations in Neurotransmitter Homeostasis

Alpha-ketoisocaproate disrupts the delicate balance of neurotransmitters in the brain.[10] By acting as a nitrogen acceptor, it can drive the transamination of glutamate to α-ketoglutarate, leading to a depletion of the brain's primary excitatory neurotransmitter, glutamate, as well as the inhibitory neurotransmitter GABA.[10][19] This imbalance is thought to contribute to the seizures and encephalopathy seen in MSUD.[1]

Impaired Myelination and Neuronal Growth

The neurochemical disturbances caused by α-KIC and leucine interfere with myelin synthesis and neuron growth.[10] This is partly due to the competitive inhibition of the transport of other large neutral amino acids across the blood-brain barrier, which are essential precursors for neurotransmitters and for protein synthesis required for brain development.[10]

Signaling Pathways and Experimental Workflows

Biochemical Pathway of Leucine Catabolism and MSUD Pathophysiology

G Leucine Catabolism and Pathophysiology in MSUD Leucine Leucine BCAT Branched-Chain Aminotransferase (BCAT) Leucine->BCAT aKIC alpha-Ketoisocaproate BCKDH Branched-Chain alpha-Keto Acid Dehydrogenase (BCKDH) Complex aKIC->BCKDH Accumulation Accumulation in Blood & Tissues aKIC->Accumulation IsovalerylCoA Isovaleryl-CoA BCAT->aKIC alpha-Ketoglutarate -> Glutamate BCKDH->IsovalerylCoA MSUD_block X Neurotoxicity Neurotoxicity Accumulation->Neurotoxicity

Caption: Leucine catabolism pathway and the metabolic block in MSUD leading to α-KIC accumulation.

Mechanisms of Alpha-Ketoisocaproate Induced Neurotoxicity

G Mechanisms of alpha-Ketoisocaproate Neurotoxicity aKIC alpha-Ketoisocaproate Accumulation Mitochondrial_Dysfunction Mitochondrial Dysfunction aKIC->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress aKIC->Oxidative_Stress Neurotransmitter_Imbalance Neurotransmitter Imbalance aKIC->Neurotransmitter_Imbalance Neuronal_Damage Neuronal Damage & Neurological Symptoms Mitochondrial_Dysfunction->Neuronal_Damage Decreased ATP Oxidative_Stress->Neuronal_Damage Increased ROS Neurotransmitter_Imbalance->Neuronal_Damage Glutamate Depletion

Caption: The multifaceted mechanisms of α-KIC-induced neurotoxicity in MSUD.

Experimental Workflow for MSUD Diagnosis and Research

G Experimental Workflow for MSUD Diagnosis and Research Patient_Sample Patient Sample (Blood, Urine, Fibroblasts) Metabolite_Analysis Metabolite Analysis (GC-MS, HPLC) Patient_Sample->Metabolite_Analysis Enzyme_Assay BCKDH Enzyme Assay Patient_Sample->Enzyme_Assay Genetic_Testing Genetic Testing (Gene Sequencing) Patient_Sample->Genetic_Testing Diagnosis MSUD Diagnosis Metabolite_Analysis->Diagnosis Elevated BCAA/BCKA Enzyme_Assay->Diagnosis Reduced Activity Genetic_Testing->Diagnosis Pathogenic Variants Research_Models Research Models (Cell Culture, Animal Models) Diagnosis->Research_Models Therapeutic_Development Therapeutic Strategy Development Research_Models->Therapeutic_Development

Caption: A typical experimental workflow for the diagnosis of MSUD and subsequent research.

Detailed Experimental Protocols

Quantification of Alpha-Ketoisocaproate in Plasma using HPLC

This protocol provides a general framework for the analysis of α-KIC in plasma.

1. Sample Preparation:

  • Collect whole blood in heparinized tubes and centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
  • To 100 µL of plasma, add 10 µL of an internal standard (e.g., α-ketovaleric acid).
  • Precipitate proteins by adding 200 µL of ice-cold acetonitrile (B52724). Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the dried extract in 100 µL of the mobile phase.

2. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 95:5 v/v).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detection at 210 nm.
  • Injection Volume: 20 µL.

3. Quantification:

  • Generate a calibration curve using standards of known α-KIC concentrations.
  • Calculate the concentration of α-KIC in the plasma samples by comparing the peak area ratio of α-KIC to the internal standard against the calibration curve.[5]

Measurement of BCKDH Complex Activity in Fibroblasts

This protocol outlines a method for determining BCKDH activity in cultured fibroblasts.

1. Cell Culture and Homogenization:

  • Culture patient and control fibroblasts to confluency.
  • Harvest cells by trypsinization, wash with phosphate-buffered saline, and pellet by centrifugation.
  • Resuspend the cell pellet in an ice-cold extraction buffer (e.g., containing phosphate (B84403) buffer, EDTA, and protease inhibitors).
  • Lyse the cells by sonication or freeze-thawing.
  • Centrifuge the lysate at 600 x g for 10 minutes at 4°C to remove cellular debris. The supernatant contains the mitochondrial fraction.

2. Enzyme Activity Assay:

  • The assay measures the production of NADH from the oxidative decarboxylation of a BCKA substrate.[20]
  • The reaction mixture (in a 96-well plate or cuvette) contains the cell lysate, cofactors (e.g., NAD+, Coenzyme A, thiamine (B1217682) pyrophosphate), and a substrate (e.g., α-keto[1-¹³C]isocaproate or α-ketoisovalerate).[21][22]
  • The reaction is initiated by the addition of the substrate.
  • The rate of NADH production is monitored spectrophotometrically by the increase in absorbance at 340 nm.[20][22]
  • Alternatively, a more sensitive method using a labeled substrate like α-keto[1-¹³C]isocaproate can be employed, where the released ¹³CO₂ is measured by gas chromatography-isotope ratio mass spectrometry.[21]

3. Data Analysis:

  • Calculate the specific activity of the BCKDH complex as nmol of NADH produced per minute per milligram of protein.
  • Protein concentration in the cell lysate is determined using a standard method (e.g., Bradford assay).

Therapeutic Implications and Future Directions

The central role of α-KIC in MSUD neuropathology makes it a prime target for therapeutic intervention. Current management relies heavily on dietary restriction of BCAAs to limit the production of α-KIC.[23][24] However, this approach is challenging and does not always prevent long-term neurological complications.

Future therapeutic strategies may focus on:

  • Enhancing Residual BCKDH Activity: For patients with some residual enzyme function, small molecule chaperones or activators could be developed.

  • Gene Therapy: Replacing the defective gene to restore BCKDH function is a promising long-term solution.[25]

  • Enzyme Replacement Therapy: While challenging due to the mitochondrial localization of the BCKDH complex, novel delivery systems are being explored.

  • Targeting Downstream Neurotoxic Pathways: Developing drugs that mitigate the downstream effects of α-KIC, such as oxidative stress and mitochondrial dysfunction, could offer neuroprotection.[1]

Conclusion

Alpha-ketoisocaproate is a key pathogenic molecule in Maple Syrup Urine Disease, driving the severe neurological manifestations of the disorder. Its accumulation due to deficient BCKDH activity leads to a cascade of detrimental effects, including impaired energy metabolism, oxidative stress, and neurotransmitter imbalance. A thorough understanding of the biochemical and cellular consequences of elevated α-KIC is paramount for the development of novel and more effective therapies for MSUD. This technical guide provides a foundational resource for researchers dedicated to unraveling the complexities of this devastating disease and improving patient outcomes.

References

The Central Role of Branched-Chain Amino Acid Aminotransferase (BCAT) in α-Ketoisocaproate (KIC) Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Branched-chain amino acid aminotransferase (BCAT) is a pivotal enzyme in the metabolism of branched-chain amino acids (BCAAs), catalyzing the reversible transamination of leucine (B10760876), isoleucine, and valine to their respective α-keto acids. This guide focuses on the critical function of BCAT in the synthesis of α-ketoisocaproate (KIC) from leucine, a reaction with profound implications for cellular signaling, nitrogen homeostasis, and the pathophysiology of various diseases, including cancer and metabolic disorders. This document provides a comprehensive overview of the BCAT-mediated synthesis of KIC, including detailed quantitative data, experimental protocols, and visualizations of the associated biochemical pathways to support advanced research and therapeutic development.

Introduction to BCAT and KIC Synthesis

The catabolism of the essential branched-chain amino acids—leucine, isoleucine, and valine—is initiated by the action of branched-chain amino acid aminotransferases (BCATs).[1] These enzymes are dependent on pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor.[2] The BCAT-catalyzed reaction is a reversible transamination process that interconverts BCAAs and their corresponding branched-chain α-keto acids (BCKAs).[3]

Specifically, this guide focuses on the synthesis of α-ketoisocaproate (KIC) from L-leucine. This reaction involves the transfer of an amino group from L-leucine to α-ketoglutarate (α-KG), resulting in the formation of KIC and L-glutamate.[4] This process is fundamental to nitrogen balance within the body and is a key regulatory point in cellular metabolism.[5]

In mammals, two primary isoforms of BCAT exist with distinct subcellular localizations and tissue distributions:

  • BCAT1 (BCATc): A cytosolic enzyme predominantly found in the brain, placenta, and ovarian tissues.[6][7]

  • BCAT2 (BCATm): A mitochondrial enzyme that is widely expressed in most tissues, with notable activity in skeletal muscle, kidney, and pancreas.[7][8]

The differential expression of these isoforms suggests specialized roles in various physiological and pathological processes.[9][10]

Quantitative Data on BCAT-Mediated KIC Synthesis

The efficiency and substrate affinity of the BCAT isoforms are critical parameters in understanding their contribution to KIC synthesis. The following tables summarize the available kinetic data for human BCAT1 and BCAT2. The Michaelis constant (Km) reflects the substrate concentration at which the enzyme operates at half of its maximal velocity (Vmax), with a lower Km indicating a higher affinity.

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)
Human BCAT1 (cytosolic) L-Leucine~1Data not available
α-Ketoglutarate0.6 - 3Data not available
α-Ketoisocaproate (KIC)Data not availableData not available
L-GlutamateData not availableData not available
Human BCAT2 (mitochondrial) L-Leucine~1>3.5 (as specific activity in pmol/min/µg)
α-Ketoglutarate0.6 - 3Data not available
α-Ketoisocaproate (KIC)Data not availableData not available
L-GlutamateData not availableData not available

Note: Specific Vmax values for purified human BCAT isoforms are not consistently reported in the literature; however, the specific activity of recombinant human BCAT2 has been measured. The Km values for α-ketoglutarate can vary depending on the amino acid substrate.[11]

Signaling Pathways and Physiological Relevance

The interplay between BCAT, KIC, and cellular signaling pathways is an area of intense research, particularly in the context of cancer and metabolic diseases.

The mTOR Signaling Pathway

Leucine is a potent activator of the mechanistic Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[5] The conversion of leucine to KIC by BCAT can modulate mTORC1 activity.[8] In certain cancers, elevated BCAT1 expression is linked to the activation of mTOR signaling, which promotes tumor growth and survival.[6]

Glutamate Metabolism and Neurotransmission

In the brain, where BCAT1 is prominently expressed, the synthesis of KIC is coupled with the production of glutamate, the primary excitatory neurotransmitter.[10] This process is crucial for maintaining the brain's nitrogen balance and has implications for neurological disorders.[3]

Cancer Metabolism

Many cancers exhibit altered BCAA metabolism, with BCAT1 often being overexpressed in tumors such as glioblastoma and breast cancer.[5][9] This upregulation can lead to increased KIC production and contribute to tumor progression by providing building blocks for synthesis and influencing key signaling pathways.[5]

Experimental Protocols

Accurate measurement of BCAT activity and KIC synthesis is essential for research in this field. The following are detailed methodologies for key experiments.

Spectrophotometric Assay for BCAT Activity

This continuous, coupled-enzyme assay measures the rate of KIC production from leucine and α-ketoglutarate. The KIC formed is then reduced back to leucine by leucine dehydrogenase, a reaction that consumes NADH. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is proportional to the BCAT activity.[1]

Materials:

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.05% Tween-20

  • L-Leucine solution (100 mM stock)

  • α-Ketoglutarate solution (100 mM stock)

  • NADH solution (10 mM stock)

  • Leucine Dehydrogenase (e.g., from Bacillus species)

  • Ammonium chloride (NH₄Cl) solution

  • Purified BCAT enzyme or cell/tissue homogenate

Procedure:

  • Prepare the Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing:

    • Assay Buffer

    • L-Leucine (final concentration, e.g., 2-10 mM)

    • α-Ketoglutarate (final concentration, e.g., 1-5 mM)

    • NADH (final concentration, e.g., 0.2 mM)

    • Leucine Dehydrogenase (sufficient activity to ensure the reaction is not rate-limiting)

    • NH₄Cl (final concentration, e.g., 50 mM)

  • Equilibrate: Incubate the plate at a constant temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction: Add the BCAT enzyme or cell/tissue homogenate to each well to start the reaction.

  • Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

  • Calculate Activity: Determine the rate of NADH oxidation from the linear portion of the absorbance versus time plot. The BCAT activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Measurement of KIC Synthesis in Cultured Cells using Mass Spectrometry

This protocol outlines a method to quantify the synthesis and release of KIC from cultured cells incubated with a stable isotope-labeled leucine tracer.

Materials:

  • Cultured cells (e.g., cancer cell line, primary astrocytes)

  • Cell culture plates

  • Krebs-Ringer Bicarbonate (KRB) buffer or other suitable physiological buffer

  • L-[¹³C₆]-Leucine (or other stable isotope-labeled leucine)

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Cell Culture: Plate cells in multi-well plates and grow to the desired confluency.

  • Tracer Incubation:

    • Wash the cells with pre-warmed KRB buffer to remove the culture medium.

    • Incubate the cells with KRB buffer containing a known concentration of L-[¹³C₆]-Leucine (e.g., 100-500 µM) for a specified time course (e.g., 0, 15, 30, 60 minutes) at 37°C.

  • Sample Collection:

    • Extracellular KIC: At each time point, collect the incubation buffer (media) from the wells.

    • Intracellular Metabolites: After removing the media, wash the cells rapidly with ice-cold saline and then lyse the cells with a suitable lysis buffer.

  • Sample Preparation for LC-MS:

    • For the collected media, precipitate proteins (if necessary) and centrifuge to clear the supernatant.

    • For the cell lysates, centrifuge to pellet cellular debris and collect the supernatant.

    • Perform a metabolite extraction (e.g., using methanol/acetonitrile).

  • LC-MS Analysis:

    • Analyze the prepared samples using an LC-MS system to separate and quantify the levels of labeled KIC ([¹³C₆]-KIC) and unlabeled KIC.

    • Develop a standard curve using known concentrations of KIC to ensure accurate quantification.

  • Data Normalization: Normalize the amount of KIC produced to the total protein content of the cell lysate or the cell number.

Visualizations of Pathways and Workflows

The following diagrams, rendered in Graphviz DOT language, illustrate the core biochemical reaction, the broader BCAA catabolic pathway, and a typical experimental workflow for measuring BCAT activity.

Core Reaction of KIC Synthesis

BCAT_Reaction L-Leucine L-Leucine BCAT BCAT L-Leucine->BCAT alpha-Ketoglutarate alpha-Ketoglutarate alpha-Ketoglutarate->BCAT alpha-Ketoisocaproate (KIC) alpha-Ketoisocaproate (KIC) L-Glutamate L-Glutamate BCAT->alpha-Ketoisocaproate (KIC) BCAT->L-Glutamate

Caption: Reversible transamination of L-Leucine to α-KIC catalyzed by BCAT.

BCAA Catabolic Pathway

BCAA_Catabolism cluster_step1 Step 1: Transamination cluster_step2 Step 2: Oxidative Decarboxylation BCAAs (Leucine) BCAAs (Leucine) BCAT BCAT BCAAs (Leucine)->BCAT BCKAs (KIC) BCKAs (KIC) BCKDH BCKDH BCKAs (KIC)->BCKDH BCAT->BCKAs (KIC) Branched-Chain Acyl-CoAs Branched-Chain Acyl-CoAs BCKDH->Branched-Chain Acyl-CoAs TCA Cycle Intermediates TCA Cycle Intermediates Branched-Chain Acyl-CoAs->TCA Cycle Intermediates

Caption: Overview of the initial steps of the BCAA catabolic pathway.

Experimental Workflow for BCAT Activity Assay

Assay_Workflow A Prepare Reaction Mixture (Leucine, a-KG, NADH, LeuDH) B Add BCAT Enzyme/ Cell Lysate A->B C Monitor NADH Oxidation (Absorbance at 340 nm) B->C D Calculate Rate of Absorbance Change C->D E Determine BCAT Activity D->E

References

2-Methyl-4-oxopentanoic Acid: A Potential Biomarker in the Landscape of Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metabolic disorders, including inborn errors of metabolism, type 2 diabetes, and non-alcoholic fatty liver disease, represent a significant and growing global health challenge. The identification of sensitive and specific biomarkers is paramount for early diagnosis, patient stratification, and the development of targeted therapies. This technical guide focuses on 2-methyl-4-oxopentanoic acid and its more clinically relevant isomer, 4-methyl-2-oxopentanoic acid (also known as α-ketoisocaproic acid, KIC), a key metabolite of the branched-chain amino acid (BCAA) leucine (B10760876). Emerging evidence suggests that dysregulation of KIC metabolism is a central feature in several metabolic derangements, positioning it as a promising biomarker. This document provides a comprehensive overview of the metabolic pathways involving KIC, quantitative data on its association with metabolic disorders, detailed experimental protocols for its quantification, and a depiction of the signaling pathways it modulates.

Introduction: The Metabolic Significance of α-Ketoisocaproic Acid

While this compound is a structural isomer, the vast majority of biomedical research has focused on 4-methyl-2-oxopentanoic acid (α-ketoisocaproic acid or KIC) due to its central role in human metabolism. KIC is the α-keto acid analog of the essential amino acid leucine and is a critical intermediate in its catabolic pathway.[1] This pathway is not only vital for energy production, particularly in skeletal muscle, but also for the synthesis of other biomolecules.[1] Beyond its role in amino acid breakdown, KIC functions as a nutrient signal, influencing key cellular processes such as protein synthesis, insulin (B600854) secretion, and lipid metabolism.[2][3]

Elevated levels of KIC are a pathognomonic feature of Maple Syrup Urine Disease (MSUD), a rare but serious inborn error of metabolism.[4] More recently, alterations in KIC and other BCAA metabolites have been implicated in the pathophysiology of more common metabolic disorders, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), highlighting its potential as a broader biomarker of metabolic health.

Quantitative Data on α-Ketoisocaproic Acid in Metabolic Disorders

The concentration of α-ketoisocaproic acid in biological fluids is a key indicator of metabolic status. The following tables summarize available quantitative data for KIC levels in plasma/serum and urine in the context of various metabolic disorders.

Table 1: Plasma/Serum α-Ketoisocaproic Acid Concentrations

ConditionPatient Populationα-Ketoisocaproic Acid Concentration (μmol/L)Healthy Control Concentration (μmol/L)Reference
Maple Syrup Urine Disease (MSUD)Neonates and Infants> 1000< 100[5]
Type 2 Diabetes MellitusAdultsElevated, but specific ranges varyNormal physiological ranges[6]

Table 2: Urine α-Ketoisocaproic Acid Concentrations

ConditionPatient Populationα-Ketoisocaproic Acid ConcentrationHealthy Control ConcentrationReference
Maple Syrup Urine Disease (MSUD)Neonates and InfantsSignificantly elevatedLow to undetectable[7]

Note: Quantitative data for α-ketoisocaproic acid in non-alcoholic fatty liver disease is currently limited and requires further investigation.

Experimental Protocols for the Quantification of α-Ketoisocaproic Acid

Accurate and reliable quantification of α-ketoisocaproic acid is crucial for its clinical and research applications. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urinary Organic Acid Profiling

GC-MS is a robust method for the analysis of volatile and semi-volatile organic acids, including α-keto acids, following derivatization.

3.1.1. Sample Preparation and Derivatization

  • Urine Sample Preparation : To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled analog of KIC).

  • Extraction : Acidify the urine sample with HCl and extract the organic acids with ethyl acetate (B1210297) or another suitable organic solvent. This step is typically performed twice to ensure efficient recovery.[1][2]

  • Drying : Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

  • Oximation : To protect the keto group, add a solution of methoxyamine hydrochloride in pyridine (B92270) and incubate at 60°C for 30 minutes.[8] This step converts the keto group to a more stable methoxime derivative.

  • Silylation : Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and incubate at 70-90°C for 15 minutes. This step converts the carboxylic acid group to a volatile trimethylsilyl (B98337) (TMS) ester.[1]

3.1.2. GC-MS Analysis

  • Gas Chromatograph : Agilent 7890B GC or equivalent.

  • Column : HP-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness) or similar non-polar column.

  • Oven Temperature Program : Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at a rate of 5°C/min, and hold for 5 minutes.

  • Mass Spectrometer : Agilent 5977A MSD or equivalent.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Acquisition Mode : Full scan mode (m/z 50-600) for qualitative analysis and selected ion monitoring (SIM) mode for targeted quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Plasma α-Keto Acid Analysis

LC-MS/MS offers high sensitivity and specificity for the direct analysis of α-keto acids, often without the need for derivatization.

3.2.1. Sample Preparation

  • Plasma/Serum Sample Preparation : To 100 μL of plasma or serum, add an internal standard (e.g., 13C-labeled KIC).

  • Protein Precipitation : Add 400 μL of ice-cold methanol (B129727) or acetonitrile (B52724) to precipitate proteins.[9]

  • Centrifugation : Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection : Carefully transfer the supernatant to a new tube for analysis.

3.2.2. LC-MS/MS Analysis

  • Liquid Chromatograph : Shimadzu Nexera X2 UHPLC system or equivalent.

  • Column : A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A : 0.1% formic acid in water.

  • Mobile Phase B : 0.1% formic acid in acetonitrile.

  • Gradient : A linear gradient from 5% to 95% mobile phase B over 5 minutes, followed by a re-equilibration step.

  • Mass Spectrometer : A triple quadrupole mass spectrometer (e.g., Sciex 6500+).

  • Ionization Mode : Electrospray ionization (ESI) in negative ion mode.

  • Acquisition Mode : Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for KIC and its internal standard.

Signaling Pathways Modulated by α-Ketoisocaproic Acid

α-Ketoisocaproic acid is not merely a metabolic intermediate but also a signaling molecule that influences critical cellular pathways.

Leucine Catabolism and KIC Formation

KIC is formed from leucine through a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT). It is then irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. A deficiency in the BCKDH complex leads to the accumulation of KIC and other branched-chain keto acids, as seen in MSUD.

Leucine_Catabolism Leucine Leucine KIC α-Ketoisocaproic Acid Leucine->KIC BCAT aKG α-Ketoglutarate Glu Glutamate aKG->Glu BCAT Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA BCKDH Acetyl_CoA Acetyl-CoA Isovaleryl_CoA->Acetyl_CoA Acetoacetate Acetoacetate Isovaleryl_CoA->Acetoacetate mTOR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Leucine_KIC Leucine / KIC Rag_GTPases Rag GTPases Leucine_KIC->Rag_GTPases mTORC1 mTORC1 Rag_GTPases->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 inhibits ULK1 ULK1 complex mTORC1->ULK1 inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Autophagy Autophagy ULK1->Autophagy Insulin_Secretion KIC α-Ketoisocaproic Acid Mitochondria Mitochondrial Metabolism KIC->Mitochondria ATP_ADP ↑ ATP/ADP Ratio Mitochondria->ATP_ADP KATP_Channel KATP Channel Closure ATP_ADP->KATP_Channel Depolarization Membrane Depolarization KATP_Channel->Depolarization Ca_Influx Ca2+ Influx Depolarization->Ca_Influx Insulin_Exocytosis Insulin Exocytosis Ca_Influx->Insulin_Exocytosis

References

Methodological & Application

Application Note: Quantification of 2-Methyl-4-oxopentanoic Acid in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-oxopentanoic acid is a keto acid structurally related to intermediates in the catabolism of branched-chain amino acids (BCAAs), particularly valine.[1] Accurate quantification of this and other small molecule metabolites in biological matrices like plasma is crucial for metabolic research, biomarker discovery, and drug development.[2] This application note provides a detailed protocol for the sensitive and specific quantification of this compound in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology involves protein precipitation, optional derivatization for enhanced sensitivity, and analysis by triple quadrupole MS.

Metabolic Context: Valine Catabolism

This compound is suggested to be involved in the valine degradation pathway. Valine, an essential branched-chain amino acid, undergoes transamination to form α-ketoisovalerate.[3] Subsequent oxidative decarboxylation and a series of enzymatic reactions lead to the formation of propionyl-CoA, which can then enter the citric acid cycle.[3][4] The pathway illustrates the central role of BCAA catabolism in cellular energy production.

Valine Catabolism Pathway Valine Valine alpha_Ketoisovalerate alpha_Ketoisovalerate Valine->alpha_Ketoisovalerate Transamination Isobutyryl_CoA Isobutyryl_CoA alpha_Ketoisovalerate->Isobutyryl_CoA Oxidative Decarboxylation Two_Methyl_4_oxopentanoic_acid This compound (Potential Side-Reaction) alpha_Ketoisovalerate->Two_Methyl_4_oxopentanoic_acid Propionyl_CoA Propionyl_CoA Isobutyryl_CoA->Propionyl_CoA Series of Reactions Methylmalonyl_CoA Methylmalonyl_CoA Propionyl_CoA->Methylmalonyl_CoA Succinyl_CoA Succinyl_CoA Methylmalonyl_CoA->Succinyl_CoA TCA_Cycle TCA_Cycle Succinyl_CoA->TCA_Cycle

Caption: A simplified diagram of the valine catabolism pathway.

Experimental Protocols

This protocol is based on established methods for the analysis of short-chain keto acids in biological fluids.[2][5]

Materials and Reagents
  • This compound standard (Reference Standard)

  • Stable isotope-labeled internal standard (IS), e.g., this compound-d3 (to be sourced from a specialized supplier like Cambridge Isotope Laboratories).[6][7]

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (K2-EDTA)

  • For Derivatization (Optional):

    • 3-Nitrophenylhydrazine (3-NPH) hydrochloride

    • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

    • Pyridine (B92270)

Sample Preparation

The experimental workflow begins with sample collection and preparation, followed by LC-MS/MS analysis and data processing.

Experimental Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Optional) cluster_analysis Analysis Plasma_Sample Plasma Sample (50 µL) Add_IS Add Internal Standard (10 µL) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (200 µL cold ACN + 0.1% FA) Add_IS->Protein_Precipitation Vortex_Centrifuge Vortex & Centrifuge (14,000 x g, 10 min, 4°C) Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in ACN/Water Evaporation->Reconstitution Proceed to Derivatization LC_MS_Injection LC-MS/MS Injection Evaporation->LC_MS_Injection Reconstitute and Inject (if not derivatizing) Add_Reagents Add 3-NPH & EDC/Pyridine Reconstitution->Add_Reagents Incubation Incubate (40°C, 30 min) Add_Reagents->Incubation Incubation->LC_MS_Injection Data_Processing Data Processing & Quantification LC_MS_Injection->Data_Processing

Caption: Workflow for LC-MS/MS analysis of this compound.

Procedure:

  • Protein Precipitation:

    • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution (e.g., 1 µg/mL in 50% MeOH).

    • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[8]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.

  • Derivatization with 3-NPH (Optional, for increased sensitivity):

    • Reconstitute the dried extract in 40 µL of ACN/water (50/50, v/v).[9]

    • Add 20 µL of 200 mM 3-NPH in ACN/water (50/50, v/v).[9]

    • Add 20 µL of 120 mM EDC solution containing 6% pyridine in ACN/water (50/50, v/v).[9]

    • Vortex and incubate at 40°C for 30 minutes.[9]

    • After incubation, dilute the sample with an appropriate volume of the initial mobile phase before injection.

LC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

Parameter Setting
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)[2]
Mobile Phase A 0.1% Formic Acid in Water[2]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[2]
Flow Rate 0.3 mL/min[2]
Column Temp. 40°C[2]
Injection Vol. 5 µL

| Gradient | 0.0-0.5 min, 5% B; 0.5-5.0 min, 5-95% B; 5.0-6.0 min, 95% B; 6.1-8.0 min, 5% B |

MS/MS Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM): MRM transitions must be optimized by infusing standard solutions of the analyte and internal standard.[10] Theoretical transitions are proposed below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 129.1 [M-H]⁻85.1 (Loss of CO₂)100Optimize (e.g., -15)
Qualifier Ion 129.1 [M-H]⁻57.1100Optimize (e.g., -25)
IS (e.g., d3-analyte) 132.1 [M-H]⁻88.1 (Loss of CO₂)100Optimize (e.g., -15)

Data Presentation and Quantitative Analysis

A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of this compound in plasma samples is then determined using the regression equation of the calibration curve.

Table 1: Method Validation Summary (Template)

Parameter Result
Linearity (r²) > 0.99
Limit of Detection (LOD) Report in ng/mL or µM
Limit of Quantification (LOQ) Report in ng/mL or µM
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Matrix Effect (%) 85-115%

| Recovery (%) | Report Range |

Table 2: Sample Quantification Results (Template)

Sample ID Analyte Peak Area IS Peak Area Area Ratio (Analyte/IS) Calculated Conc. (ng/mL)
Control Plasma 1 Data Data Data Data
Control Plasma 2 Data Data Data Data
Test Sample 1 Data Data Data Data

| Test Sample 2 | Data | Data | Data | Data |

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in plasma by LC-MS/MS. The method is sensitive, specific, and suitable for applications in metabolic research and clinical studies. The optional derivatization step can be employed to enhance sensitivity for low-concentration samples. Proper method validation is essential to ensure accurate and reliable results.

References

Measuring Alpha-Ketoisocaproate in Serum and Muscle: A Detailed HPLC Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of alpha-ketoisocaproate (α-KIC), a key branched-chain keto acid, in both serum and muscle tissues using High-Performance Liquid Chromatography (HPLC). α-KIC is a critical metabolite in the catabolism of leucine (B10760876) and serves as an important biomarker in various physiological and pathological states, including metabolic disorders.

This guide offers two primary methodologies: a highly sensitive method utilizing tandem mass spectrometry (HPLC-Q-TOF/MS) and an alternative, more accessible approach using fluorescence detection following pre-column derivatization.

Principle of Analysis

The fundamental principle involves the extraction of α-KIC from the biological matrix (serum or muscle), followed by chromatographic separation on a reversed-phase HPLC column. Quantification is achieved by detecting the analyte using either mass spectrometry, which identifies molecules based on their mass-to-charge ratio, or fluorescence detection, which requires derivatization of the non-fluorescent α-KIC to a fluorescent compound.

Method 1: HPLC with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-Q-TOF/MS)

This method offers high sensitivity and selectivity, making it ideal for detecting low concentrations of α-KIC in complex biological samples.[1]

Experimental Protocol

1. Reagents and Materials:

2. Sample Preparation:

  • Serum:

    • To 100 µL of serum, add 300 µL of ice-cold methanol to precipitate proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant for HPLC-Q-TOF/MS analysis.

  • Muscle Tissue:

    • Weigh approximately 50 mg of frozen muscle tissue.

    • Add 500 µL of ice-cold methanol.

    • Homogenize the tissue thoroughly using a suitable homogenizer.

    • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for analysis.

3. HPLC Conditions:

ParameterCondition
Column Agilent Eclipse Plus C18 (2.1 × 100 mm, 1.8 µm)[1]
Mobile Phase A 10 mmol/L Ammonium acetate in water[1]
Mobile Phase B Acetonitrile[1]
Gradient Elution 0-3 min: 5-30% B3-3.5 min: 30-90% B3.5-6.5 min: 90% B6.5-7 min: 90-5% B7-10 min: 5% B (Re-equilibration)[1]
Flow Rate 0.3 mL/min[1]
Column Temperature 30°C[1]
Injection Volume 5 µL[1]

4. Mass Spectrometry Conditions (Q-TOF/MS):

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • Fragmentor Voltage: Optimized for α-KIC (e.g., 120 V)

  • Collision Energy: Optimized for fragmentation (e.g., 20 V)[2]

  • Data Acquisition: Full scan and targeted MS/MS modes

Quantitative Data
ParameterSerumMuscle
Limit of Quantitation (LOQ) 0.06 - 0.23 µmol/L[1][2]0.09 - 0.27 nmol/g[1][2]
Recovery 78.4% - 114.3%[1][2]78.4% - 114.3%[1]
Relative Standard Deviation (RSD) < 9.7%[1][2]< 9.7%[1]

Method 2: HPLC with Fluorescence Detection (Pre-column Derivatization)

This method provides a cost-effective alternative to mass spectrometry and is suitable for laboratories equipped with standard HPLC systems with fluorescence detectors. It requires a chemical derivatization step to make α-KIC detectable. Two common derivatizing agents are o-phenylenediamine (B120857) (OPD) and 1,2-diamino-4,5-methylenedioxybenzene (DMB).

Experimental Protocol: Derivatization with o-Phenylenediamine (OPD)

1. Reagents and Materials:

  • o-Phenylenediamine (OPD) solution (e.g., 1-10 mg/mL in dilute HCl)

  • Perchloric acid (PCA) or Trichloroacetic acid (TCA) for deproteinization

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water

  • α-Ketoisocaproate analytical standard

2. Sample Preparation and Derivatization:

  • Serum:

    • Deproteinize 100 µL of serum by adding an equal volume of cold 10% TCA or 6% PCA.

    • Vortex and centrifuge at 10,000 x g for 10 minutes.

    • To 50 µL of the clear supernatant, add 50 µL of OPD solution.[3]

    • Allow the reaction to proceed at room temperature for approximately 30 minutes, protected from light.[3]

  • Muscle Tissue:

    • Homogenize approximately 50 mg of muscle tissue in 500 µL of cold 6% PCA.

    • Centrifuge at 10,000 x g for 10 minutes.

    • To 50 µL of the supernatant, add 50 µL of OPD solution.

    • Incubate at room temperature for 30 minutes in the dark.

3. HPLC Conditions (Fluorescence Detection):

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[3]
Mobile Phase Isocratic or gradient mixture of methanol and water, or acetonitrile and a suitable buffer (e.g., phosphate buffer)
Flow Rate 1.0 mL/min[3]
Column Temperature 30°C[3]
Injection Volume 20 µL[3]
Fluorescence Detector Excitation: 350 nm, Emission: 410 nm[3]
Experimental Protocol: Derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB)

DMB is reported to yield derivatives with stronger fluorescence than OPD.[1]

1. Reagents and Materials:

  • DMB solution (1.6 mg DMB·2HCl, 4.9 mg sodium sulfite, 70 µL 2-mercaptoethanol, 58 µL concentrated HCl in 0.87 mL H₂O)[1]

  • 65 mM NaOH aqueous solution

  • Other reagents as listed for the OPD method.

2. Sample Preparation and Derivatization:

  • Follow the same deproteinization steps as for the OPD method.

  • To 40 µL of the deproteinized supernatant, add 40 µL of DMB solution in a sealed tube.[1]

  • Heat the mixture at 85°C for 45 minutes.[1]

  • Cool on ice for 5 minutes.[1]

  • Dilute the solution fivefold with 65 mM NaOH aqueous solution before injection.[1]

3. HPLC Conditions (Fluorescence Detection):

ParameterCondition
Column C18 reversed-phase column (e.g., Inertsil ODS-4V, 250 × 3.0 mm, 5.0 µm)[3]
Mobile Phase A Methanol/Water (30/70, v/v)[3]
Mobile Phase B Methanol[3]
Gradient Elution 0-10 min: 0% B10-20 min: 0-50% B20-50 min: 50% B[3]
Flow Rate 0.3 mL/min[3]
Column Temperature 40°C[3]
Injection Volume 25 µL[1]
Fluorescence Detector Excitation: 367 nm, Emission: 446 nm[3]
Quantitative Data for Fluorescence Method (DMB Derivatization)
ParameterValue
Limit of Detection (LOD) 1.3–5.4 nM[1][3]
Limit of Quantitation (LOQ) 4.2–18 nM[1][3]
Linearity Range (for α-KIC) 0.01 - 1 µM (r² > 0.999)[1]

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general experimental workflow for the analysis of α-KIC and the metabolic pathway of leucine to α-KIC.

experimental_workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing serum Serum deproteinization Protein Precipitation (Methanol/PCA/TCA) serum->deproteinization muscle Muscle Tissue homogenization Homogenization (for Muscle) muscle->homogenization centrifugation Centrifugation deproteinization->centrifugation homogenization->deproteinization supernatant Supernatant Collection centrifugation->supernatant derivatization Derivatization (OPD/DMB for Fluorescence) supernatant->derivatization Fluorescence Method Only hplc HPLC Separation (C18 Column) supernatant->hplc MS Method derivatization->hplc detection Detection (MS or Fluorescence) hplc->detection quantification Quantification (Calibration Curve) detection->quantification results Results Reporting quantification->results

Caption: Experimental workflow for α-KIC analysis.

leucine_metabolism leucine L-Leucine bcat Branched-Chain Aminotransferase (BCAT) leucine->bcat akg α-Ketoglutarate akg->bcat glutamate L-Glutamate kic α-Ketoisocaproate (α-KIC) dehydrogenase Branched-Chain α-Keto Acid Dehydrogenase Complex kic->dehydrogenase bcat->glutamate bcat->kic isovaleryl_coa Isovaleryl-CoA dehydrogenase->isovaleryl_coa

Caption: Leucine to α-KIC metabolic pathway.

References

Application Notes and Protocols for Isotopic Labeling with α-Ketoisocaproate (KIC) in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique to elucidate the intricate network of metabolic pathways within cells. By tracing the fate of isotopically labeled substrates, researchers can quantify the rates of metabolic reactions, providing a detailed snapshot of cellular physiology. α-Ketoisocaproate (KIC), the keto acid analog of the essential amino-acid leucine (B10760876), is a valuable tracer for dissecting branched-chain amino acid (BCAA) metabolism and its contribution to central carbon metabolism.[1] The use of isotopically labeled KIC (e.g., [U-¹³C₆]-KIC) allows for the precise tracking of carbon atoms as they are incorporated into various metabolic pathways, including the tricarboxylic acid (TCA) cycle.[1] This application note provides a detailed protocol for using isotopically labeled KIC in metabolic flux analysis studies with in vitro cell cultures, guidance on data analysis, and expected outcomes.

The catabolism of leucine is initiated by its reversible transamination to α-Ketoisocaproic acid (α-KIC), a reaction catalyzed by branched-chain aminotransferases (BCATs).[2] The carbon backbone of KIC can then enter the TCA cycle as acetyl-CoA, providing a means to trace the contribution of BCAAs to cellular energy production.[1][3]

Data Presentation

The primary quantitative data from a ¹³C-KIC metabolic flux analysis experiment is the mass isotopomer distribution (MID) of key metabolites, particularly the intermediates of the TCA cycle. This data reveals the extent to which the carbon backbone of KIC contributes to the TCA cycle pool. Below is a representative table summarizing the kind of quantitative data expected from such an experiment. The values presented are hypothetical and for illustrative purposes, as specific flux rates are highly dependent on the cell type, culture conditions, and experimental design.

MetaboliteMass IsotopomerFractional Abundance (%)Inferred Flux ParameterRelative Flux (normalized to Citrate M+2)
CitrateM+235KIC contribution to Acetyl-CoA1.00
M+35Pyruvate Carboxylase Activity0.14
M+415Glutamine Anaplerosis0.43
α-KetoglutarateM+425Forward TCA Cycle Flux0.71
M+510Reductive Carboxylation0.29
SuccinateM+240TCA Cycle Activity1.14
M+420Second Turn of TCA Cycle0.57
MalateM+230TCA Cycle Activity0.86
M+418Second Turn of TCA Cycle0.51
AspartateM+228Oxaloacetate Pool Labeling0.80
M+416Second Turn of TCA Cycle0.46

Signaling Pathway and Experimental Workflow

The metabolic fate of KIC and its entry into the TCA cycle, along with the general experimental workflow for a ¹³C-KIC labeling experiment, are depicted in the following diagrams.

cluster_Leucine_Metabolism Leucine/KIC Metabolism cluster_KIC_Catabolism KIC Catabolism cluster_TCA_Cycle TCA Cycle Leucine Leucine BCAT Branched-Chain Aminotransferase (BCAT) Leucine->BCAT KIC α-Ketoisocaproate (KIC) BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) KIC->BCKDH BCAT->KIC Isovaleryl_CoA Isovaleryl-CoA BCKDH->Isovaleryl_CoA Acetyl_CoA Acetyl-CoA Isovaleryl_CoA->Acetyl_CoA Citrate Citrate Acetyl_CoA->Citrate alpha_KG α-Ketoglutarate Citrate->alpha_KG Succinyl_CoA Succinyl-CoA alpha_KG->Succinyl_CoA Oxaloacetate Oxaloacetate Succinyl_CoA->Oxaloacetate Oxaloacetate->Citrate

KIC Metabolic Pathway.

A 1. Cell Culture and Seeding B 2. Preparation of Labeling Medium (with [U-13C6]-KIC) A->B C 3. Isotope Labeling Incubation (Time-course or Steady-state) B->C D 4. Rapid Quenching of Metabolism C->D E 5. Metabolite Extraction D->E F 6. Sample Derivatization (for GC-MS) E->F G 7. GC-MS or LC-MS/MS Analysis F->G H 8. Data Processing and Mass Isotopomer Distribution Analysis G->H I 9. Metabolic Flux Calculation H->I

Experimental Workflow.

Experimental Protocols

This section provides a detailed methodology for conducting an in vitro cell culture labeling experiment using isotopically labeled KIC.

Materials and Reagents
  • Cell line of interest (e.g., cancer cell line)

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Isotopically labeled α-Ketoisocaproate (e.g., [U-¹³C₆]-KIC)

  • Methanol (B129727), LC-MS grade, pre-chilled to -80°C

  • Water, LC-MS grade

  • Chloroform (B151607), LC-MS grade, pre-chilled to -20°C

  • Cell scrapers

  • Microcentrifuge tubes

  • Dry ice

Protocol 1: Cell Culture and Isotope Labeling
  • Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase (typically 70-80% confluency) at the time of harvest.

  • Media Preparation: Prepare the labeling medium. For example, use a custom leucine-free DMEM or RPMI medium supplemented with 10% dialyzed FBS, 1% Penicillin-Streptomycin, and the desired concentration of [U-¹³C₆]-KIC (e.g., 100 µM - 1 mM). The optimal concentration should be determined empirically for each cell line.

  • Initiate Labeling:

    • Aspirate the standard growth medium from the cell culture plates.

    • Wash the cells once with pre-warmed, sterile PBS.

    • Add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells in the labeling medium for a predetermined duration to achieve isotopic steady-state. This is typically at least 24 hours but should be optimized for the specific cell line and experimental goals. For kinetic flux analysis, a time-course experiment with shorter incubation times (e.g., 0, 5, 15, 30, 60 minutes) would be performed.

Protocol 2: Metabolite Extraction
  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and place the culture plates on a bed of dry ice.

  • Washing: Wash the cells with ice-cold PBS and aspirate completely.

  • Extraction:

    • Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.

    • Scrape the cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Add 1 mL of pre-chilled (-20°C) chloroform to each tube for phase separation.

    • Vortex the tubes vigorously for 1 minute.

    • Add 400 µL of ice-cold water to each tube and vortex again.

  • Centrifugation: Centrifuge the samples at 15,000 x g for 15 minutes at 4°C. This will separate the sample into three phases: an upper aqueous phase (containing polar metabolites), a lower organic phase (containing lipids), and a protein pellet at the interface.

  • Sample Collection: Carefully collect the upper aqueous phase containing the polar metabolites and transfer it to a new microcentrifuge tube.

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator. The dried samples can be stored at -80°C until analysis.

Protocol 3: GC-MS Analysis
  • Derivatization: For GC-MS analysis, the dried metabolite extracts need to be derivatized to increase their volatility. A common method is a two-step derivatization:

    • Methoximation: Add 20 µL of 20 mg/mL methoxyamine hydrochloride in pyridine (B92270) to the dried extract and incubate at 37°C for 90 minutes.

    • Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 50°C for 30 minutes.

  • Injection and Separation: Inject 1 µL of the derivatized sample into the GC-MS system. The separation is typically performed on a capillary column (e.g., DB-5ms).

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in either full scan mode to identify all detectable metabolites or in selected ion monitoring (SIM) mode for targeted quantification of specific metabolites.

Data Analysis

The raw data from the GC-MS or LC-MS/MS analysis needs to be processed to determine the mass isotopomer distributions (MIDs) of the metabolites of interest. This involves:

  • Peak Integration: Integration of the chromatographic peaks for each metabolite.

  • Correction for Natural Isotope Abundance: The raw MIDs must be corrected for the natural abundance of ¹³C and other heavy isotopes. This is typically done using established algorithms and software packages.

  • Metabolic Flux Calculation: The corrected MIDs, along with a stoichiometric model of the relevant metabolic network and measured extracellular fluxes (e.g., KIC uptake, lactate (B86563) secretion), are used as inputs for software such as INCA or Metran to calculate the intracellular metabolic fluxes.[4]

Logical Relationship Diagram

The following diagram illustrates the logical flow from experimental design to the interpretation of results in a ¹³C-KIC metabolic flux analysis study.

cluster_Experimental Experimental Phase cluster_Data_Analysis Data Analysis Phase cluster_Interpretation Interpretation Phase A Hypothesis Formulation (e.g., KIC metabolism in cancer) B Experimental Design (Cell line, tracer, time points) A->B C 13C-KIC Labeling Experiment B->C D Sample Collection and Metabolite Extraction C->D E Analytical Measurement (GC-MS or LC-MS/MS) D->E F Raw Data Processing (Peak integration, identification) E->F G Mass Isotopomer Distribution (MID) Calculation F->G H Correction for Natural Isotope Abundance G->H J Metabolic Flux Calculation (Using MFA software) H->J I Metabolic Model Construction I->J K Statistical Analysis and Flux Map Visualization J->K L Biological Interpretation and Conclusion K->L

Data Analysis and Interpretation Workflow.

References

Application Notes and Protocols: Utilizing 2-Methyl-4-oxopentanoic Acid in Cell Culture for Insulin Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin (B600854) resistance, a hallmark of type 2 diabetes and metabolic syndrome, is characterized by a diminished cellular response to insulin. Elevated levels of branched-chain amino acids (BCAAs) and their metabolites, the branched-chain α-keto acids (BCKAs), have been strongly linked to the development of insulin resistance. 2-Methyl-4-oxopentanoic acid, also known as α-ketoisocaproate (KIC), is the keto-analog of the essential amino acid leucine (B10760876). Emerging research indicates that KIC can directly modulate insulin signaling and glucose metabolism in key metabolic cell types, such as skeletal muscle cells and adipocytes, making it a valuable tool for in vitro studies of insulin resistance.

These application notes provide a comprehensive guide to using this compound in cell culture to induce and study insulin resistance, including its mechanism of action, detailed experimental protocols, and the relevant signaling pathways.

Mechanism of Action

This compound (KIC) contributes to insulin resistance through several proposed mechanisms:

  • Inhibition of Insulin-Stimulated Glucose Uptake: In skeletal muscle cells, KIC has been shown to suppress insulin-stimulated glucose transport. This effect is thought to be mediated by the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[1][2][3] The effect of KIC is also dependent on its conversion back to leucine via the enzyme branched-chain aminotransferase 2 (BCAT2).[1][2]

  • Induction of Adipocyte Insulin Resistance: In preadipocytes, KIC can promote lipid accumulation, a condition that is closely associated with insulin resistance. This is achieved by inducing endoplasmic reticulum (ER) stress and impairing autophagy.[4]

  • Mitochondrial Dysfunction: While not fully elucidated for KIC specifically, mitochondrial dysfunction is a known contributor to insulin resistance. The accumulation of metabolic intermediates can lead to increased production of reactive oxygen species (ROS) and impaired mitochondrial bioenergetics, which in turn can disrupt insulin signaling.[5][6]

Data Presentation

Table 1: Effects of this compound (KIC) on Insulin-Stimulated Glucose Transport in L6 Myotubes
Treatment ConditionInsulin-Stimulated Glucose TransportKey Signaling Pathway InvolvedReference
ControlBaseline-[1][2]
KIC (200 µM)Decreased by ~34%mTORC1 activation[1][2][3]
KIC + Rapamycin (mTORC1 inhibitor)Inhibition by KIC is attenuatedmTORC1[3]
KIC in BCAT2-depleted cellsNo suppression of glucose transportBCAT2-dependent conversion to leucine[1][2]
Table 2: Effects of this compound (KIC) on 3T3-L1 Preadipocytes
Treatment ConditionKey Cellular EffectsAssociated MechanismsReference
KIC (4-day treatment)Enhanced lipid accumulationIncreased expression of lipogenic proteins (cleaved SREBP1, SCD1)[4]
Insulin Resistance-[4]
Increased ER stress-[4]
Impaired autophagy-[4]

Experimental Protocols

Protocol 1: Induction of Insulin Resistance in L6 Myotubes using this compound

This protocol details the steps to induce insulin resistance in skeletal muscle cells and assess the impact on glucose uptake.

Materials:

  • L6 myoblasts

  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Differentiation Medium: DMEM with 2% Horse Serum

  • This compound (α-ketoisocaproate, KIC)

  • Insulin solution (100 nM)

  • Rapamycin (optional, for mechanism studies)

  • Phosphate-Buffered Saline (PBS)

  • 2-deoxy-D-[³H]glucose

  • Cell lysis buffer

  • Scintillation counter

Procedure:

  • Cell Culture and Differentiation:

    • Culture L6 myoblasts in growth medium until they reach 80-90% confluency.

    • Induce differentiation by switching to differentiation medium. Replace the medium every 48 hours for 5-7 days until myotubes are formed.

  • Induction of Insulin Resistance:

    • Prepare a stock solution of KIC in serum-free DMEM.

    • Treat the differentiated L6 myotubes with the desired concentration of KIC (e.g., 200 µM) in serum-free DMEM for a specified duration (e.g., 18-24 hours). For control wells, add vehicle (serum-free DMEM) only.

    • For mechanistic studies, co-incubate with an mTORC1 inhibitor like rapamycin (e.g., 50 nM).

  • Glucose Uptake Assay:

    • Following KIC treatment, wash the cells twice with warm PBS.

    • Incubate the cells in serum-free, glucose-free DMEM for 2-3 hours.

    • Stimulate the cells with 100 nM insulin for 20-30 minutes at 37°C. A set of non-insulin-stimulated wells should be included as a baseline.

    • Add 2-deoxy-D-[³H]glucose to a final concentration of 0.5 µCi/mL and incubate for 10 minutes.

    • Stop the uptake by washing the cells three times with ice-cold PBS.

    • Lyse the cells with a suitable lysis buffer.

    • Measure the radioactivity in the cell lysates using a scintillation counter.

    • Normalize the counts to the total protein concentration of each sample.

  • Analysis of Signaling Pathways (Optional):

    • To assess the activation of signaling pathways, lyse the cells after KIC and/or insulin treatment.

    • Perform Western blotting to analyze the phosphorylation status of key proteins such as Akt (Ser473) and S6K1 (Thr389).

Protocol 2: Induction of Lipid Accumulation and Insulin Resistance in 3T3-L1 Adipocytes

This protocol describes how to use KIC to induce lipid accumulation in preadipocytes, a key feature of adipocyte insulin resistance.

Materials:

  • 3T3-L1 preadipocytes

  • Growth Medium: DMEM with 10% Bovine Calf Serum

  • Differentiation Medium (MDI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.

  • This compound (KIC)

  • Oil Red O staining solution

  • qRT-PCR reagents for lipogenic gene expression analysis (e.g., SREBP1, SCD1)

Procedure:

  • Cell Culture and Treatment:

    • Culture 3T3-L1 preadipocytes in growth medium.

    • Upon reaching confluency, treat the cells with KIC at the desired concentration for 4 days. The original study does not specify if this is during or after differentiation, so a pilot study may be needed. A potential starting point is to add KIC during the differentiation process.

    • Alternatively, differentiate the 3T3-L1 cells into mature adipocytes using MDI medium for 2 days, followed by DMEM with 10% FBS and insulin for another 2 days, and then maintain in DMEM with 10% FBS. Once mature, treat with KIC.

  • Assessment of Lipid Accumulation (Oil Red O Staining):

    • After the 4-day treatment with KIC, wash the cells with PBS.

    • Fix the cells with 10% formalin for at least 1 hour.

    • Wash with water and then with 60% isopropanol (B130326).

    • Stain with Oil Red O solution for 10-20 minutes.

    • Wash with 60% isopropanol and then with water.

    • Visualize the lipid droplets under a microscope.

    • For quantification, elute the dye with 100% isopropanol and measure the absorbance at 510 nm.

  • Analysis of Lipogenic Gene Expression:

    • Extract total RNA from the KIC-treated and control cells.

    • Perform reverse transcription to synthesize cDNA.

    • Use qRT-PCR to measure the mRNA expression levels of key lipogenic genes such as SREBP1 and SCD1. Normalize the expression to a housekeeping gene.

  • Assessment of Insulin Signaling:

    • After KIC treatment, serum starve the cells and then stimulate with insulin.

    • Lyse the cells and perform Western blotting to analyze the phosphorylation of Akt and other key insulin signaling proteins.

Visualizations

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binding & Activation IRS IRS Proteins IR->IRS Phosphorylation GLUT4_mem GLUT4 Glucose_uptake Glucose_uptake GLUT4_mem->Glucose_uptake Glucose Uptake PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt/PKB PDK1->Akt Phosphorylation GLUT4_ves GLUT4 Vesicle Akt->GLUT4_ves Translocation Glycogen Glycogen Synthesis Akt->Glycogen Activation mTORC1 mTORC1 Akt->mTORC1 Activation GLUT4_ves->GLUT4_mem S6K1 S6K1 mTORC1->S6K1 Activation S6K1->IRS Inhibitory Phosphorylation KIC This compound (KIC) KIC->mTORC1 Activation

Caption: Insulin signaling pathway and points of modulation by KIC.

Experimental_Workflow_KIC cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assays & Analysis Culture Culture L6 Myoblasts or 3T3-L1 Preadipocytes Differentiate Differentiate to Myotubes or Adipocytes Culture->Differentiate Treat_KIC Treat with This compound (KIC) Differentiate->Treat_KIC Control Vehicle Control Differentiate->Control Assay_Muscle Glucose Uptake Assay (L6 Myotubes) Treat_KIC->Assay_Muscle Assay_Adipocyte Lipid Accumulation Assay (3T3-L1 Adipocytes) Treat_KIC->Assay_Adipocyte Control->Assay_Muscle Control->Assay_Adipocyte Analysis Western Blot (p-Akt, p-S6K1) qRT-PCR (Lipogenic Genes) Assay_Muscle->Analysis Assay_Adipocyte->Analysis

Caption: Experimental workflow for studying KIC-induced insulin resistance.

References

Application of α-Ketoisocaproate (KIC) as a Supplement to Study Muscle Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-ketoisocaproate (KIC), the ketoacid of the essential branched-chain amino acid (BCAA) leucine (B10760876), is a key intermediate in leucine metabolism.[1][2] It has garnered significant interest in the field of muscle physiology for its potential role in stimulating muscle protein synthesis (MPS) and attenuating muscle protein breakdown, thus acting as an anabolic and anti-catabolic agent.[3] This document provides detailed application notes and protocols for researchers investigating the effects of KIC supplementation on MPS.

KIC is formed from leucine through a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCAT), which are highly expressed in skeletal muscle.[4] KIC can be further metabolized through two primary pathways: oxidative decarboxylation to isovaleryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, or conversion to β-hydroxy-β-methylbutyrate (HMB), another metabolite with purported anabolic properties.[4] The primary interest in KIC as a supplement stems from its potential to act as a leucine-sparing agent and to directly stimulate anabolic signaling pathways, making it a valuable tool for studying the mechanisms of muscle growth and for developing therapeutic strategies to combat muscle wasting conditions.[2]

Key Signaling Pathways

KIC, largely through its conversion to leucine, is believed to exert its anabolic effects by modulating key signaling pathways that regulate protein synthesis. The most well-characterized of these is the mTOR (mechanistic target of rapamycin) signaling pathway.

mTOR Signaling Pathway

The mTOR pathway is a central regulator of cell growth, proliferation, and survival.[5] In skeletal muscle, the mTOR complex 1 (mTORC1) is a critical mediator of MPS.[6] Leucine, and by extension KIC, activates mTORC1, leading to the phosphorylation of its downstream effectors: p70 ribosomal S6 kinase 1 (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[7]

  • p70S6K Phosphorylation: Activated p70S6K phosphorylates several substrates, including the ribosomal protein S6 (rpS6), which enhances the translation of specific mRNAs that encode for ribosomal proteins and elongation factors, thereby increasing the translational capacity of the cell.[7]

  • 4E-BP1 Phosphorylation: Phosphorylation of 4E-BP1 by mTORC1 causes it to dissociate from the eukaryotic initiation factor 4E (eIF4E).[6] This frees eIF4E to bind to the 5' cap of mRNAs, a critical step in the initiation of cap-dependent translation.[8]

The diagram below illustrates the central role of the mTOR pathway in mediating the anabolic effects of KIC.

mTOR_Pathway KIC α-Ketoisocaproate (KIC) Leucine Leucine KIC->Leucine Transamination mTORC1 mTORC1 Leucine->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates EBP1 4E-BP1 mTORC1->EBP1 Phosphorylates rpS6 rpS6 p70S6K->rpS6 Phosphorylates Translation_Capacity Increased Translational Capacity rpS6->Translation_Capacity MPS Muscle Protein Synthesis Translation_Capacity->MPS eIF4E eIF4E EBP1->eIF4E Inhibits Translation_Initiation Translation Initiation eIF4E->Translation_Initiation Translation_Initiation->MPS

Figure 1: KIC and mTOR Signaling Pathway

Quantitative Data on the Effects of KIC and Related Compounds

The following tables summarize quantitative data from studies investigating the effects of KIC and related branched-chain amino/keto acids on muscle protein synthesis and anabolic signaling.

Table 1: Effect of Branched-Chain Ketoacid (BCKA) Supplementation on Myofibrillar Protein Fractional Synthetic Rate (FSR) in Older Adults

Treatment GroupBasal FSR (%/h)Postprandial FSR (0-2h) (%/h)Postprandial FSR (2-5h) (%/h)
Milk Protein (30g)0.020 ± 0.0020.042 ± 0.0040.030 ± 0.003
BCAA (6g)0.022 ± 0.0020.035 ± 0.0030.028 ± 0.002
BCKA (6g)0.021 ± 0.0020.033 ± 0.0030.027 ± 0.002
Data are presented as mean ± SEM.
Significantly different from basal (P < 0.01).
Adapted from a study on the effects of branched-chain amino and keto acids.[9]

Table 2: Effect of Protein and Amino Acid Supplementation on Anabolic Signaling in Human Skeletal Muscle

InterventionPhosphorylation of p70S6K (Fold Change)Phosphorylation of 4E-BP1 (Fold Change)
Resistance Exercise + Placebo~1.5~1.0 (no significant change)
Resistance Exercise + 10g Whey Protein~2.5~1.5
Resistance Exercise + 20g Whey Protein~4.0~2.0
Resistance Exercise + 40g Whey Protein~5.5~2.5
Data are illustrative based on findings from various studies and represent typical responses.
Significantly greater than placebo.[3][10]

Experimental Protocols

Protocol 1: Measurement of Muscle Protein Synthesis using Stable Isotope-Labeled Amino Acid Infusion

This protocol is based on the principles of the primed constant infusion technique, a widely used method to determine fractional synthetic rates (FSR) of muscle proteins in vivo.[7][11]

1. Subject Preparation:

  • Subjects should fast overnight (8-10 hours) prior to the study.

  • Insert a catheter into an antecubital vein for tracer infusion and another into a contralateral hand or wrist vein, which is heated, for arterialized venous blood sampling.

2. Tracer Infusion:

  • A priming dose of a stable isotope-labeled amino acid (e.g., L-[ring-¹³C₆]phenylalanine or L-[1-¹³C]leucine) is administered to rapidly achieve isotopic equilibrium in the precursor pool.

  • Immediately following the priming dose, a continuous infusion of the tracer is initiated and maintained at a constant rate for the duration of the study (e.g., 6 hours).

3. KIC Supplementation:

  • At a designated time point during the infusion (e.g., after a basal period of 2-3 hours), a bolus of KIC supplement or placebo is administered orally.

4. Sample Collection:

  • Arterialized venous blood samples are collected at regular intervals throughout the infusion period to measure plasma amino acid and KIC enrichment.

  • Muscle biopsies are obtained from the vastus lateralis muscle at baseline (before supplementation) and at one or more time points after supplementation (e.g., 2 and 4 hours post-ingestion) to measure the incorporation of the labeled amino acid into muscle protein.

5. Sample Analysis:

  • Plasma samples are deproteinized, and the enrichment of the tracer amino acid and its corresponding ketoacid (e.g., plasma KIC enrichment for a leucine tracer) is determined by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Muscle tissue is homogenized, and proteins are hydrolyzed into their constituent amino acids. The enrichment of the tracer amino acid in the protein-bound and intracellular free pools is determined by GC-MS or GC-combustion-isotope ratio MS.

6. Calculation of Fractional Synthetic Rate (FSR):

  • FSR is calculated using the formula: FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100 Where:

    • E_p2 and E_p1 are the enrichments of the tracer in bound muscle protein at two time points.
    • E_precursor is the average enrichment of the tracer in the precursor pool (e.g., plasma KIC or intracellular free amino acid) between the two biopsies.
    • t is the time in hours between the biopsies.

Subject_Prep [label="Subject Preparation\n(Fasting, Catheterization)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tracer_Infusion [label="Primed Constant Infusion\nof Stable Isotope Tracer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Basal_Period [label="Basal Period\n(Blood Sampling)", fillcolor="#FBBC05", fontcolor="#202124"]; Supplementation [label="Oral KIC or\nPlacebo Supplementation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Post_Supplement_Period [label="Post-Supplementation Period\n(Blood & Muscle Biopsies)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sample_Analysis [label="Sample Analysis\n(GC-MS / LC-MS/MS)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; FSR_Calculation [label="FSR Calculation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

Subject_Prep -> Tracer_Infusion; Tracer_Infusion -> Basal_Period; Basal_Period -> Supplementation; Supplementation -> Post_Supplement_Period; Post_Supplement_Period -> Sample_Analysis; Sample_Analysis -> FSR_Calculation; }

Figure 2: Experimental Workflow for FSR Measurement
Protocol 2: Western Blot Analysis of mTOR Signaling Pathway

This protocol outlines the general steps for assessing the phosphorylation status of key proteins in the mTOR signaling pathway in muscle biopsy samples.

1. Sample Preparation:

  • Muscle biopsy samples are snap-frozen in liquid nitrogen immediately after collection and stored at -80°C.

  • Frozen muscle tissue is pulverized and homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

  • Protein concentration of the lysate is determined using a standard protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

  • Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

  • The membrane is blocked with a solution containing non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-p70S6K (Thr389), anti-total-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-total-4E-BP1).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

4. Detection and Quantification:

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged using a chemiluminescence detection system.

  • The band intensities are quantified using densitometry software. The level of phosphorylation is expressed as the ratio of the phosphorylated protein to the total protein.

Conclusion

The protocols and information provided in this document offer a framework for researchers to investigate the effects of KIC supplementation on muscle protein synthesis. By utilizing stable isotope tracer techniques and Western blot analysis, investigators can gain valuable insights into the anabolic potential of KIC and its mechanisms of action at both the whole-body and molecular levels. This knowledge is crucial for the development of nutritional and therapeutic strategies aimed at preserving and enhancing muscle mass in various populations.

References

Unlocking Anaerobic Potential: Experimental Design for Testing α-Ketoisocaproate (KIC) Effects

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-ketoisocaproate (KIC), the ketoacid of the branched-chain amino acid leucine (B10760876), has garnered interest as a potential ergogenic aid for anaerobic exercise performance.[1][2] Theoretically, KIC supplementation may enhance high-intensity, short-duration activities by promoting muscle energy supply, attenuating the accumulation of ammonia (B1221849) (NH3), a fatigue-inducing metabolite, and potentially reducing exercise-induced muscle damage.[1] KIC is a metabolic intermediate in leucine metabolism and can be converted to various compounds, including acetyl-CoA and ketone bodies in the liver, which can serve as an additional energy source.[3][4][5] Furthermore, its role in the transamination process suggests it could help buffer ammonia by accepting an amino group to form leucine.[1]

However, research on KIC as a standalone supplement has yielded equivocal results, with some studies showing no significant improvement in single-bout anaerobic exercise performance.[1] In contrast, when combined with other substances such as glycine (B1666218) and L-arginine (as GAKIC) or β-hydroxy-β-methylbutyrate (HMB), some positive effects on performance and muscle damage have been reported.[1][6] This suggests that the ergogenic potential of KIC may be dependent on dosage, timing, and co-supplementation with other nutrients.

These application notes provide a comprehensive framework for designing and conducting robust preclinical and clinical trials to investigate the effects of KIC on anaerobic exercise performance. The detailed protocols and methodologies outlined below are intended to guide researchers in generating reliable and reproducible data to elucidate the true potential of KIC as an ergogenic aid.

Proposed Signaling Pathways of KIC in Anaerobic Metabolism

The precise signaling pathways through which KIC may influence anaerobic exercise performance are not fully elucidated. Based on current literature, a hypothesized pathway is presented below. KIC may influence energy substrate availability and mitigate fatigue-related metabolic stress.

KIC_Signaling_Pathway cluster_blood Bloodstream cluster_muscle Muscle Cell cluster_liver Liver KIC_supplement KIC Supplementation KIC_muscle KIC KIC_supplement->KIC_muscle Uptake Leucine Leucine KIC_muscle->Leucine Transamination PDH Pyruvate Dehydrogenase Complex (PDH) KIC_muscle->PDH Potential Inhibition Ketones Ketone Bodies KIC_muscle->Ketones Conversion Leucine->KIC_muscle Transamination NH3 NH3 (Ammonia) Fatigue Muscle Fatigue NH3->Fatigue Contributes to BCAAT Branched-Chain Amino Acid Transaminase NH3->BCAAT Alanine Alanine Glutamate Glutamate AcetylCoA Acetyl-CoA Pyruvate Pyruvate Pyruvate->AcetylCoA Conversion TCA TCA Cycle AcetylCoA->TCA Performance Anaerobic Performance TCA->Performance Energy for Fatigue->Performance Decreases BCAAT->Alanine BCAAT->Glutamate Ketones->Performance Alternate Energy Source Logical_Relationship Subject_Recruitment Subject Recruitment (Trained Individuals) Baseline_Testing Baseline Anaerobic Performance Testing Subject_Recruitment->Baseline_Testing Randomization Randomization Baseline_Testing->Randomization Group_A Group A (KIC Supplementation) Randomization->Group_A Group_B Group B (Placebo) Randomization->Group_B Post_Testing_1 Post-Supplementation Anaerobic Testing 1 Group_A->Post_Testing_1 Group_B->Post_Testing_1 Washout Washout Period (≥ 1 week) Crossover Crossover Washout->Crossover Group_A2 Group A (Placebo) Crossover->Group_A2 Group_B2 Group B (KIC Supplementation) Crossover->Group_B2 Post_Testing_2 Post-Supplementation Anaerobic Testing 2 Group_A2->Post_Testing_2 Group_B2->Post_Testing_2 Post_Testing_1->Washout Data_Analysis Data Analysis (Statistical Comparison) Post_Testing_1->Data_Analysis Post_Testing_2->Data_Analysis Experimental_Workflow Start Start Informed_Consent Informed Consent and Screening Start->Informed_Consent Familiarization Familiarization Session (Wingate & Isokinetic Protocols) Informed_Consent->Familiarization Baseline Baseline Testing (No Supplement) Familiarization->Baseline Randomization Randomization to Treatment Order Baseline->Randomization Treatment_1 Treatment Period 1 (KIC or Placebo) Randomization->Treatment_1 Testing_1 Anaerobic Performance Testing 1 Treatment_1->Testing_1 Washout Washout Period (≥ 1 week) Testing_1->Washout Treatment_2 Treatment Period 2 (Crossover: Placebo or KIC) Washout->Treatment_2 Testing_2 Anaerobic Performance Testing 2 Treatment_2->Testing_2 Data_Collection Data Collection and Analysis Testing_2->Data_Collection End End Data_Collection->End

References

Application Notes and Protocols for the Biosynthesis of Branched-Chain Fatty Alcohols Using 4-Methyl-2-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Branched-chain fatty alcohols (BCFAs) are valuable oleochemicals with applications as specialty lubricants, emulsifiers, and precursors for detergents and cosmetics. Their branched structure confers unique properties, such as lower melting points and improved fluidity, compared to their straight-chain counterparts. This document provides detailed protocols for the microbial biosynthesis of BCFAs in engineered Escherichia coli, utilizing 4-methyl-2-oxopentanoic acid (α-ketoisocaproate) as a key precursor.

Note on Precursor Nomenclature: The precursor for odd-chain iso-fatty alcohols is 4-methyl-2-oxopentanoic acid, a key intermediate in leucine (B10760876) metabolism.[1][2][3] This document proceeds with this scientifically accurate nomenclature.

Overview of the Biosynthetic Pathway

The biosynthesis of odd-chain iso-fatty alcohols from 4-methyl-2-oxopentanoic acid in engineered E. coli is achieved through a modular metabolic pathway. This pathway consists of three main modules:

  • α-Keto Acid Elongation Module: This module converts 4-methyl-2-oxopentanoic acid into its elongated counterpart, α-ketoisocaproyl-CoA. This is a critical step that leverages enzymes from the leucine biosynthesis pathway.

  • Branched-Chain Acyl-ACP Module: The elongated α-keto acid serves as a primer for the fatty acid synthesis (FAS) machinery, leading to the production of branched-chain acyl-ACPs.

  • Alcohol Formation Module: A fatty acyl-ACP reductase (FAR) converts the branched-chain acyl-ACP into the final branched-chain fatty alcohol product.

A simplified representation of this engineered metabolic pathway is provided below.

Biosynthesis_Pathway cluster_precursor Precursor Generation cluster_fas Fatty Acid Synthesis (FAS) cluster_alcohol Alcohol Formation 4_methyl_2_oxopentanoic_acid 4-Methyl-2-oxopentanoic acid (α-Ketoisocaproate) Branched_Acyl_ACP Branched-Chain Acyl-ACP 4_methyl_2_oxopentanoic_acid->Branched_Acyl_ACP fabH (BCFA specific) 3_methyl_2_oxobutyric_acid 3-Methyl-2-oxobutyric acid 3_methyl_2_oxobutyric_acid->4_methyl_2_oxopentanoic_acid leuA, leuB, leuCD Pyruvate Pyruvate Pyruvate->3_methyl_2_oxobutyric_acid alsS, ilvCD Branched_Fatty_Alcohol Branched-Chain Fatty Alcohol Branched_Acyl_ACP->Branched_Fatty_Alcohol Fatty Acyl-ACP Reductase (FAR) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Branched_Acyl_ACP FAS Elongation Experimental_Workflow cluster_production BCFA Production cluster_analysis Analysis Inoculation Inoculate Seed Culture Growth Grow Production Culture (M9 Medium, 37°C) Inoculation->Growth Induction Induce Gene Expression (IPTG, Arabinose, aTc) + Precursor Feeding Growth->Induction Fermentation Incubate for Production (30°C, 48-72h) Induction->Fermentation Extraction Acidify and Extract with Ethyl Acetate + Internal Std Fermentation->Extraction Sample Collection Derivatization Dry and Derivatize with BSTFA Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Quantification Quantify using Calibration Curve GC_MS->Quantification

References

Application Notes and Protocols: In Vivo Studies of Alpha-Ketoisocaproate Disposal and Organ Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-ketoisocaproate (KIC), the ketoacid analog of the essential branched-chain amino acid leucine (B10760876), plays a pivotal role in nitrogen metabolism and cellular signaling. Its unique metabolic properties, including its ability to be transaminated to leucine, have led to its investigation as a therapeutic agent in conditions such as chronic kidney disease and maple syrup urine disease (MSUD). Understanding the in vivo disposal and organ-specific metabolism of KIC is crucial for elucidating its physiological functions and optimizing its therapeutic applications. These application notes provide a comprehensive overview of in vivo studies on KIC, summarizing key quantitative data and detailing experimental protocols for researchers in the field.

Data Presentation: Quantitative Analysis of KIC Metabolism

The following tables summarize quantitative data from in vivo studies on KIC disposal and metabolism across different species and organs.

Table 1: Organ-Specific Disposal of an Intragastric KIC Load in Conscious Dogs [1]

ParameterGutLiverKidneysExtrahepatic/Extrarenal Tissues
Absorption as KIC (% of administered load) 62 ± 5%---
Transamination to Leucine during absorption (% of administered load) 23 ± 3%---
Hepatic Uptake of KIC (% of administered load) -35 ± 5%--
Hepatic Transamination to Leucine (% of hepatic uptake) -~33%--
Hepatic Conversion to Ketone Bodies (% of hepatic uptake) -~67%--
Splanchnic Output of KIC (% of administered load) 27 ± 2%---
Renal Transamination to Leucine (% of splanchnic output) --~50%-
KIC reaching peripheral tissues (% of administered load) ---15%

Data are presented as mean ± SEM. The study involved five conscious, overnight-fasted dogs with catheters implanted in an artery and in the portal, hepatic, and renal veins.[1]

Table 2: Influence of Dietary Carbohydrate on Leucine and KIC Metabolism in Immature Pigs [2]

ParameterGlucose MealSucrose (B13894) Meal
Postprandial Arterial KIC Concentration DecreasedDecreased
Postprandial Arterial Leucine Concentration UnchangedUnchanged
Hind Limb Leucine Uptake Three times greater than sucrose-fed-
Postprandial Protein Synthesis Increased by 24% over fastingNo significant change
Percentage of Leucine Pool Converted to KIC Decreased-

This study highlights the significant impact of dietary carbohydrate source on leucine and KIC metabolism, with a glucose meal promoting greater leucine uptake and protein synthesis.[2]

Table 3: Utilization of Extracellular KIC for Protein Synthesis in Rat Organs [3]

OrganFraction of Leucine in Protein Derived from Extracellular KIC
Brain 35% - 45%
Heart 35% - 45%
Liver 0%
Bone Marrow 0%
Whole Body 12%

This study, using constant intravenous infusions of labeled leucine and KIC, demonstrates significant organ-specific differences in the utilization of circulating KIC for protein synthesis.[3]

Experimental Protocols

Protocol 1: In Vivo Measurement of Organ-Specific KIC Metabolism Using Catheterization

This protocol is based on methodologies used to study KIC disposal in conscious, catheterized animal models, such as dogs.[1]

Objective: To quantify the absorption, uptake, and metabolic fate of KIC across the gut, liver, and kidneys.

Materials:

  • Animal model (e.g., adult mongrel dogs)

  • Surgical suite for sterile catheter implantation

  • Catheters for placement in a femoral artery, portal vein, hepatic vein, and renal vein

  • Alpha-ketoisocaproate (KIC) solution for intragastric administration

  • Isotopically labeled KIC and Leucine (e.g., [1-¹³C]KIC, [¹⁵N]Leucine) for tracer studies (optional)

  • Blood collection tubes with appropriate anticoagulants

  • Centrifuge

  • HPLC system for KIC and amino acid analysis

  • Mass spectrometer for isotopic enrichment analysis (if using tracers)

Procedure:

  • Animal Preparation and Catheter Implantation:

    • Acclimatize animals to the laboratory environment.

    • Perform a sterile surgical procedure under general anesthesia to implant chronic indwelling catheters in the femoral artery (for systemic blood sampling), portal vein (for blood draining the gut), hepatic vein (for blood leaving the liver), and a renal vein (for blood leaving a kidney).

    • Allow for a post-operative recovery period of at least two weeks.

  • Experimental Day:

    • Fast the animal overnight (e.g., 18 hours) with free access to water.

    • Secure the animal in a comfortable sling or cage.

    • Collect baseline arterial, portal vein, hepatic vein, and renal vein blood samples.

    • Administer a known amount of KIC solution intragastrically via a gavage tube.

    • Collect simultaneous blood samples from all catheters at timed intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes) post-administration.

  • Sample Processing and Analysis:

    • Immediately place blood samples on ice and centrifuge at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

    • Deproteinize plasma samples (e.g., with sulfosalicylic acid).

    • Analyze KIC and amino acid (specifically leucine) concentrations in the plasma samples using a validated HPLC method.

    • If using isotopic tracers, determine the isotopic enrichment of KIC and leucine using LC-MS/MS.

  • Data Analysis:

    • Calculate the net balance of KIC and leucine across the gut, liver, and kidneys using the arterio-venous concentration differences and estimated organ blood flow.

    • Net gut balance = ([Portal Vein] - [Artery]) x Portal Blood Flow

    • Net hepatic balance = ([Hepatic Vein] - [Artery]) x Hepatic Blood Flow

    • Net renal balance = ([Renal Vein] - [Artery]) x Renal Blood Flow

    • Calculate the rates of KIC absorption, transamination, and conversion to other metabolites based on the net balance data.

Protocol 2: Continuous Infusion of Isotopically Labeled Leucine and KIC in Pigs

This protocol is adapted from studies investigating the influence of diet on whole-body and hindquarter leucine and KIC kinetics in pigs.[2]

Objective: To measure the whole-body and peripheral tissue metabolism of leucine and KIC under different dietary conditions.

Materials:

  • Immature pigs

  • Indwelling catheters for jugular vein (infusion) and carotid artery (sampling)

  • Infusion pumps

  • L-[4,5-³H]leucine and [U-¹⁴C]alpha-ketoisocaproate (KIC)

  • Experimental diets (e.g., isoenergetic and isonitrogenous diets with varying carbohydrate sources)

  • Blood collection tubes

  • Scintillation counter for radioactivity measurement

  • HPLC for separation of leucine and KIC

Procedure:

  • Animal Acclimatization and Diet:

    • House pigs individually and acclimatize them to the experimental diets for at least one week prior to the study.

  • Catheter Placement:

    • Under anesthesia, surgically place catheters in a jugular vein for tracer infusion and a carotid artery for blood sampling.

    • Allow for a recovery period.

  • Infusion Study:

    • Fast the pigs overnight.

    • On the morning of the study, begin a primed, continuous intravenous infusion of L-[4,5-³H]leucine and [U-¹⁴C]KIC.

    • After a period to reach isotopic equilibrium (e.g., 2 hours), collect baseline arterial blood samples.

    • Provide the experimental meal.

    • Collect arterial blood samples at timed intervals post-meal (e.g., every 15-30 minutes for 4 hours).

  • Sample Analysis:

    • Deproteinize plasma samples.

    • Separate leucine and KIC using HPLC.

    • Determine the specific activity (dpm/nmol) of leucine and KIC in each sample using a scintillation counter and by measuring the concentrations of leucine and KIC.

  • Kinetic Modeling:

    • Calculate the rates of appearance (Ra) of leucine and KIC from the tracer infusion rate and the plasma specific activity at isotopic steady state.

    • Use the data to model whole-body leucine and KIC flux, oxidation, and incorporation into protein.

Protocol 3: Quantification of KIC in Plasma and Tissue Samples by HPLC

This is a general protocol for the quantification of KIC, which can be adapted based on available equipment and specific sample matrices.

Objective: To accurately measure the concentration of KIC in biological samples.

Materials:

  • Plasma or tissue homogenate samples

  • Internal standard (e.g., α-ketovaleric acid)

  • Deproteinizing agent (e.g., perchloric acid, sulfosalicylic acid)

  • Derivatizing agent (e.g., 2,4-dinitrophenylhydrazine) for UV detection (optional, depending on the detector)

  • HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (UV or Mass Spectrometer)

  • KIC standard for calibration curve

Procedure:

  • Sample Preparation:

    • Thaw plasma or tissue homogenate samples on ice.

    • To a known volume of sample (e.g., 100 µL), add a known amount of internal standard.

    • Add the deproteinizing agent, vortex, and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant.

  • Derivatization (for UV detection):

    • If using a UV detector, the keto acid group of KIC needs to be derivatized to a chromophore. React the supernatant with a derivatizing agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH).

    • Follow a validated protocol for the derivatization reaction, including incubation time and temperature, and subsequent extraction of the derivatized product.

  • HPLC Analysis:

    • Inject a known volume of the prepared sample (or derivatized product) onto the HPLC column.

    • Elute the compounds using an appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) and water with an acid modifier like trifluoroacetic acid).

    • Detect KIC and the internal standard using the UV detector at the appropriate wavelength for the derivative or using a mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

  • Quantification:

    • Generate a standard curve by analyzing known concentrations of KIC standard.

    • Calculate the ratio of the peak area of KIC to the peak area of the internal standard for both the samples and the standards.

    • Determine the concentration of KIC in the samples by interpolating from the standard curve.

Signaling Pathways and Experimental Workflows

KIC and mTORC1 Signaling

Alpha-ketoisocaproate, similar to its parent amino acid leucine, can activate the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[4][5] This pathway is a central regulator of cell growth, proliferation, and protein synthesis. Activation of mTORC1 by KIC is particularly relevant in skeletal muscle, where it promotes protein synthesis.[4]

KIC_mTORC1_Signaling KIC Alpha-Ketoisocaproate (KIC) BCAT Branched-Chain Aminotransferase (BCAT) KIC->BCAT Transamination Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates BCAT->Leucine S6K1 S6K1 mTORC1->S6K1 Phosphorylates (Activates) _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates (Inhibits) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4E eIF4E _4EBP1->eIF4E Inhibits eIF4E->Protein_Synthesis Promotes

Caption: KIC is converted to Leucine, which activates mTORC1, promoting protein synthesis.

KIC and HIF1α Signaling

Recent studies have shown that branched-chain ketoacids (BCKAs), including KIC, can activate Hypoxia-Inducible Factor 1-alpha (HIF1α) signaling even under normal oxygen conditions (normoxia).[6][7][8] This occurs through the inhibition of prolyl hydroxylase domain-containing protein 2 (PHD2), an enzyme that targets HIF1α for degradation.

KIC_HIF1a_Signaling cluster_nucleus Nucleus BCKAs Branched-Chain Ketoacids (including KIC) PHD2 PHD2 BCKAs->PHD2 Inhibit HIF1a HIF1α PHD2->HIF1a Hydroxylates VHL VHL HIF1a->VHL Binding HIF1a_stabilized Stabilized HIF1α Proteasomal_Degradation Proteasomal Degradation VHL->Proteasomal_Degradation Leads to Nucleus Nucleus HIF1a_stabilized->Nucleus Translocation HRE Hypoxia Response Element (HRE) HIF1a_stabilized->HRE Binds to Gene_Expression Target Gene Expression (e.g., Glycolysis) HRE->Gene_Expression

Caption: KIC inhibits PHD2, leading to HIF1α stabilization and target gene expression.

Experimental Workflow for In Vivo KIC Metabolism Study

The following diagram illustrates a typical experimental workflow for an in vivo study of KIC metabolism.

Experimental_Workflow Animal_Prep Animal Preparation (Acclimatization, Surgery, Catheter Implantation) Diet_Control Dietary Control (Standard or Experimental Diet) Animal_Prep->Diet_Control Experiment In Vivo Experiment (Fasting, KIC Administration or Tracer Infusion) Diet_Control->Experiment Sampling Blood & Tissue Sampling (Timed Intervals from Arterial/Venous Catheters) Experiment->Sampling Processing Sample Processing (Plasma Separation, Tissue Homogenization) Sampling->Processing Analysis Biochemical Analysis (HPLC, Mass Spectrometry) Processing->Analysis Data_Analysis Data Analysis & Modeling (Concentrations, Flux Rates, Kinetic Parameters) Analysis->Data_Analysis Interpretation Interpretation & Conclusion Data_Analysis->Interpretation

Caption: Workflow for in vivo KIC metabolism studies from animal prep to data analysis.

References

Application Notes and Protocols for Dried Blood Spot Analysis in Newborn Screening for Maple Syrup Urine Disease (MSUD)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Maple Syrup Urine Disease (MSUD) is an autosomal recessive metabolic disorder caused by a deficiency in the activity of the branched-chain α-ketoacid dehydrogenase (BCKD) complex. This enzymatic deficiency leads to the accumulation of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine — and their corresponding branched-chain ketoacids (BCKAs) in bodily fluids.[1] The accumulation of these neurotoxic compounds can lead to severe neurological damage, developmental delays, and, if left untreated, can be fatal.[2] Early detection through newborn screening (NBS) is therefore critical to initiate timely dietary management and prevent the devastating consequences of the disease.[1]

Dried blood spot (DBS) analysis is a minimally invasive and effective method for large-scale newborn screening. Initial screening for MSUD typically involves the measurement of total BCAAs using tandem mass spectrometry (MS/MS).[3] However, this primary screening method has limitations in specificity, as it cannot differentiate between isobaric amino acids such as leucine, isoleucine, and alloisoleucine.[3][4] Alloisoleucine is a pathognomonic marker for MSUD, meaning its presence is a definitive indicator of the disease.[3][5] Consequently, a second-tier test is often employed to quantify alloisoleucine, significantly reducing the rate of false-positive results and improving the overall efficacy of the screening program.[3][4]

This document provides detailed application notes and protocols for the analysis of key MSUD markers in dried blood spots, with a focus on second-tier testing for alloisoleucine. While the user's query mentioned "ketoleucine," the primary focus in DBS analysis for MSUD is on the measurement of amino acids, particularly the pathognomonic marker alloisoleucine. The accumulation of branched-chain ketoacids, including α-ketoisocaproate (the ketoacid of leucine), is a hallmark of MSUD, but their analysis is more commonly performed on urine or plasma samples and is less established for routine DBS screening.

Data Presentation

The following tables summarize quantitative data from various studies on the concentrations of key MSUD markers in dried blood spots from both MSUD-positive and healthy newborns. These tables also include information on established cut-off values for screening.

Table 1: Concentrations of MSUD Markers in Dried Blood Spots (µmol/L)

AnalyteMSUD-Positive Newborns (Mean ± SD or Range)Healthy Newborns (Mean ± SD or Range)Reference
Leucine971 (mean); Range: 258 - >1200106 (mean); Highest: 283[2][6][7]
Alloisoleucine85 (mean); Range: 8 - 291<5 (typically undetectable)[5][6][8]
Valine305 (mean); Range: 430 - 1044Not consistently reported[6][7][8]
Isoleucine204 (mean); Range: 91 - 885Not consistently reported[6][8]

Table 2: Newborn Screening Cut-Off Values for MSUD Markers in Dried Blood Spots (µmol/L)

Analyte/RatioScreening Cut-off ValueTierNotesReference
Leucine + Isoleucine (Total)≥ 400 - 600FirstVaries by screening program.[7][9][7][9]
Leucine + Isoleucine / Phenylalanine Ratio> 4.0 - 4.5FirstUsed to improve specificity.[10]
Alloisoleucine> 5SecondA plasma level > 5 µmol/L is considered the most specific and sensitive diagnostic marker.[5][8] DBS cut-offs are aligned with this.[5][8]
Valine≥ 400FirstUsed in some programs in conjunction with total leucine.[7][7]

Experimental Protocols

The following are detailed methodologies for the analysis of MSUD markers in dried blood spots, synthesized from various published protocols.

Protocol 1: Second-Tier LC-MS/MS Analysis of Alloisoleucine and Other Branched-Chain Amino Acids (Underivatized)

This protocol is designed for the specific and sensitive quantification of alloisoleucine and other BCAAs as a second-tier test following an initial positive screening result.

1. Materials and Reagents:

  • Dried blood spot punches (3/16-inch or similar)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Isotopically labeled internal standards (e.g., D3-leucine, D10-alloisoleucine)

  • 96-well microtiter plates

  • Nitrogen evaporator

  • LC-MS/MS system with an electrospray ionization (ESI) source

2. Sample Preparation:

  • Punch a 3/16-inch disc from the dried blood spot into a well of a 96-well microtiter plate.

  • Add 100 µL of extraction solution (e.g., methanol:water 75:25 v/v containing internal standards) to each well.[4][11]

  • Seal the plate and shake for 30 minutes at room temperature.

  • Transfer the supernatant to a new 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase (e.g., methanol:0.1% formic acid in water 75:25 v/v).[11]

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A column suitable for amino acid separation, such as a Luna PFP column (150 mm × 4.6 mm, 3 µm), is recommended.[11]

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol) can be used.

    • Flow Rate: A typical flow rate is 0.3 mL/min.[11]

    • Injection Volume: 10-20 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard should be optimized on the specific instrument used.

4. Data Analysis and Quality Control:

  • Quantify the concentration of each analyte by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.

  • Include quality control samples at low, medium, and high concentrations in each analytical run to ensure accuracy and precision. Intra- and inter-assay imprecision (CVs) should ideally be below 15%.[4]

Protocol 2: Derivatization-Based Analysis of Amino Acids

Derivatization can be employed to improve the chromatographic separation and detection sensitivity of amino acids.

1. Derivatization with Butanolic HCl:

  • Follow steps 1-5 of the sample preparation in Protocol 1.

  • To the dried extract, add 50 µL of 3M butanolic HCl.[12]

  • Seal the plate and heat at 60°C for 20 minutes.

  • Evaporate the butanolic HCl to dryness under nitrogen.

  • Reconstitute the derivatized sample in mobile phase for LC-MS/MS analysis.

2. Derivatization with n-butanol and trifluoroacetic anhydride (B1165640) (for GC-MS):

  • Extract amino acids from the DBS punch with methanol.[13]

  • Dry the extract and derivatize with n-butanol and trifluoroacetic anhydride under optimized conditions (specific time and temperature as determined by the laboratory).[13]

  • Analyze the resulting derivatives by GC-MS in selected ion monitoring (SIM) mode.[13]

Visualizations

Signaling Pathway and Diagnostic Logic

The following diagram illustrates the metabolic block in Maple Syrup Urine Disease and the central role of alloisoleucine as a diagnostic marker.

MSUD_Pathway Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV Alloisoleucine Alloisoleucine (Pathognomonic Marker) Isoleucine->Alloisoleucine Transamination Valine Valine KIV α-Ketoisovalerate Valine->KIV BCKD Branched-Chain α-Ketoacid Dehydrogenase (BCKD) Complex KIC->BCKD KMV->BCKD KIV->BCKD Metabolites Further Metabolism BCKD->Metabolites Blocked in MSUD

Caption: Metabolic pathway illustrating the BCKD enzyme block in MSUD.

Experimental Workflow for DBS Analysis

The following diagram outlines the experimental workflow for the second-tier analysis of MSUD markers from dried blood spots.

Caption: Workflow for second-tier MSUD newborn screening from DBS.

Conclusion

The use of a second-tier LC-MS/MS test to quantify alloisoleucine in dried blood spots is a highly effective strategy for improving the accuracy of newborn screening for Maple Syrup Urine Disease. This approach significantly reduces the number of false-positive results, thereby minimizing parental anxiety and the costs associated with unnecessary follow-up investigations. The protocols and data presented in this document provide a comprehensive resource for laboratories involved in newborn screening and for researchers and professionals in the field of metabolic disorders.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Stability of 2-Methyl-4-oxopentanoic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 2-Methyl-4-oxopentanoic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?

The stability of this compound, a type of alpha-keto acid, is primarily influenced by several factors:

  • pH: The acidity or basicity of the solution can catalyze degradation reactions. Generally, acidic conditions (pH < 7) are more favorable for the stability of alpha-keto acids than neutral or alkaline conditions.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[1] Therefore, it is crucial to store solutions at low temperatures.

  • Presence of Water and Solvents: The polarity of the solvent can affect the equilibrium between the more stable keto form and the less stable enol form through tautomerism.[1]

  • Light Exposure: Like many organic molecules, exposure to light, especially UV radiation, can induce photolytic degradation.

  • Presence of Oxidizing Agents: The keto group can be susceptible to oxidation, leading to the formation of degradation products.

Q2: What are the common degradation pathways for this compound?

This compound can degrade through several pathways common to alpha-keto acids:

  • Keto-Enol Tautomerism: An equilibrium exists between the keto and enol forms of the molecule. While the keto form is generally more stable, shifts in this equilibrium can lead to instability.[1]

  • Decarboxylation: The carboxylic acid group can be lost as carbon dioxide, particularly under heat or acidic/basic conditions.

  • Oxidation: The ketone group is susceptible to oxidation, which can lead to cleavage of the carbon chain and the formation of smaller carboxylic acids.

  • Aldol Condensation: Under certain conditions, particularly basic pH, the enolate form can participate in self-condensation reactions.

Q3: What are the recommended storage conditions for aqueous solutions of this compound?

To maximize the stability of this compound solutions, the following storage conditions are recommended:

  • Temperature: For short-term storage (up to 24 hours), refrigeration at 2-8°C is advised. For long-term storage, freezing at -20°C or -80°C is recommended.[1] To prevent degradation from repeated freeze-thaw cycles, it is best to store the solution in single-use aliquots.[1]

  • pH: If compatible with the experimental design, maintaining a slightly acidic pH can improve stability.

  • Light Protection: Store solutions in amber vials or in the dark to protect them from light.[1]

  • Inert Atmosphere: For highly sensitive applications or long-term storage, purging the vial headspace with an inert gas like nitrogen or argon can minimize oxidative degradation.[1]

  • Container Type: Use tightly sealed, inert containers such as glass vials with PTFE-lined caps (B75204) to prevent contamination and evaporation.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Gradual loss of compound concentration over time in solution. Chemical instability and degradation.Analyze a freshly prepared sample to establish a baseline. Review storage conditions (temperature, light exposure). Check and adjust the pH of the solution to a more acidic range if possible. Use high-purity solvents and reagents to minimize contaminants.
Appearance of unexpected peaks in chromatography. Formation of degradation products.Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products. Use a stability-indicating analytical method that can resolve the parent compound from its degradants.
Poor reproducibility of experimental results. Inconsistent sample handling and storage.Standardize sample preparation and storage procedures. Prepare fresh solutions for each experiment or use aliquots to avoid multiple freeze-thaw cycles. Ensure all samples are stored under identical conditions.
Precipitate formation in concentrated stock solutions. Limited solubility or instability at high concentrations.Ensure the concentration does not exceed the solubility limit in the chosen solvent. Gentle warming and sonication may aid dissolution, but be mindful of potential thermal degradation.

Data Presentation

While specific quantitative stability data for this compound is not extensively available in published literature, the following table provides an illustrative example of how to present such data from a forced degradation study. The values are hypothetical but reflect the expected trends for alpha-keto acids.

Stress Condition Time % Degradation (Illustrative) Major Degradation Products (Hypothetical)
0.1 M HCl 24 hours5%Decarboxylation product
72 hours15%Decarboxylation product, Hydrolysis product
0.1 M NaOH 2 hours20%Aldol condensation products
8 hours>50%Multiple degradation products
3% H₂O₂ 24 hours10%Oxidative cleavage products
72 hours25%Oxidative cleavage products
60°C 24 hours8%Thermal decomposition products
72 hours20%Thermal decomposition products
Photostability (ICH Q1B) 1.2 million lux hours<2%Minor photolytic products

Experimental Protocols

Protocol for a Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or a buffer of known pH) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protect from light.

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C).

  • Photolytic Degradation: Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps). Run a dark control in parallel.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 8, 24, 48, 72 hours), withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples using a suitable stability-indicating HPLC method (e.g., reverse-phase with UV detection) to quantify the remaining parent compound and detect any degradation products.

4. Data Evaluation:

  • Calculate the percentage of degradation for each condition and time point.

  • Characterize the degradation products using techniques like LC-MS/MS if necessary.

Mandatory Visualizations

Potential Degradation Pathways of this compound A This compound (Keto Form) B Enol Form A->B Tautomerism C Decarboxylation Product A->C Heat, Acid/Base D Oxidative Cleavage Products A->D Oxidizing Agents B->A E Aldol Condensation Products B->E Base Catalysis

A diagram of potential degradation pathways.

Experimental Workflow for Forced Degradation Study cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, RT) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (60°C) A->E F Photolytic (ICH Q1B) A->F G Sample at Time Points (0, 2, 8, 24, 48, 72h) B->G C->G D->G E->G F->G H Neutralize Acid/Base Samples G->H I Analyze by Stability- Indicating HPLC H->I J Calculate % Degradation I->J K Characterize Degradants J->K

Workflow for a forced degradation study.

Troubleshooting Logic for Instability Issues Start Instability Observed (e.g., loss of concentration) CheckStorage Review Storage Conditions (Temp, Light, pH) Start->CheckStorage StorageOK Storage Conditions Optimal? CheckStorage->StorageOK CorrectStorage Action: Optimize Storage (e.g., aliquot, freeze, protect from light) StorageOK->CorrectStorage No CheckPurity Check Purity of Solvents/Reagents StorageOK->CheckPurity Yes End Issue Resolved CorrectStorage->End PurityOK High Purity Used? CheckPurity->PurityOK UseHighPurity Action: Use High-Purity Grade Reagents PurityOK->UseHighPurity No ConsiderDerivatization Consider Derivatization for Analysis PurityOK->ConsiderDerivatization Yes UseHighPurity->End ConsiderDerivatization->End

A logical flow for troubleshooting instability.

References

Troubleshooting low yield in alpha-ketoisocaproate chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of alpha-ketoisocaproate (α-KIC).

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the synthesis of α-KIC via various methods.

Low Yield in Grignard Reaction Synthesis

The synthesis of α-KIC via the reaction of an isobutyl Grignard reagent with diethyl oxalate (B1200264) is a common method. However, achieving a high yield can be challenging.

Q1: My Grignard reaction is resulting in a low yield of the desired α-keto ester. What are the common causes?

Several factors can contribute to low yields in this reaction. The most common culprits are related to the Grignard reagent itself, the reaction conditions, and the work-up procedure. Key areas to investigate include the quality of the Grignard reagent, the presence of moisture, and side reactions such as double addition.

Troubleshooting Flowchart: Low Yield in Grignard Synthesis

Low_Yield_Grignard start Low Yield Observed reagent_prep Grignard Reagent Preparation Issue? start->reagent_prep reaction_cond Suboptimal Reaction Conditions? reagent_prep->reaction_cond No anhydrous_check Ensure all glassware is flame-dried and reagents are anhydrous. reagent_prep->anhydrous_check Yes workup Work-up/ Purification Issues? reaction_cond->workup No temp_control Maintain low temperature (-78 °C) during Grignard addition. reaction_cond->temp_control Yes workup->start No, review literature hydrolysis_check Ensure complete hydrolysis of the intermediate ester. workup->hydrolysis_check Yes high_yield Improved Yield mg_quality Use fresh, high-quality magnesium turnings. anhydrous_check->mg_quality Still Low Yield mg_quality->high_yield stoichiometry Use a slight excess of diethyl oxalate. temp_control->stoichiometry Still Low Yield stoichiometry->high_yield purification_check Optimize purification method (e.g., column chromatography). hydrolysis_check->purification_check Still Low Yield purification_check->high_yield

Caption: Troubleshooting workflow for low yield in the Grignard synthesis of α-KIC.

Q2: I am observing a significant amount of a tertiary alcohol byproduct. How can this be prevented?

The formation of a tertiary alcohol indicates that the Grignard reagent has added to the ketone product. This is a common side reaction if the temperature is not carefully controlled.

  • Solution: Maintain a very low reaction temperature (ideally -78 °C) during the addition of the Grignard reagent to the diethyl oxalate. This favors the initial addition to one of the ester groups and minimizes the subsequent reaction with the newly formed ketone. Using a slight excess of diethyl oxalate can also help consume the Grignard reagent before it reacts with the product.

Low Yield in Oxidation of α-Hydroxyisocaproate

The oxidation of 2-hydroxy-4-methylvaleric acid (α-hydroxyisocaproate) to α-KIC is a direct route, but can be plagued by over-oxidation and side reactions.

Q1: My oxidation reaction is giving a low yield and I'm detecting byproducts from decarboxylation. How can I improve this?

Decarboxylation is a common side reaction in the oxidation of α-hydroxy acids, especially under harsh conditions. The choice of oxidizing agent and reaction conditions is critical.

  • Solution: Employ milder and more selective oxidizing agents. Avoid strong oxidants like potassium permanganate (B83412) at high temperatures. Consider using Swern oxidation or Dess-Martin periodinane, which operate under milder conditions. Maintaining a neutral or slightly acidic pH can also help suppress decarboxylation.

Troubleshooting Flowchart: Low Yield in Oxidation Synthesis

Low_Yield_Oxidation start Low Yield Observed oxidant_choice Harsh Oxidizing Agent? start->oxidant_choice reaction_cond Suboptimal Reaction Conditions? oxidant_choice->reaction_cond No mild_oxidants Switch to milder oxidants (e.g., Swern, Dess-Martin). oxidant_choice->mild_oxidants Yes product_isolation Product Isolation Issues? reaction_cond->product_isolation No temp_ph_control Maintain low temperature and neutral/slightly acidic pH. reaction_cond->temp_ph_control Yes product_isolation->start No, review literature extraction_check Optimize extraction pH and solvent to ensure full recovery. product_isolation->extraction_check Yes high_yield Improved Yield mild_oxidants->high_yield temp_ph_control->high_yield extraction_check->high_yield

Caption: Troubleshooting workflow for low yield in the oxidation synthesis of α-KIC.

Low Yield in Synthesis from Isovaleraldehyde (B47997) (Cyanohydrin Route)

This method involves the formation of a cyanohydrin from isovaleraldehyde, followed by hydrolysis to α-KIC. The instability of the starting aldehyde can be a major hurdle.

Q1: The initial cyanohydrin formation step is giving a low yield. What could be the issue?

Isovaleraldehyde is prone to self-condensation (aldol reaction) under basic conditions, which are often used for cyanohydrin formation.

  • Solution: Use freshly distilled isovaleraldehyde to minimize impurities that can catalyze side reactions. Perform the reaction at low temperatures to disfavor the aldol (B89426) condensation. Using a phase-transfer catalyst can sometimes improve the yield by allowing the reaction to proceed under milder conditions.

Q2: The hydrolysis of the cyanohydrin to the α-keto acid is incomplete or results in byproducts. How can I optimize this step?

Harsh hydrolysis conditions (strong acid or base at high temperatures) can lead to decomposition of the product.

  • Solution: A two-step hydrolysis is often more effective. First, use concentrated hydrochloric acid at a low temperature to hydrolyze the nitrile to an amide. Then, gently warm the reaction mixture to hydrolyze the amide to the carboxylic acid. This stepwise approach can minimize the formation of degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce alpha-ketoisocaproate?

The most frequently employed methods for the chemical synthesis of α-KIC include the Grignard reaction of an isobutylmagnesium halide with diethyl oxalate, the oxidation of α-hydroxyisocaproate, and a Strecker-like synthesis starting from isovaleraldehyde via a cyanohydrin intermediate.

Q2: How can I purify the final alpha-ketoisocaproate product?

Purification of α-KIC typically involves extraction and chromatography. After the reaction work-up, α-KIC can be extracted into an organic solvent from an acidified aqueous solution. Further purification can be achieved by column chromatography on silica (B1680970) gel. The purity of the final product should be assessed by techniques such as NMR spectroscopy and mass spectrometry.

Q3: What are the key safety precautions to take during the synthesis of alpha-ketoisocaproate?

Standard laboratory safety practices should always be followed. Specific hazards to be aware of during α-KIC synthesis include:

  • Grignard Reagents: Highly reactive and flammable. Must be handled under anhydrous conditions and an inert atmosphere.

  • Cyanides: Highly toxic. All manipulations involving cyanide salts or hydrogen cyanide should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Oxidizing Agents: Can be corrosive and react violently with other substances.

Always consult the Safety Data Sheet (SDS) for all reagents used in the synthesis.

Data Presentation

Table 1: Comparison of Synthetic Routes for α-Ketoisocaproate

Synthesis RouteStarting MaterialsKey AdvantagesCommon ChallengesTypical Yield Range
Grignard Reaction Isobutylmagnesium bromide, Diethyl oxalateReadily available starting materials, relatively straightforward procedure.Requires strictly anhydrous conditions, potential for double addition to form tertiary alcohol.50-70%
Oxidation α-HydroxyisocaproateDirect conversion.Susceptible to decarboxylation and other side reactions, requires careful selection of oxidizing agent.40-60%
Cyanohydrin Route Isovaleraldehyde, Sodium cyanideUtilizes a simple aldehyde as a starting material.Instability of the aliphatic aldehyde, handling of toxic cyanides.45-65%

Experimental Protocols

Protocol 1: Synthesis of α-Ketoisocaproate via Grignard Reaction

Objective: To synthesize ethyl 4-methyl-2-oxovalerate, the ethyl ester of α-KIC, followed by hydrolysis.

Materials:

  • Magnesium turnings

  • Iodine crystal

  • Isobutyl bromide

  • Anhydrous diethyl ether

  • Diethyl oxalate

  • Dry ice/acetone bath

  • Hydrochloric acid

  • Sodium hydroxide (B78521)

Workflow Diagram: Grignard Synthesis Protocol

Grignard_Protocol start Start: Prepare Grignard Reagent step1 1. Add Mg turnings and I2 to a flame-dried flask under N2. start->step1 step2 2. Add a solution of isobutyl bromide in anhydrous ether dropwise. step1->step2 step3 3. Reflux until Mg is consumed. step2->step3 step4 Cool Grignard reagent to room temperature. step3->step4 step7 6. Add the Grignard reagent dropwise, maintaining T < -70 °C. step4->step7 step5 4. In a separate flask, dissolve diethyl oxalate in anhydrous ether. step6 5. Cool the oxalate solution to -78 °C. step5->step6 step6->step7 step8 7. Stir at -78 °C for 1 hour. step7->step8 step9 8. Quench with saturated NH4Cl solution. step8->step9 step10 9. Extract with diethyl ether. step9->step10 step11 10. Purify the ester by column chromatography. step10->step11 step12 11. Hydrolyze the ester with NaOH, then acidify with HCl. step11->step12 end End: Isolate α-Ketoisocaproate step12->end

Caption: Step-by-step workflow for the Grignard synthesis of α-KIC.

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, place magnesium turnings and a small crystal of iodine. Add a solution of isobutyl bromide in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction starts, add the remaining isobutyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux until the magnesium is consumed.

  • Reaction with Diethyl Oxalate: In a separate flame-dried flask, prepare a solution of diethyl oxalate in anhydrous diethyl ether. Cool this solution to -78 °C using a dry ice/acetone bath. Slowly add the prepared Grignard reagent to the cooled diethyl oxalate solution via a cannula, ensuring the internal temperature does not rise above -70 °C.

  • Work-up and Ester Purification: After the addition is complete, stir the reaction mixture at -78 °C for an additional hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Allow the mixture to warm to room temperature and separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude ethyl 4-methyl-2-oxovalerate by flash column chromatography.

  • Hydrolysis: Dissolve the purified ester in a solution of sodium hydroxide in methanol/water and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture with hydrochloric acid and extract the α-ketoisocaproate with an organic solvent. Dry the organic layer and remove the solvent to yield the final product.

Protocol 2: Synthesis of α-Ketoisocaproate via Oxidation

Objective: To synthesize α-KIC by the oxidation of α-hydroxyisocaproate using Swern oxidation.

Materials:

Procedure:

  • Oxidant Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool to -78 °C. Slowly add a solution of DMSO in anhydrous DCM.

  • Oxidation: Add a solution of α-hydroxyisocaproate in anhydrous DCM to the activated DMSO solution at -78 °C. Stir for 30 minutes.

  • Work-up: Add triethylamine to the reaction mixture and allow it to warm to room temperature. Add water and separate the layers. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with dilute hydrochloric acid, then with brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude α-KIC. Further purification can be achieved by chromatography if necessary.

Overcoming challenges in the purification of 2-Methyl-4-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Methyl-4-oxopentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Troubleshooting Guides

This section provides systematic approaches to resolving common issues during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis

Question: My initial product purity is low after synthesis. What are the likely impurities and how can I remove them?

Answer: Low purity after synthesis is often due to unreacted starting materials, side-products, or degradation. Common impurities can include starting materials from the synthesis, self-condensation products, and hydrolysis byproducts.[1] A multi-step purification approach is often necessary.

Troubleshooting Workflow:

start Low Purity Detected (e.g., by NMR, GC-MS) check_impurities Identify Impurities (e.g., TLC, GC-MS, NMR) start->check_impurities unreacted_materials Unreacted Starting Materials Present? check_impurities->unreacted_materials side_products Side-Products or Oligomers Present? unreacted_materials->side_products No distillation Consider Vacuum Distillation to remove volatile starting materials. unreacted_materials->distillation Yes degradation Degradation Products Present? side_products->degradation No column Perform Column Chromatography for polarity-based separation. side_products->column Yes ph_control Review Work-up Conditions Ensure pH is controlled to minimize degradation. degradation->ph_control Yes end Purity Improved degradation->end No distillation->side_products column->degradation recrystallization Attempt Recrystallization to isolate the main product. recrystallization->end ph_control->recrystallization

Caption: Troubleshooting workflow for low initial purity.

Issue 2: Poor Separation or Peak Tailing in HPLC

Question: I'm observing poor peak shape, specifically peak tailing, during HPLC analysis/purification of this compound. How can I resolve this?

Answer: Peak tailing for an acidic compound like this compound during reversed-phase HPLC is often due to secondary interactions with the stationary phase or inappropriate mobile phase conditions.[2] The key is to ensure the carboxylic acid is fully protonated.

Troubleshooting Workflow:

start Peak Tailing Observed in HPLC check_ph Check Mobile Phase pH Is pH < pKa of the acid (e.g., < 3)? start->check_ph adjust_ph Adjust Mobile Phase pH Use a buffer (e.g., phosphate (B84403) or formate) to maintain pH between 2.5-3.0. check_ph->adjust_ph No check_column Evaluate Column Condition Is the column old or contaminated? check_ph->check_column Yes adjust_ph->start flush_column Flush or Replace Column Consider a column with end-capping. check_column->flush_column Yes check_overload Check for Column Overload Is the sample concentration too high? check_column->check_overload No flush_column->check_overload dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes end Peak Shape Improved check_overload->end No dilute_sample->end

Caption: Troubleshooting workflow for HPLC peak tailing.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the synthesis and purification of this compound?

A1: Common impurities often stem from the synthetic route. These can include:

  • Unreacted Starting Materials: Depending on the synthesis, these may remain if the reaction does not go to completion.[1]

  • Self-Condensation Products: Under certain conditions, enolizable starting materials or the product itself can undergo self-condensation.[1]

  • Hydrolysis Products: If the synthesis involves an ester or nitrile precursor, incomplete or excessive hydrolysis can lead to related carboxylic acids or amides.[1]

  • Solvent and Reagent-Related Impurities: Impurities from solvents and reagents can be carried through the synthesis.[1]

Q2: My compound seems to be degrading during purification. What are the stability considerations for this compound?

A2: this compound contains both a carboxylic acid and a ketone, making it susceptible to degradation under certain conditions. The stability is pH-dependent.[3]

  • Acidic Conditions (pH < 4): The compound is relatively stable.[3]

  • Neutral to Basic Conditions (pH > 7): Stability can decrease. The ketone is susceptible to base-catalyzed reactions like aldol-type condensations.[3]

  • Thermal Instability: The compound can be prone to thermal degradation, especially at high temperatures, which is a consideration for distillation or GC analysis.[3] It is advisable to use vacuum distillation to lower the boiling point.

Q3: Can I use Gas Chromatography (GC) for purity analysis?

A3: Direct GC analysis of this compound is challenging due to its low volatility and potential for thermal degradation in the injector port.[3] For accurate GC-MS analysis, derivatization is highly recommended to increase volatility and thermal stability. Common derivatization methods include silylation (e.g., with BSTFA) or methylation of the carboxylic acid group.[3][4]

Q4: What is a good starting point for developing a column chromatography method for this compound?

A4: A good starting point for silica (B1680970) gel column chromatography would be a solvent system of hexanes and ethyl acetate.[1]

  • TLC Analysis: First, determine an appropriate solvent ratio using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the desired compound.[5]

  • Slurry Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pack the column.[5]

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.[5]

  • Elution: Begin elution with the solvent system determined by TLC, gradually increasing the polarity if a gradient is needed.[5]

Q5: What are the best practices for recrystallizing this compound?

A5: Recrystallization is a powerful technique for purifying solid compounds. For a carboxylic acid like this, polar solvents or solvent mixtures are often effective.[6]

  • Solvent Selection: Test solubility in small-scale trials. Good candidate solvents might include ethanol, isopropanol, or a mixed solvent system like ethanol/water. The ideal solvent should dissolve the compound well when hot but poorly when cold.[7]

  • Dissolution: Dissolve the impure solid in the minimum amount of boiling solvent to form a saturated solution.[7]

  • Cooling: Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Cooling too quickly can trap impurities.

  • Isolation: Collect the pure crystals by filtration and wash with a small amount of cold solvent.[7]

Data Presentation

Table 1: Comparison of Purification Techniques
TechniquePrincipleTypical PurityAdvantagesDisadvantages
Vacuum Distillation Separation based on differences in boiling points at reduced pressure.[8]>95% (for volatile impurities)Good for removing volatile solvents and some starting materials.Requires thermal stability, even under vacuum; may not remove impurities with similar boiling points.
Recrystallization Differential solubility of the compound and impurities in a solvent at varying temperatures.[7]>98%Can yield very high purity product; cost-effective.Yield can be low; requires the compound to be a solid at room temperature; finding a suitable solvent can be trial-and-error.
Column Chromatography Separation based on differential partitioning between a stationary and mobile phase.[5]>99%Highly effective for separating complex mixtures and impurities with similar properties.Can be time-consuming and requires larger volumes of solvent; potential for product loss on the column.
Table 2: Suggested Starting Conditions for HPLC Analysis
ParameterConditionRationale
Column C18 (e.g., 2.1 x 100 mm, 1.8 µm)Standard for reversed-phase chromatography of small organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterEnsures an acidic pH to keep the carboxylic acid protonated, improving peak shape.[2]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 5% B to 95% B over 10 minutesA standard gradient to elute compounds with a range of polarities.[9]
Flow Rate 0.3 mL/minTypical for analytical scale columns.[9]
Column Temperature 40°CElevated temperature can improve peak shape and reduce backpressure.[9]
Detection UV (e.g., 210 nm) or MSThe ketone functionality may provide a weak UV chromophore; Mass Spectrometry offers higher sensitivity and specificity.

Experimental Protocols

Protocol 1: General Procedure for Vacuum Distillation
  • Setup: Assemble a distillation apparatus suitable for vacuum. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Sample Addition: Place the crude this compound into the distillation flask with a magnetic stir bar.

  • Vacuum Application: Slowly apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently in a heating mantle or oil bath while stirring.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point for this compound is reported as 135-137 °C at 10 mmHg.[10]

  • Analysis: Analyze the collected fraction for purity (e.g., by NMR, HPLC).

Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up

This protocol is adapted for sample clean-up prior to analysis and can be a preliminary purification step.

  • Cartridge Conditioning: Use an anion exchange SPE cartridge. Condition the cartridge by passing 3 mL of methanol (B129727), followed by 3 mL of deionized water, and finally 3 mL of a neutral pH buffer.[11]

  • Sample Loading: Dissolve the crude sample in a suitable solvent and adjust the pH to 6-7 to ensure the carboxylic acid is deprotonated. Load the sample onto the conditioned cartridge at a slow flow rate (approx. 1 mL/min).[12]

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol to remove non-ionic and weakly retained impurities.[11]

  • Elution: Elute the desired this compound by passing 2-3 mL of a 2% formic acid solution in methanol through the cartridge. The acidic mobile phase will protonate the analyte, releasing it from the sorbent.[12]

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen. The residue can then be further purified or analyzed.[12]

Workflow for SPE Purification:

cluster_0 SPE Protocol Condition 1. Condition Cartridge (Methanol, Water, Buffer) Load 2. Load Sample (pH ~6-7) Condition->Load Wash 3. Wash (Water, Methanol) Load->Wash Elute 4. Elute (2% Formic Acid in Methanol) Wash->Elute Evaporate 5. Evaporate Solvent Elute->Evaporate Pure_Product Purified Product Evaporate->Pure_Product

Caption: Experimental workflow for Solid-Phase Extraction (SPE).

References

Technical Support Center: Best Practices for Long-Term Storage of Ketoleucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage of ketoleucine (α-ketoisocaproic acid) to prevent degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the long-term storage of solid ketoleucine?

A1: For long-term stability, solid ketoleucine or its sodium salt should be stored in a freezer at -20°C.[1][2][3] When stored under these conditions in a tightly sealed container, the compound is expected to be stable for at least four years.[3]

Q2: How should I store ketoleucine in solution?

A2: Ketoleucine is significantly less stable in aqueous solutions. It is highly recommended to prepare solutions fresh for each experiment.[3] Storing aqueous solutions of ketoleucine for more than one day is not advised due to the potential for degradation.[3] If a stock solution must be prepared, it should be aliquoted into single-use volumes and stored at -20°C for the shortest possible time.

Q3: What are the primary factors that cause ketoleucine degradation?

A3: The main factors contributing to the degradation of ketoleucine, like other α-keto acids, are:

  • Temperature: Elevated temperatures can accelerate degradation pathways, most notably decarboxylation.[4]

  • pH: Both strongly acidic and basic conditions can catalyze the degradation of α-keto acids.

  • Light: Exposure to light, especially UV radiation, can induce photolytic degradation.[4] It is crucial to store ketoleucine protected from light.[1][2]

  • Moisture and Oxygen: As a reactive keto acid, ketoleucine can be susceptible to hydrolysis and oxidation.[4]

Q4: What type of containers are suitable for storing ketoleucine?

A4: For storing solid ketoleucine, tightly sealed glass or chemically resistant plastic containers, such as high-density polyethylene (B3416737) (HDPE), are recommended.[5] The container should be tightly closed to protect the compound from moisture and atmospheric oxygen. When preparing stock solutions, it is good practice to purge the solvent with an inert gas like argon or nitrogen.[3]

Q5: Can I store ketoleucine at room temperature?

A5: Long-term storage at room temperature is not recommended. While short excursions to room temperature, for example during shipping, may not significantly affect the product's efficacy, prolonged storage at ambient temperatures can lead to degradation.[6] For optimal stability, freezer storage at -20°C is the standard recommendation.[1][2][3]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.

This may be an indication of ketoleucine degradation in your stock or sample.

  • Possible Cause: Degradation of ketoleucine in solution due to improper storage.

    • Solution: Always prepare ketoleucine solutions fresh before use. If a stock solution was used, discard it and prepare a new one from solid material that has been stored correctly at -20°C.

  • Possible Cause: Exposure of the compound to light during handling or storage.

    • Solution: Use amber vials or wrap containers in aluminum foil to protect them from light. Minimize exposure to ambient light during experimental procedures.

  • Possible Cause: Sub-optimal pH of the experimental buffer.

    • Solution: Ensure the pH of your buffer system is within a stable range for ketoleucine. Avoid highly acidic or alkaline conditions.

Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, GC-MS).

This could be due to the presence of degradation products.

  • Possible Cause: Thermal degradation during sample preparation or analysis.

    • Solution: Keep samples on ice during all extraction and preparation steps.[4] If using GC-MS, ensure derivatization is complete to improve thermal stability.

  • Possible Cause: Hydrolysis of ketoleucine.

    • Solution: Minimize the time ketoleucine spends in aqueous solutions. If possible, use non-aqueous solvents for stock solutions, though aqueous buffers are often required for biological experiments.

  • Possible Cause: Oxidative degradation.

    • Solution: De-gas solvents and use inert gas (e.g., argon, nitrogen) to overlay stock solutions to minimize exposure to oxygen.

Data Presentation: Storage Conditions and Potential Degradation

Table 1: Recommended Long-Term Storage Conditions for Solid Ketoleucine

ParameterRecommended ConditionRationale
Temperature-20°CMinimizes chemical degradation pathways like decarboxylation.[1][2][3]
LightProtected from light (e.g., in an amber vial or dark)Prevents photolytic degradation.[1][2][4]
AtmosphereTightly sealed containerProtects from moisture and oxygen, reducing hydrolysis and oxidation.
ContainerGlass or chemically resistant plastic (e.g., HDPE)Ensures no interaction between the container and the compound.[5]

Table 2: Potential Degradation of Ketoleucine Under Stress Conditions

Stress ConditionPotential Degradation RatePrimary Degradation Pathway
High Temperature (e.g., 60°C)Low to Moderate (solid), High (solution)Decarboxylation[4]
Acidic Conditions (e.g., 0.1 M HCl)Moderate to HighAcid-catalyzed hydrolysis
Basic Conditions (e.g., 0.1 M NaOH)HighBase-catalyzed degradation
Oxidizing Conditions (e.g., 3% H₂O₂)ModerateOxidation[4]
UV Light ExposureModerate to HighPhotolysis[4]

Experimental Protocols

Protocol: Accelerated Stability Testing of Solid Ketoleucine

This protocol is adapted from the ICH Q1A(R2) guidelines to assess the stability of solid ketoleucine under accelerated conditions.[7][8][9]

1. Objective: To evaluate the stability of solid ketoleucine under conditions of elevated temperature and humidity to predict its long-term shelf life.

2. Materials:

  • Solid ketoleucine (at least three different batches recommended).

  • Stability chambers capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH.

  • Amber glass vials with tight-fitting caps.

  • Analytical balance.

  • HPLC or GC-MS system for quantification.

  • Reference standard of ketoleucine.

3. Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of solid ketoleucine into several amber glass vials for each batch and each time point.

    • Tightly cap the vials.

    • Prepare a "time zero" sample for immediate analysis.

  • Storage:

    • Place the vials in a stability chamber set to 40°C and 75% relative humidity.

  • Time Points:

    • Withdraw samples for analysis at predetermined intervals. Recommended time points for a 6-month study are 0, 1, 3, and 6 months.[7]

  • Analysis:

    • At each time point, remove the designated vials from the stability chamber.

    • Allow the vials to equilibrate to room temperature before opening to prevent condensation.

    • Visually inspect the sample for any changes in physical appearance (e.g., color, clumping).

    • Accurately prepare a solution of known concentration from the aged sample and the reference standard.

    • Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC-UV or GC-MS after derivatization) to determine the purity of ketoleucine and quantify any degradation products.

  • Data Evaluation:

    • Calculate the percentage of ketoleucine remaining at each time point compared to the "time zero" sample.

    • Identify and quantify any major degradation products.

    • Evaluate if a "significant change" has occurred, as defined by relevant guidelines (e.g., a significant loss in purity).

Mandatory Visualizations

degradation_pathway cluster_conditions Degradation Factors ketoleucine Ketoleucine (α-Ketoisocaproic Acid) degradation Degradation Products ketoleucine->degradation Degradation temp High Temperature temp->degradation light Light (UV) light->degradation ph Extreme pH ph->degradation moisture_oxygen Moisture / Oxygen moisture_oxygen->degradation

Caption: Primary factors leading to the degradation of ketoleucine.

experimental_workflow start Start: Solid Ketoleucine Sample t0_analysis Time Zero Analysis (Purity Assay) start->t0_analysis storage Store at Accelerated Conditions (e.g., 40°C / 75% RH) start->storage evaluate Evaluate Data & Determine Degradation Rate t0_analysis->evaluate pull_sample Pull Sample at Time Point (t) storage->pull_sample t = 1, 3, 6 months analysis_t Analysis at Time (t) (Purity Assay, Degradants) pull_sample->analysis_t analysis_t->evaluate end End: Stability Profile evaluate->end

Caption: Workflow for an accelerated stability study of ketoleucine.

References

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the GC-MS analysis of α-Ketoisocaproic acid (KIC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.

This section addresses specific issues that may arise during the GC-MS analysis of α-Ketoisocaproic acid, presented in a question-and-answer format.

Q1: Why am I observing low or no peaks for my α-Ketoisocaproic acid (KIC) analyte?

A1: This is a common issue that can stem from several factors related to sample preparation and the analytical methodology.

  • Incomplete Derivatization: α-Ketoisocaproic acid is a polar and non-volatile compound, making derivatization essential for GC-MS analysis.[1][2] Incomplete reactions are a primary cause of poor signal intensity.[1]

    • Solution: A two-step derivatization process is recommended. First, protect the keto group using oximation (e.g., with methoxyamine hydrochloride), followed by silylation of the carboxylic acid group (e.g., with BSTFA or MSTFA).[1][2][3] It is crucial to ensure optimal reaction conditions, including the use of anhydrous reagents and appropriate incubation times and temperatures.[1] The presence of moisture can significantly impede the silylation process.[1][4]

  • Analyte Degradation: As a keto acid, KIC can be thermally unstable and prone to decarboxylation, especially at elevated temperatures.[1][2]

    • Solution: The initial oximation step is vital as it stabilizes the keto group, preventing degradation during the subsequent heating stages of derivatization and GC analysis.[1][2][5]

  • Active Sites in the GC System: Polar analytes like KIC can adsorb to active sites within the GC inlet liner or on the column, leading to poor peak shape and a reduced signal.[1]

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column.[1] Regular maintenance, including changing the septum and liner, is critical.[1]

Q2: I'm seeing multiple peaks for my α-Ketoisocaproic acid standard. What could be the cause?

A2: The presence of multiple peaks for a single analyte is often related to the derivatization process.

  • Tautomerization: Keto-enol tautomerism of the α-keto group can result in the formation of multiple silylated derivatives if the keto group is not protected.[1]

    • Solution: A methoximation step prior to silylation is highly recommended to "lock" the carbonyl group in its oxime form, which prevents the formation of multiple derivatives.[1][5]

  • Incomplete Derivatization: If the derivatization reaction does not go to completion, you may observe peaks corresponding to both the derivatized and underivatized or partially derivatized analyte.[1]

    • Solution: Optimize your derivatization protocol. This includes ensuring the sample is completely dry before adding reagents, using a sufficient excess of derivatizing agents, and adhering to the recommended reaction times and temperatures.[1]

Q3: My results are showing poor reproducibility. What are the likely sources of this variability?

A3: Poor reproducibility in quantitative analysis can be a significant challenge.

  • Inconsistent Sample Preparation: Variability in sample extraction, solvent evaporation, and the derivatization steps can all contribute to poor reproducibility.

    • Solution: Standardize your sample preparation protocol and consider using an automated derivatization system to ensure consistency.[6]

  • Matrix Effects: Biological samples are complex and can contain substances that interfere with the ionization of KIC and its derivatives, leading to ion suppression or enhancement.[7]

    • Solution: The use of a suitable internal standard is critical. For keto-acids like KIC, 2-ketocaproic acid is a commonly used internal standard.[1] Stable isotope-labeled internal standards are the gold standard for correcting for matrix effects.[1]

Q4: What are some common interfering substances in the GC-MS analysis of α-Ketoisocaproic acid from biological samples?

A4: Biological matrices are complex, and several endogenous compounds can potentially interfere with the analysis.

  • Co-eluting Organic Acids: Other organic acids present in the sample may have similar retention times to KIC.

    • Solution: Optimize your GC temperature program to achieve better separation.[1] Using a high-resolution capillary column can also improve the separation of closely eluting peaks.[1]

  • Isomeric Compounds: KIC is an isomer of α-keto-β-methylvaleric acid (KMV), the keto acid derived from isoleucine. These isomers have the same molecular weight and can be difficult to separate chromatographically.[7]

    • Solution: High-efficiency capillary columns and optimized temperature programs are necessary to resolve these isomers for accurate quantification.

Experimental Protocols

This section provides a detailed methodology for a typical experiment involving the analysis of α-Ketoisocaproic acid in a biological sample by GC-MS.[2]

Protocol: Quantification of α-Ketoisocaproic Acid in Urine by GC-MS

  • Sample Preparation and Extraction:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Transfer a 1 mL aliquot of urine to a clean glass tube.

    • Add an appropriate internal standard (e.g., stable isotope-labeled KIC or 2-ketocaproic acid).[1][3]

    • Acidify the urine sample by adding 50 µL of 6M HCl.

    • Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3000 rpm for 5 minutes.

    • Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Two-Step Derivatization:

    • Step 1: Oximation:

      • To the dried extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.[1]

      • Vortex and incubate at 60°C for 30 minutes to protect the keto group.[1]

    • Step 2: Silylation:

      • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) to the tube.[1]

      • Cap the tube tightly, vortex for 1 minute, and incubate at 60°C for 30 minutes.[1]

      • Allow the sample to cool to room temperature before analysis.

  • GC-MS Analysis:

    • Inject 1-2 µL of the derivatized sample into the GC-MS system.

    • Acquire data in Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions for the derivatized KIC and the internal standard.[1][2]

Data Presentation

Table 1: Typical GC-MS Instrument Parameters for KIC Analysis

ParameterSetting
Gas Chromatograph (GC)
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[1]
Injector Temperature250°C - 280°C[1][2]
Injection ModeSplitless[1]
Carrier GasHelium at a constant flow rate of 1 mL/min[1]
Oven Temperature ProgramInitial 80°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min[1]
Mass Spectrometer (MS)
Ionization ModeElectron Impact (EI) at 70 eV[1][2]
Source Temperature230°C[1][2]
Quadrupole Temperature150°C[1]
Transfer Line Temperature280°C[2]
Acquisition ModeSelected Ion Monitoring (SIM)[1][2]

Mandatory Visualization

KIC_Analysis_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Urine, Plasma) Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Evaporate to Dryness Extract->Dry Oximation Step 1: Oximation (Methoxyamine HCl) Dry->Oximation Silylation Step 2: Silylation (BSTFA + 1% TMCS) Oximation->Silylation GCMS GC-MS Injection & Analysis Silylation->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for the GC-MS analysis of α-Ketoisocaproic acid.

Troubleshooting_Derivatization Start Start: Poor or No KIC Peak Observed CheckDeriv Is Derivatization Complete? Start->CheckDeriv CheckMoisture Check for Moisture in Sample/Reagents CheckDeriv->CheckMoisture No CheckTautomer Are Multiple Peaks Present? CheckDeriv->CheckTautomer Yes OptimizeCond Optimize Reaction Time, Temp, & Reagent Amount CheckMoisture->OptimizeCond Success Problem Resolved OptimizeCond->Success EnsureOximation Ensure Oximation Step is Performed Before Silylation CheckTautomer->EnsureOximation Yes CheckSystem Check GC System (Liner, Column, Septum) CheckTautomer->CheckSystem No EnsureOximation->Success CheckSystem->Success

Caption: A logical troubleshooting flowchart for diagnosing KIC derivatization issues.

References

Technical Support Center: Handling and Storage of 2-Methyl-4-oxopentanoic Acid Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 2-Methyl-4-oxopentanoic acid samples due to freeze-thaw cycles.

Troubleshooting Guides and FAQs

This section addresses specific issues that users may encounter during their experiments, offering practical advice and solutions.

Q1: I am seeing a gradual decrease in the concentration of this compound in my samples after repeated use. What could be the cause?

A gradual loss of this compound in your solution could be due to chemical instability, with repeated freeze-thaw cycles being a likely contributor.[1] The formation of ice crystals during freezing can disrupt the sample matrix and potentially lead to the degradation of the analyte.[1] Other contributing factors can include temperature fluctuations, pH shifts in the sample matrix, oxidation, and reaction with other components in the sample.[2]

To troubleshoot this, consider the following:

  • Analyze a fresh sample immediately after preparation: This will provide a baseline concentration for comparison.[2]

  • Review your storage conditions: Ensure samples are stored at a consistent and appropriate low temperature and are protected from light.[2]

  • Evaluate the pH of your sample matrix: Adjusting the pH to a neutral range might improve stability.[2]

  • Use high-purity solvents and reagents: This minimizes the presence of potential contaminants that could react with your analyte.[2]

Q2: What are the optimal storage conditions for this compound solutions to minimize degradation?

While specific stability data for this compound is not extensively documented, following best practices for storing keto acids is recommended.[2] Key factors influencing stability are temperature, pH, and the presence of water and other solvents.[2]

Storage ConditionRecommendationRationale
Temperature For short-term storage, use +4°C. For long-term storage, freezing at -20°C or -80°C is advisable.[2]Lower temperatures significantly slow down chemical reactions and potential microbial growth.[2]
Container Use tightly sealed, inert containers such as amber glass vials with PTFE-lined caps.[2][3]This prevents contamination, solvent evaporation, and exposure to air and light which can cause degradation.[2][3]
Atmosphere For highly sensitive samples, consider storing under an inert atmosphere (e.g., nitrogen or argon).This minimizes the risk of oxidation.[2]
Aliquoting Immediately after preparation, divide the sample into smaller, single-use aliquots.[2]This is the most effective way to avoid repeated freeze-thaw cycles.[2][4]

Q3: How many freeze-thaw cycles can my this compound samples tolerate?

There is no definitive number of freeze-thaw cycles that this compound can withstand without degradation, as it depends on the sample matrix, concentration, and storage conditions. As a general rule, it is best to minimize freeze-thaw cycles as much as possible. For critical samples, it is recommended to prepare single-use aliquots to avoid this issue altogether. If repeated use from a single vial is unavoidable, a validation study should be performed to determine the stability of the analyte under your specific conditions.

Q4: Can I use cryoprotectants to improve the stability of my samples during freezing?

Yes, cryoprotectants can be used to protect molecules from damage during freezing and thawing.[5][6] These substances can prevent the formation of damaging ice crystals and stabilize the sample.[5][6] Commonly used cryoprotectants include glycerol, sucrose, and trehalose.[7][8] The choice and concentration of the cryoprotectant would need to be optimized for your specific assay to ensure it does not interfere with downstream analysis.

Q5: How does the pH of the solution affect the stability of this compound during freeze-thaw cycles?

The pH of a solution can significantly change during the freezing process, which can in turn affect the stability of the analyte.[9][10] As water freezes, solutes become concentrated in the remaining liquid phase, leading to shifts in pH.[9][10] For carboxylic acids, these pH changes can influence their ionization state and susceptibility to degradation. It is advisable to use a buffer system that is resistant to large pH shifts upon freezing.[9][10] Studies have shown that buffers like histidine and citrate (B86180) exhibit smaller pH changes upon freezing compared to phosphate (B84403) buffers.[9][10]

Experimental Protocols

Protocol: Assessment of Freeze-Thaw Stability of this compound

This protocol outlines a general workflow to determine the stability of this compound in a specific sample matrix after multiple freeze-thaw cycles.

1. Sample Preparation:

  • Prepare a stock solution of this compound in your desired solvent or biological matrix at a known concentration.

  • Divide the stock solution into multiple single-use aliquots in appropriate containers (e.g., amber glass vials with PTFE-lined caps).[2]

2. Baseline Analysis (Cycle 0):

  • Immediately after preparation, take a set of aliquots (n=3 or more) and analyze them to determine the initial concentration of this compound. This will serve as your baseline or "Cycle 0" measurement.

  • The primary and most established methods for the analysis of short-chain keto acids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11]

3. Freeze-Thaw Cycling:

  • Store the remaining aliquots at your intended long-term storage temperature (e.g., -20°C or -80°C) for at least 24 hours.

  • For each freeze-thaw cycle, remove a set of aliquots from the freezer and allow them to thaw completely at room temperature or on ice.[4]

  • Once thawed, vortex the samples gently to ensure homogeneity.

  • Immediately refreeze the samples at the storage temperature.

  • Repeat this process for a predetermined number of cycles (e.g., 1, 3, 5, and 10 cycles).

4. Analysis at Each Cycle:

  • At the end of each designated freeze-thaw cycle, take a set of aliquots (n=3 or more) and analyze them for the concentration of this compound using a validated analytical method.

5. Data Analysis:

  • Calculate the mean concentration and standard deviation for each set of aliquots at each freeze-thaw cycle.

  • Compare the mean concentration at each cycle to the baseline (Cycle 0) concentration.

  • The stability can be expressed as the percentage of the initial concentration remaining at each cycle. A common acceptance criterion for stability is a recovery of within ±15% of the initial concentration.

Visualizations

FreezeThaw_Workflow Workflow for Preventing Freeze-Thaw Degradation A Sample Preparation (this compound in matrix) B Critical Long-Term Study? A->B C Aliquot into Single-Use Vials B->C Yes G Perform Freeze-Thaw Stability Study B->G No D Store at ≤ -20°C C->D E Thaw One Aliquot for Use D->E F Discard Unused Portion E->F H Determine Max Number of F/T Cycles G->H I Store Master Sample at ≤ -20°C H->I J Track F/T Cycles for Master Sample I->J K Discard After Reaching Max F/T Cycles J->K

Caption: Decision workflow for handling this compound samples.

References

Addressing matrix effects in LC-MS quantification of alpha-ketoisocaproate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the liquid chromatography-mass spectrometry (LC-MS) quantification of alpha-ketoisocaproate (a-KIC).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS analysis of alpha-ketoisocaproate?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] In the analysis of a-KIC, this can manifest as ion suppression or enhancement, leading to inaccurate and unreliable quantification.[1][2] Common interfering components in biological matrices like plasma include phospholipids, salts, and other endogenous metabolites.[1][2]

Q2: How can I determine if matrix effects are impacting my a-KIC assay?

A2: Two primary methods are recommended for assessing matrix effects:

  • Post-Column Infusion: A constant flow of a-KIC standard is infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any deviation in the a-KIC signal at its expected retention time indicates the presence of matrix effects.[1][3]

  • Post-Extraction Spike: The response of a-KIC spiked into an extracted blank matrix is compared to the response of a-KIC in a neat solvent. The matrix factor (MF) is calculated as the ratio of the peak area in the matrix to the peak area in the neat solvent. An MF value significantly different from 1.0 suggests a matrix effect (MF < 1 indicates ion suppression, MF > 1 indicates ion enhancement).[1][2]

Q3: What is the most effective strategy to compensate for matrix effects during a-KIC quantification?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) for a-KIC is considered the gold standard for compensating for matrix effects.[1][4] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement.[1] This allows for accurate quantification based on the ratio of the analyte peak area to the internal standard peak area.[1] Commercially available options include α-Ketoisocaproic acid, sodium salt (1-¹³C, 99%) and (1,2-¹³C₂, 99%).[5][6]

Q4: Can sample preparation techniques help in mitigating matrix effects for a-KIC analysis?

A4: Yes, optimizing sample preparation is a crucial step in reducing matrix effects.[4][7] More extensive cleanup procedures can remove interfering compounds before LC-MS analysis.[8] Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method, but may result in significant matrix effects.[1][7]

  • Liquid-Liquid Extraction (LLE): Offers a cleaner sample extract than PPT.[8]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively isolating the analyte.[8]

Q5: Is derivatization a useful strategy for a-KIC analysis?

A5: Chemical derivatization can significantly improve the performance of a-KIC analysis.[1][9] Derivatizing a-KIC can enhance its ionization efficiency and chromatographic retention, moving it away from early-eluting matrix components that often cause ion suppression.[1][10] For example, derivatization with Girard's reagent T introduces a permanently charged moiety, which can significantly boost the MS signal.[1]

Q6: What should I do if I don't have access to a stable isotope-labeled internal standard?

A6: If a SIL-IS is unavailable, the method of standard addition is a viable alternative for correcting matrix effects.[4][11] This technique involves adding known amounts of a-KIC standard to sample aliquots and creating a calibration curve for each sample.[12] While more labor-intensive as it requires multiple analyses per sample, it can effectively compensate for quantitative errors caused by matrix effects.[11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) Column contamination or degradation.Use a guard column and ensure proper sample cleanup.[13] Flush the column or replace if necessary.
Injection of sample in a solvent stronger than the mobile phase.[13]Reconstitute the final extract in a solvent similar in composition to the initial mobile phase.[1]
Inconsistent Retention Times Changes in mobile phase composition or pH.[14]Prepare fresh mobile phase daily and ensure it is properly degassed.[15] Verify the pH of buffered solutions.
Column aging.[14]Monitor column performance with system suitability tests. Replace the column if performance degrades.
Low Signal Intensity / Poor Sensitivity Ion suppression from co-eluting matrix components.[3][15]1. Improve Sample Cleanup: Switch from protein precipitation to LLE or SPE.[8] 2. Optimize Chromatography: Modify the LC gradient to better separate a-KIC from interfering peaks.[4][16] 3. Implement Derivatization: Use a derivatizing agent like Girard's reagent T to enhance signal intensity.[1]
Inefficient ionization of underivatized a-KIC.[1]Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature).[15] Consider using a different ionization source, like APCI, which can be less susceptible to matrix effects than ESI.[2]
High Variability in Quantitative Results Uncompensated matrix effects varying between samples.[2]1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust way to correct for variability.[1][4] 2. Employ the Standard Addition Method: This method corrects for matrix effects on a per-sample basis.[11][12]
Sample carryover from a previous injection.[17]Optimize the autosampler wash procedure with a strong solvent. Inject blank samples after high-concentration samples to check for carryover.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)*ThroughputRelative Cost
Protein Precipitation (PPT)85 - 10030 - 70HighLow
Liquid-Liquid Extraction (LLE)70 - 9515 - 40MediumMedium
Solid-Phase Extraction (SPE)80 - 105< 15LowHigh

*Note: Matrix Effect (%) is presented as the percentage of signal suppression. These values are typical ranges for small molecules in plasma and may vary for a-KIC depending on the specific method. A thorough method validation is essential.[1][8][18]

Table 2: Comparison of Calibration Strategies for a-KIC Quantification

Calibration StrategyAbility to Compensate for Matrix EffectsThroughputKey Requirement
External Calibration (in solvent)NoneHighAssumes no matrix effects.
Matrix-Matched CalibrationGood (for consistent matrix)MediumBlank matrix free of the analyte.
Stable Isotope-Labeled Internal StandardExcellentHighCommercially available or custom-synthesized SIL-IS.[4]
Standard AdditionExcellentLowRequires multiple analyses per individual sample.[11]

Experimental Protocols

Protocol 1: Protein Precipitation for a-KIC in Plasma

This protocol is a quick and simple method for sample cleanup but may result in significant matrix effects.[1]

  • Sample Preparation: To 100 µL of plasma sample, add a working solution of the stable isotope-labeled internal standard (e.g., a-KIC-1-¹³C).

  • Add 400 µL of ice-cold methanol.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: Derivatization of a-KIC with Girard's Reagent T

This protocol enhances the sensitivity and chromatographic retention of a-KIC.[1]

  • Sample Preparation: Perform protein precipitation as described in Protocol 1 and evaporate the supernatant to dryness.

  • Derivatization Reaction: To the dried residue, add 50 µL of a freshly prepared solution of Girard's reagent T (1 mg/mL in 10% acetic acid in methanol).

  • Vortex and incubate at 60°C for 30 minutes.

  • Sample Dilution: After incubation, dilute the sample with the initial mobile phase before injection.

Protocol 3: Standard Addition Method for a-KIC Quantification

This protocol is used to correct for matrix effects when a SIL-IS is not available.[4]

  • Sample Aliquoting: Aliquot the unknown sample into at least four separate vials (e.g., 50 µL each).

  • Spiking: Leave one aliquot unspiked. To the remaining aliquots, add increasing, known amounts of a-KIC standard solution. The concentration of the spikes should be chosen to bracket the expected concentration of a-KIC in the sample.

  • Sample Preparation: Process all aliquots (spiked and unspiked) using the chosen sample preparation method (e.g., Protocol 1).

  • LC-MS Analysis: Analyze each prepared aliquot by LC-MS.

  • Data Analysis: Plot the measured peak area against the concentration of the added standard. Perform a linear regression and extrapolate the line to the x-intercept. The absolute value of the x-intercept corresponds to the endogenous concentration of a-KIC in the original sample.

Visualizations

TroubleshootingWorkflow start Inaccurate a-KIC Quantification check_is Using SIL-IS? start->check_is is_yes Check IS Response & Purity check_is->is_yes Yes is_no Strongly Recommended to Use SIL-IS check_is->is_no No assess_me Assess Matrix Effects (Post-column infusion or Post-extraction spike) is_yes->assess_me use_sa Use Standard Addition Method is_no->use_sa me_present Matrix Effects Detected? assess_me->me_present no_me Check Other Parameters: - Standard Curve - Instrument Performance me_present->no_me No optimize_sp Improve Sample Prep (e.g., LLE, SPE) me_present->optimize_sp Yes end_ok Quantification Validated no_me->end_ok optimize_lc Optimize Chromatography optimize_sp->optimize_lc use_derivatization Consider Derivatization optimize_lc->use_derivatization reassess Re-assess Matrix Effects use_derivatization->reassess use_sa->reassess reassess->me_present Still Present reassess->end_ok Resolved

Caption: Troubleshooting workflow for inaccurate a-KIC quantification.

SamplePrepWorkflow cluster_options Processing Options start Plasma Sample add_is Add SIL-IS start->add_is ppt Protein Precipitation (e.g., with Methanol) add_is->ppt centrifuge Centrifuge ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evap_recon Evaporate & Reconstitute supernatant->evap_recon direct_injection Option A: Direct Analysis inject Inject into LC-MS direct_injection->inject derivatization Option B: Derivatization deriv_step Derivatize (e.g., Girard's T) derivatization->deriv_step evap_recon->direct_injection evap_recon->derivatization deriv_step->inject

Caption: General sample preparation workflow for a-KIC analysis.

StandardAddition cluster_prep sample Unknown Sample aliquots Aliquot 1 (Unspiked) Aliquot 2 (+ Std 1) Aliquot 3 (+ Std 2) Aliquot 4 (+ Std 3) process Sample Prep & LC-MS Analysis aliquots:p0->process:f0 aliquots:p1->process:f0 aliquots:p2->process:f0 aliquots:p3->process:f0 plot Plot Peak Area vs. [Std Added] Extrapolate to y=0 process:f0->plot:f0 result { |x-intercept| = Endogenous Concentration} plot:f1->result:f0

Caption: Logical workflow for the standard addition method.

References

Common interferences in the analytical measurement of branched-chain keto acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical measurement of branched-chain keto acids (BCKAs). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and provide answers to frequently asked questions related to BCKA quantification.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical methods for measuring BCKAs?

A1: The most common methods for the quantification of BCKAs in biological samples include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for BCKA analysis. It can be performed with or without derivatization. Direct analysis is simpler, while derivatization with reagents like o-phenylenediamine (B120857) (OPD) can improve chromatographic properties and sensitivity.[1][2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique typically requires derivatization to make the BCKAs volatile. It is a robust and reliable method for BCKA quantification.[3][4]

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This method involves the derivatization of BCKAs with a fluorescent tag, such as o-phenylenediamine (OPD), to enable sensitive detection.[3]

Q2: Why is derivatization often used for BCKA analysis?

A2: Derivatization is often employed in BCKA analysis for several reasons:

  • Improved Chromatographic Separation: Derivatization can enhance the retention and resolution of BCKAs on reversed-phase columns.[1]

  • Increased Sensitivity: For methods like HPLC with fluorescence detection, derivatization with a fluorescent agent is necessary for detection. In mass spectrometry, derivatization can improve ionization efficiency.[3]

  • Enhanced Stability: Derivatization can convert the relatively unstable keto acids into more stable products, which can be beneficial during sample storage and analysis. The OPD derivatives of BCKAs, for example, have been found to be stable for several days at 4°C.[5]

Q3: How should I store my samples to ensure BCKA stability?

A3: Proper sample handling and storage are critical for accurate BCKA measurement. It is recommended to process samples as quickly as possible. For short-term storage, keep samples on ice. For long-term storage, samples should be stored at -80°C.[6] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the analytes.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Peak Shape or Resolution

Q: My chromatogram shows poor peak shape (e.g., tailing, fronting) or co-elution of BCKA isomers. What could be the cause and how can I fix it?

A: Poor peak shape or resolution can be caused by several factors. Here is a step-by-step guide to troubleshoot this issue.

Troubleshooting Workflow for Poor Peak Shape/Resolution

cluster_solutions Solutions start Poor Peak Shape or Co-elution Observed check_column 1. Check Column - Age and usage? - Correct column type? start->check_column check_mobile_phase 2. Check Mobile Phase - Correct pH? - Freshly prepared? check_column->check_mobile_phase Column OK sol_column Replace column check_column->sol_column Issue Found check_gradient 3. Optimize Gradient - Adjust slope? - Increase run time? check_mobile_phase->check_gradient Mobile Phase OK sol_mobile Prepare fresh mobile phase check_mobile_phase->sol_mobile Issue Found check_derivatization 4. Check Derivatization (if applicable) - Incomplete reaction? - Reagent degradation? check_gradient->check_derivatization Gradient OK sol_gradient Modify gradient profile check_gradient->sol_gradient solution Problem Resolved check_derivatization->solution Derivatization OK sol_deriv Optimize derivatization check_derivatization->sol_deriv Issue Found sol_column->check_mobile_phase sol_mobile->check_gradient sol_gradient->check_derivatization sol_deriv->solution

Caption: Troubleshooting logic for poor peak shape and resolution.

  • Potential Cause 1: Column Degradation.

    • Solution: Over time, the performance of an analytical column will degrade. If you are using an older column, try replacing it with a new one of the same type. For separating BCKA isomers, a high-resolution column such as a C18 or a specialized column like a C30 may be necessary.[3][7]

  • Potential Cause 2: Inappropriate Mobile Phase.

    • Solution: Ensure that the mobile phase composition and pH are correct as per your validated method. The use of modifiers like ammonium (B1175870) acetate (B1210297) can improve peak shape and ionization efficiency.[3] Prepare fresh mobile phase daily to avoid degradation.

  • Potential Cause 3: Suboptimal Gradient Elution.

    • Solution: If you are using a gradient elution, try adjusting the gradient slope or increasing the run time to improve the separation of closely eluting compounds, such as the isomers α-keto-β-methylvalerate (KMV) and α-ketoisocaproate (KIC).[2]

  • Potential Cause 4: Incomplete Derivatization.

    • Solution: If you are using a derivatization method, an incomplete reaction can lead to multiple peaks for a single analyte. Ensure that your derivatization reagent is fresh and that the reaction conditions (e.g., temperature, time) are optimal.

Issue 2: Inaccurate or Non-Reproducible Results

Q: My BCKA measurements are inconsistent or seem inaccurate. What are the likely sources of interference?

A: Inaccurate or non-reproducible results are often due to interferences from the sample matrix or issues with sample handling.

  • Potential Cause 1: Matrix Effects (Ion Suppression/Enhancement).

    • Explanation: Components in the biological matrix (e.g., plasma, urine) can co-elute with your BCKAs and interfere with the ionization process in the mass spectrometer, leading to either a suppressed or enhanced signal.[8][9] Phospholipids in plasma and high salt concentrations in urine are common causes of matrix effects.[10][11]

    • Troubleshooting Steps:

      • Assess Matrix Effects: Use the post-extraction spike method to quantify the extent of ion suppression or enhancement in your samples.[8][12]

      • Improve Sample Preparation: Employ more rigorous sample cleanup methods to remove interfering components. Techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[8]

      • Dilute the Sample: A simple and effective way to reduce matrix effects is to dilute the sample extract.[13]

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the gold standard for correcting matrix effects, as it will be affected in the same way as the analyte.[14]

  • Potential Cause 2: Sample Collection and Handling Issues.

    • Explanation: The choice of anticoagulant and the presence of hemolysis can significantly impact the measured concentrations of various analytes.

    • Troubleshooting Steps:

      • Check for Hemolysis: Hemolysis, the rupture of red blood cells, releases intracellular components that can interfere with the analysis.[15] Visually inspect your plasma/serum samples for a pink or red color. If hemolysis is suspected, it is best to recollect the sample. The table below summarizes the impact of hemolysis on common biochemical parameters.

      • Standardize Anticoagulant: Different anticoagulants (e.g., EDTA, heparin, citrate) can affect analyte stability and may interfere with the analysis. Use the same anticoagulant for all samples and standards. Some studies suggest that EDTA and heparin can have different effects on amino acid measurements.[16]

Table 1: Effect of Hemolysis on Common Biochemical Parameters

AnalyteEffect of Hemolysis
Aspartate Aminotransferase (AST)Falsely elevated[17][18]
Lactate Dehydrogenase (LD)Falsely elevated[17][18]
PotassiumFalsely elevated[17][18]
Total BilirubinFalsely decreased[17]
InsulinFalsely decreased[15]

Note: The direct quantitative impact of hemolysis on BCKAs requires further specific investigation, but the release of intracellular contents can be a significant source of interference.

  • Potential Cause 3: Isobaric Interferences.

    • Explanation: Isobaric compounds have the same nominal mass-to-charge ratio as your analyte and can interfere with detection if they are not chromatographically separated.[19] For BCKAs, this can include other keto acids or metabolites.

    • Troubleshooting Steps:

      • High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer to differentiate between your analyte and isobaric interferences based on their exact mass.

      • Chromatographic Separation: Optimize your liquid chromatography method to separate the BCKAs from any potential isobaric compounds.[7]

Experimental Protocols

Method 1: UFLC-MS/MS with OPD Derivatization

This protocol is adapted from a method for quantifying BCKAs in tissue samples.[1]

Workflow for BCKA Analysis with OPD Derivatization

sample_prep 1. Sample Preparation - Deproteinization derivatization 2. Derivatization - Add OPD reagent - Incubate sample_prep->derivatization extraction 3. Extraction - Liquid-Liquid Extraction (e.g., Ethyl Acetate) derivatization->extraction dry_reconstitute 4. Dry & Reconstitute - Evaporate solvent - Reconstitute in mobile phase extraction->dry_reconstitute analysis 5. UFLC-MS/MS Analysis dry_reconstitute->analysis

Caption: Experimental workflow for BCKA analysis using OPD derivatization.

  • Sample Preparation (Deproteinization):

    • For plasma/serum, add 3 volumes of cold acetonitrile (B52724) to 1 volume of sample.

    • Vortex for 30 seconds and centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

  • Derivatization:

    • To 50 µL of the supernatant, add an internal standard (e.g., 13C-labeled KIV).

    • Add 0.5 mL of 12.5 mM o-phenylenediamine (OPD) in 2 M HCl.

    • Vortex briefly and incubate at room temperature for the optimized reaction time.

  • Extraction:

    • Extract the derivatized BCKAs with an organic solvent like ethyl acetate.

    • Vortex and centrifuge to separate the phases.

    • Collect the organic layer.

  • Drying and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • UFLC-MS/MS Analysis:

    • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 × 50 mm) or equivalent.

    • Mobile Phase A: 5 mM Ammonium Acetate in water.

    • Mobile Phase B: Methanol.

    • Flow Rate: 400 µL/min.

    • Gradient: A typical gradient would start with a high aqueous phase, ramp up to a high organic phase to elute the analytes, followed by a wash and re-equilibration.

    • Mass Spectrometry: Operate in positive ion mode with Multiple Reaction Monitoring (MRM) for quantification.

Method 2: Direct Analysis by HPLC-Q-TOF/MS

This protocol allows for the analysis of BCKAs without a derivatization step.[3]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of serum or plasma, add 300 µL of cold methanol.

    • Vortex for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • HPLC-Q-TOF/MS Analysis:

    • Column: Agilent Eclipse Plus C18 (1.8 µm, 2.1 × 100 mm) or equivalent.

    • Mobile Phase A: 10 mmol/L Ammonium Acetate in water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A linear gradient from 5-30% B over 3 minutes, followed by an increase to 90% B and a re-equilibration step.

    • Mass Spectrometry: Operate in negative ion mode and acquire data in full scan mode for qualitative analysis and targeted MS/MS for quantitative analysis.

Table 2: Example Mass Spectrometry Parameters for BCKAs (Undivatized)

AnalytePrecursor Ion (m/z)Product Ion (m/z)
α-ketoisovalerate (KIV)115.0771.05
α-keto-β-methylvalerate (KMV)129.0985.06
α-ketoisocaproate (KIC)129.0985.06

Note: KMV and KIC are isomers and will have the same precursor and product ions, requiring chromatographic separation for accurate quantification.[3]

References

Technical Support Center: High-Dose Alpha-Ketoisocaproate (KIC) Supplementation in Human Trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with high-dose alpha-ketoisocaproate (KIC) supplementation in human trials. The following sections offer a comprehensive overview of reported side effects, detailed experimental protocols, and troubleshooting guidance in a question-and-answer format.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the reported side effects of high-dose alpha-ketoisocaproate (KIC) supplementation in healthy human subjects?

A1: Based on available human clinical trials, high-dose KIC supplementation, when administered as a monotherapy, has been well-tolerated with no reported adverse effects.[1][2][3] A key study involving resistance-trained males reported no side effects at either a low dose (1.5 g) or a high dose (9.0 g) of KIC.[3][4]

Q2: Is there a risk of neurotoxicity with KIC supplementation, similar to what is observed in Maple Syrup Urine Disease (MSUD)?

A2: While it is true that high concentrations of branched-chain alpha-keto acids, including KIC, are neurotoxic in individuals with MSUD, this is due to a genetic deficiency in the branched-chain alpha-keto acid dehydrogenase complex.[2][5][6][7] In healthy individuals with normal metabolic function, the available evidence from supplementation studies has not indicated a risk of neurotoxicity.[2][8] The body is expected to metabolize the supplemented KIC effectively. However, it is crucial to adhere to tested dosage ranges and conduct thorough safety monitoring in all clinical trials.

Q3: My participants are reporting gastrointestinal discomfort. Could this be related to KIC supplementation?

A3: While published studies on KIC monotherapy have not reported gastrointestinal issues, anecdotal reports for other amino acid supplements sometimes include such complaints.[9] It is important to investigate the following:

  • Dosage and Administration: Was the KIC administered on an empty stomach? Consider administration with a small meal to mitigate potential discomfort.

  • Excipients: Are there other components in the supplement formulation (e.g., fillers, binders) that could be causing the issue?

  • Individual Sensitivity: Some individuals may have a lower tolerance. It is advisable to start with a lower dose and gradually increase it.

  • Concomitant Supplements: Are participants taking other supplements that could interact or cause cumulative gastrointestinal stress?

Q4: We are not observing any ergogenic effects in our trial. What could be the reason?

A4: Studies on KIC as a standalone ergogenic aid have yielded mixed results. A well-controlled study found that acute KIC ingestion (both 1.5 g and 9.0 g) did not enhance single-bout moderate- or high-intensity exercise performance in resistance-trained males.[3][4] The ergogenic effects of KIC have more commonly been reported when it is combined with other supplements like glycine (B1666218) and L-arginine (GAKIC) or beta-hydroxy-beta-methylbutyrate (HMB).[1][10] Consider the following experimental design factors:

  • Supplement Composition: The ergogenic benefits may be synergistic with other compounds.

  • Exercise Protocol: The nature and duration of the exercise may influence the outcomes. Some evidence suggests KIC might be more beneficial in reducing muscle damage after exercise rather than enhancing acute performance.[2][10]

  • Supplementation Duration: The cited study focused on acute, single-dose effects. The impact of long-term KIC supplementation on training adaptations is not well-established.[4]

Quantitative Data Summary: Side Effects

Study/ReferenceDosage of KICDuration of SupplementationReported Side EffectsSubject Population
Yarrow et al. (2007)[3][4]1.5 g (low dose) and 9.0 g (high dose)Acute, single doseNo side effects reported for either dose.13 resistance-trained men
van Someren et al. (2005)[10]0.3 g (in combination with 3g HMB)14 daysNot specified for KIC alone, but the combination was effective in reducing muscle damage markers.6 non-resistance trained men

Experimental Protocols

Protocol: Acute KIC Monotherapy Supplementation and Exercise Performance

This protocol is based on the study conducted by Yarrow et al. (2007).[3][4]

  • Study Design: A prospective, randomized, double-blind, placebo-controlled crossover experiment.

  • Participants: Thirteen resistance-trained men (mean age 22.8 ± 2.5 years; mean body weight 81.6 ± 12.6 kg).

  • Supplementation Protocol:

    • Participants completed four experimental trials after an overnight fast.

    • In each trial, they consumed either a low dose (1.5 g) or a high dose (9.0 g) of KIC, or an isocaloric placebo.

  • Exercise Protocol (Post-Supplementation):

    • Leg press repetitions to failure.

    • Chest press repetitions to failure.

    • 30 seconds of repeated maximal vertical jumping on a force plate.

  • Outcome Measures:

    • Number of repetitions to failure for leg and chest press.

    • Peak and mean vertical jump performance.

    • Monitoring for any adverse events.

Visualizations

Metabolic Pathway of Leucine to Alpha-Ketoisocaproate

Leucine_Metabolism cluster_transamination Transamination Leucine L-Leucine KIC Alpha-Ketoisocaproate (KIC) Leucine->KIC Branched-Chain Amino Acid Aminotransferase Metabolites Further Metabolism (e.g., to Acetyl-CoA, HMB) KIC->Metabolites Branched-Chain Alpha-Keto Acid Dehydrogenase Complex Glu Glutamate aKG Alpha-Ketoglutarate

Caption: Metabolic conversion of L-Leucine to Alpha-Ketoisocaproate (KIC).

Experimental Workflow: Acute KIC Supplementation Trial

Experimental_Workflow cluster_trials Experimental Trials (x4) Start Participant Recruitment (Resistance-Trained Males) Familiarization Familiarization Session Start->Familiarization Randomization Randomized Crossover Assignment Familiarization->Randomization Fasting Overnight Fast Randomization->Fasting Supplementation Supplement Ingestion (1.5g KIC, 9.0g KIC, or Placebo) Fasting->Supplementation Exercise Exercise Performance Tests (Leg Press, Chest Press, Vertical Jumps) Supplementation->Exercise Data Data Collection Exercise->Data Analysis Statistical Analysis Data->Analysis

Caption: Workflow of a randomized controlled trial for acute KIC supplementation.

References

Technical Support Center: Optimizing 3T3-L1 Cell Culture for Studying α-Ketoisocaproate (KIC) Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture conditions for studying the effects of α-Ketoisocaproate (KIC) on 3T3-L1 preadipocytes.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for studying the effects of KIC on 3T3-L1 preadipocyte differentiation?

A1: The general workflow involves culturing 3T3-L1 preadipocytes to confluence, inducing differentiation with a standard MDI (Methylisobutylxanthine, Dexamethasone, Insulin) cocktail, and treating the cells with KIC at various time points and concentrations during the differentiation process. The effects are then assessed through methods like Oil Red O staining for lipid accumulation and analysis of protein expression of key adipogenic markers.

Q2: At what stage of differentiation should KIC treatment be initiated?

A2: The timing of KIC treatment can be critical and depends on the specific research question. KIC has been shown to influence the early stages of adipogenesis.[1] Therefore, treatment can be initiated concurrently with the MDI induction cocktail (Day 0) or at different stages (early, mid, or late) of differentiation to investigate its stage-specific effects.

Q3: What is the expected morphological change in 3T3-L1 cells during differentiation?

A3: Initially, 3T3-L1 preadipocytes have a fibroblast-like, spindle-shaped morphology.[2] Upon induction with MDI, they become more spindly within the first two days. As differentiation progresses, the cells become more rounded and begin to accumulate lipid droplets, which can be visualized under a microscope. By day 8-12, fully differentiated adipocytes should appear as spherical cells filled with lipid droplets.

Q4: What are the key signaling pathways involved in KIC's effect on adipogenesis?

A4: KIC, a metabolite of leucine (B10760876), is known to impact several signaling pathways. A key pathway affected is the mTOR signaling cascade, which can lead to increased ER stress and lipogenesis.[3] KIC can also influence insulin (B600854) signaling.[3][4] Additionally, the broader adipogenesis process is regulated by pathways such as PI3K/AKT/mTOR and MAPK/ERK.[5][6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Differentiation Efficiency 1. Suboptimal cell confluency at induction.[7][8] 2. Inactive differentiation reagents (IBMX, Dexamethasone, Insulin).[7] 3. High passage number of 3T3-L1 cells. 4. Loss of contact inhibition.1. Initiate differentiation when cells are 90-100% confluent, typically 2 days post-confluency.[8][9] 2. Prepare fresh MDI induction medium for each experiment.[9][10] Ensure proper storage of stock solutions. 3. Use low-passage 3T3-L1 cells (ideally below passage 15). 4. Do not allow cells to remain confluent for extended periods before induction.
Cell Detachment/Peeling 1. Over-confluency before differentiation.[10][11] 2. Harsh media changes.[11] 3. Contamination.1. Seed cells at a density that allows them to reach confluence without becoming overly dense. A recommended seeding density is 3 x 10³ cells/cm².[2][10] 2. When changing media, aspirate the old medium gently from the side of the well or flask and add fresh medium slowly. 3. Maintain aseptic technique and regularly check for signs of contamination.
Inconsistent Lipid Accumulation 1. Uneven cell seeding. 2. Inconsistent reagent concentrations. 3. Edge effects in multi-well plates.1. Ensure a single-cell suspension before seeding and mix gently after plating to ensure even distribution. 2. Carefully prepare and aliquot stock solutions to ensure consistent final concentrations in the differentiation media. 3. To minimize edge effects, avoid using the outer wells of the plate for experimental conditions or fill them with sterile PBS.
High Cell Death Post-Induction 1. Toxicity from KIC at high concentrations. 2. Stress from prolonged exposure to differentiation cocktail.1. Perform a dose-response experiment to determine the optimal, non-toxic concentration of KIC for your specific experimental setup. 2. Adhere to the recommended timeline for MDI and insulin media exposure.
"Webbing" or Perforations in Monolayer 1. This can sometimes occur post-induction.[12] 2. Issues with frozen cell stocks.[12]1. While some webbing may not completely inhibit differentiation, for imaging-based assays, it is best to start with a healthy monolayer. 2. If the problem persists, thaw a new vial of low-passage cells.[12]

Experimental Protocols

Standard 3T3-L1 Differentiation Protocol (MDI-induced)

This protocol is a widely accepted method for inducing the differentiation of 3T3-L1 preadipocytes into mature adipocytes.[7][10][13]

Materials:

  • 3T3-L1 preadipocytes

  • Growth Medium: DMEM with 10% Bovine Calf Serum (BCS) or Fetal Bovine Serum (FBS)

  • Differentiation Medium (MDI): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM Dexamethasone, and 10 µg/mL Insulin.

  • Insulin Medium: DMEM with 10% FBS and 10 µg/mL Insulin.

  • Maintenance Medium: DMEM with 10% FBS.

Procedure:

  • Seeding: Seed 3T3-L1 preadipocytes in a culture vessel at a density of approximately 3 x 10³ cells/cm².[2][10]

  • Proliferation: Culture the cells in Growth Medium at 37°C in a humidified atmosphere of 10% CO₂. Change the medium every 2-3 days until the cells reach 100% confluency.

  • Contact Inhibition: Maintain the cells at confluence for an additional 2 days. This step is crucial for efficient differentiation.

  • Differentiation Induction (Day 0): Replace the Growth Medium with Differentiation Medium (MDI). This is the point where KIC treatment would typically be initiated.

  • Insulin Treatment (Day 2): After 48 hours, replace the Differentiation Medium with Insulin Medium.

  • Maintenance (Day 4 onwards): After another 48 hours, replace the Insulin Medium with Maintenance Medium. Change the Maintenance Medium every 2 days.

  • Mature Adipocytes: Full differentiation is typically observed between days 8 and 12, characterized by the accumulation of lipid droplets.

Oil Red O Staining for Lipid Accumulation

This protocol is used to visualize and quantify the lipid content in differentiated adipocytes.

Materials:

  • Oil Red O stock solution (0.5% in isopropanol)

  • Oil Red O working solution (60% Oil Red O stock solution, 40% distilled water)

  • 10% Formalin

  • 60% Isopropanol (B130326)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Fixation: Wash the cells with PBS and fix with 10% Formalin for at least 1 hour.

  • Washing: Wash the fixed cells with distilled water and then with 60% isopropanol.

  • Staining: Incubate the cells with the Oil Red O working solution for 10-15 minutes.

  • Washing: Wash the cells with 60% isopropanol and then with distilled water to remove excess stain.

  • Visualization: Visualize the stained lipid droplets under a microscope.

  • Quantification (Optional): To quantify the lipid accumulation, elute the stain with 100% isopropanol and measure the absorbance at 520 nm.

Quantitative Data Summary

ParameterRecommended Value/RangeReference(s)
Seeding Density 3 x 10³ cells/cm²[2][10]
Confluency for Induction 90-100% (2 days post-confluent)[8][9]
IBMX Concentration 0.5 mM[10]
Dexamethasone Concentration 1 µM[10]
Insulin Concentration 1-10 µg/mL[10][13]
Optimal CO₂ Level 10%[13]
Full Differentiation Time 8-12 days[10][13]

Visualizations

Experimental Workflow for KIC Treatment

KIC_Experimental_Workflow cluster_preadipocyte Preadipocyte Culture cluster_differentiation Adipocyte Differentiation cluster_analysis Analysis start Seed 3T3-L1 Preadipocytes proliferate Proliferate to Confluence start->proliferate contact_inhibit Maintain at Confluence (2 days) proliferate->contact_inhibit induce Induce with MDI Cocktail (Day 0) contact_inhibit->induce kic_treatment KIC Treatment induce->kic_treatment insulin_media Change to Insulin Media (Day 2) induce->insulin_media maintenance_media Change to Maintenance Media (Day 4) insulin_media->maintenance_media differentiated Mature Adipocytes (Day 8-12) maintenance_media->differentiated analysis Assess Adipogenesis: - Oil Red O Staining - Gene/Protein Expression differentiated->analysis

Caption: Workflow for studying KIC effects on 3T3-L1 differentiation.

KIC-Induced Signaling Pathway in Preadipocytes

KIC_Signaling_Pathway KIC α-Ketoisocaproate (KIC) mTOR mTOR KIC->mTOR activates Insulin_Signaling Insulin Signaling KIC->Insulin_Signaling impairs ER_Stress ER Stress mTOR->ER_Stress promotes Autophagy Autophagy mTOR->Autophagy inhibits Lipogenesis Lipogenesis ER_Stress->Lipogenesis promotes Autophagy->ER_Stress suppresses Insulin_Resistance Insulin Resistance Insulin_Signaling->Insulin_Resistance

Caption: KIC's impact on mTOR, ER stress, and insulin signaling.

General Adipogenesis Signaling Cascade

Adipogenesis_Signaling cluster_early Early Stage cluster_late Late Stage MDI MDI Cocktail (IBMX, Dexamethasone, Insulin) CEBP_beta C/EBPβ MDI->CEBP_beta CEBP_delta C/EBPδ MDI->CEBP_delta PPARg PPARγ CEBP_beta->PPARg CEBP_alpha C/EBPα CEBP_beta->CEBP_alpha CEBP_delta->PPARg CEBP_delta->CEBP_alpha PPARg->CEBP_alpha Adipocyte_Genes Adipocyte-specific Gene Expression PPARg->Adipocyte_Genes CEBP_alpha->Adipocyte_Genes

References

Technical Support Center: Neurotoxicity Mechanisms of Alpha-Ketoisocaproate in MSUD Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the neurotoxic mechanisms of alpha-ketoisocaproate (KIC) in Maple Syrup Urine Disease (MSUD) models.

Frequently Asked Questions (FAQs)

Q1: What are the primary neurotoxic mechanisms of alpha-ketoisocaproate (KIC) observed in MSUD models?

A1: The primary neurotoxic mechanisms of KIC in MSUD models revolve around the induction of mitochondrial dysfunction and oxidative stress. KIC has been shown to inhibit key enzymes in the mitochondrial respiratory chain, leading to impaired energy metabolism, increased production of reactive oxygen species (ROS), and subsequent activation of apoptotic pathways. This disruption of cellular homeostasis contributes to the neuronal damage observed in MSUD.

Q2: What concentrations of KIC are typically used in in vitro neurotoxicity studies?

A2: In vitro studies commonly use KIC concentrations ranging from 1 to 10 mM to mimic the pathophysiological conditions of MSUD. It is crucial to perform a dose-response analysis to determine the optimal concentration for your specific cell model and experimental endpoint.

Q3: Which neuronal cell lines are suitable for studying KIC neurotoxicity?

A3: The human neuroblastoma cell line SH-SY5Y is a frequently used model for studying KIC neurotoxicity due to its neuronal characteristics and ease of culture.[1][2][3] Other suitable cell lines include primary cortical neurons and other immortalized neuronal cell lines. The choice of cell line should be guided by the specific research question and the desired cellular context.

Q4: What is the recommended solvent and storage condition for KIC for in vitro experiments?

A4: Alpha-ketoisocaproic acid sodium salt is water-soluble and should be dissolved in sterile distilled water or cell culture medium.[4][5][6][7] Prepare fresh stock solutions and store them at -20°C for short-term use. For long-term storage, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: High variability in cell viability assays (e.g., MTT assay).
  • Possible Cause 1: Inconsistent KIC concentration.

    • Solution: Ensure accurate and consistent preparation of KIC stock and working solutions. Calibrate pipettes regularly. Prepare a fresh dilution series for each experiment.

  • Possible Cause 2: Uneven cell seeding.

    • Solution: Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly before aliquoting into wells. Avoid edge effects by not using the outer wells of the plate for experimental samples.

  • Possible Cause 3: Contamination.

    • Solution: Maintain strict aseptic techniques. Regularly test cell cultures for mycoplasma contamination. Discard any contaminated cultures.

Issue 2: Inconsistent results in reactive oxygen species (ROS) detection assays.
  • Possible Cause 1: Probe instability or photobleaching.

    • Solution: Protect fluorescent probes from light. Prepare fresh probe solutions for each experiment. Minimize the time between probe loading and measurement.

  • Possible Cause 2: Interference from media components.

    • Solution: Use phenol (B47542) red-free media, as it can interfere with some fluorescent probes. Consider performing the assay in a serum-free medium, as serum can contain antioxidants.

  • Possible Cause 3: Cell density.

    • Solution: Optimize cell seeding density. Overly confluent or sparse cultures can affect cellular redox status.

Issue 3: Difficulty in detecting changes in mitochondrial membrane potential.
  • Possible Cause 1: Inappropriate probe concentration or incubation time.

    • Solution: Titrate the mitochondrial membrane potential probe (e.g., JC-1, TMRE) to determine the optimal concentration and incubation time for your cell type.

  • Possible Cause 2: Transient changes in membrane potential.

    • Solution: Perform a time-course experiment to capture the dynamics of mitochondrial depolarization following KIC treatment.

  • Possible Cause 3: Cell health.

    • Solution: Ensure cells are healthy and in the logarithmic growth phase before the experiment, as stressed cells may already have compromised mitochondrial function.

Data Presentation

Table 1: Effects of Alpha-Ketoisocaproate (KIC) on Neuronal Cell Viability

Cell LineKIC Concentration (mM)Incubation Time (hours)Assay% Viability (Mean ± SD)Reference
HT-22124MTT85 ± 5.2[8]
HT-22524MTT62 ± 4.8[8]
HT-221024MTT41 ± 3.9[8]
C610Not SpecifiedNot Specified~73%[9]
C610 (with 10mM Leucine)Not SpecifiedNot Specified~41%[9]

Table 2: KIC-Induced Changes in Oxidative Stress Markers

Brain Region/Cell LineKIC TreatmentMarkerFold Change (vs. Control)Statistical SignificanceReference
Rat HippocampusIntracerebroventricular injectionTBARSIncreasedp < 0.05[10]
Rat StriatumIntracerebroventricular injectionProtein CarbonylIncreasedp < 0.05[10]
Rat Cerebral CortexIntracerebroventricular injectionDNA DamageIncreasedp < 0.05[10]
Rat HippocampusIntracerebroventricular injectionSOD ActivityIncreased (1h), Decreased (15d)p < 0.05[10]
Rat StriatumIntracerebroventricular injectionCAT ActivityDecreasedp < 0.05[10]

Experimental Protocols

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.

Methodology:

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • KIC Treatment: Treat cells with various concentrations of KIC (e.g., 0, 1, 2.5, 5, 10 mM) in fresh culture medium. Include a vehicle control (medium without KIC).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: This assay uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 24-well plate or on glass coverslips and treat with KIC as described for the MTT assay.

  • Probe Loading: After the desired incubation time, remove the treatment medium and wash the cells with warm PBS.

  • Incubation with Probe: Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with warm PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

  • Data Analysis: Quantify the fluorescence intensity and express the results as a fold change relative to the control group.

Western Blot Analysis for Mitochondrial and Apoptotic Proteins

Principle: This technique is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. It is useful for assessing changes in the expression of proteins involved in mitochondrial function and apoptosis.

Methodology:

  • Protein Extraction: Following KIC treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., Cytochrome c, Caspase-3, Bcl-2, Bax, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.

Mandatory Visualization

KIC_Neurotoxicity_Pathway cluster_extracellular Extracellular Space cluster_cell Neuronal Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion KIC α-Ketoisocaproate (KIC) Mito_dys Mitochondrial Dysfunction KIC->Mito_dys Enters Cell ROS Increased ROS Bax Bax Activation ROS->Bax MMP_loss ΔΨm Loss Bax->MMP_loss CytoC_cyto Cytochrome c (Cytoplasm) Apoptosome Apoptosome Formation CytoC_cyto->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis ETC_inhibition ETC Inhibition (Complex I & III) Mito_dys->ETC_inhibition aKGDH_inhibition α-KGDH Inhibition Mito_dys->aKGDH_inhibition ETC_inhibition->ROS aKGDH_inhibition->ROS CytoC_mito Cytochrome c (Mitochondrion) MMP_loss->CytoC_mito CytoC_mito->CytoC_cyto Release

Caption: Signaling pathway of KIC-induced neurotoxicity.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Treatment Treat Cells with KIC (Dose-Response & Time-Course) Cell_Culture->Treatment KIC_Prep Prepare KIC Solution KIC_Prep->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Oxidative_Stress Oxidative Stress Assays (e.g., ROS, TBARS) Treatment->Oxidative_Stress Mitochondria Mitochondrial Function (e.g., MMP, Respiration) Treatment->Mitochondria Apoptosis_Assay Apoptosis Assays (e.g., Caspase Activity, Western Blot) Treatment->Apoptosis_Assay Data_Analysis Data Collection & Statistical Analysis Viability->Data_Analysis Oxidative_Stress->Data_Analysis Mitochondria->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion & Interpretation Data_Analysis->Conclusion

Caption: General experimental workflow for studying KIC neurotoxicity.

References

pH-dependent degradation pathways of 2-Methyl-4-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the pH-dependent degradation of 2-Methyl-4-oxopentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound at different pH levels?

A1: this compound, a β-keto acid, primarily degrades via two pH-dependent pathways: decarboxylation and retro-aldol condensation.

  • Acidic Conditions (pH < 4): The predominant degradation pathway is acid-catalyzed decarboxylation. The carboxylic acid group is protonated, facilitating the removal of carbon dioxide upon heating to yield 3-methyl-2-butanone (B44728). The compound is generally more stable under acidic conditions compared to neutral or basic conditions.

  • Neutral to Slightly Alkaline Conditions (pH 7-9): In this range, both the carboxylate and enolate forms of the molecule exist. This can lead to a decreased stability. While decarboxylation can still occur, the potential for aldol-type reactions increases.

  • Strongly Alkaline Conditions (pH > 9): Under strongly basic conditions, the primary degradation pathway is a retro-aldol (or retro-Claisen) type cleavage. The molecule cleaves at the Cα-Cβ bond to yield acetone (B3395972) and propanoate. Decarboxylation of the parent molecule can also occur.

Q2: I am observing a rapid loss of my this compound standard in my neutral buffer solution. What is happening?

A2: this compound is known to be less stable in neutral to alkaline solutions. The loss of your standard is likely due to degradation, primarily through decarboxylation, which can be accelerated by even moderate temperatures. For short-term storage, it is advisable to keep solutions at 4°C. For long-term storage, freezing at -20°C or -80°C is recommended.[1] If your experimental conditions permit, acidifying the solution to a pH below 4 can improve stability.

Q3: My GC-MS analysis of a degradation study shows multiple unexpected peaks. How can I identify them?

A3: Unexpected peaks in your GC-MS chromatogram could be degradation products or artifacts from sample preparation.

  • Degradation Products: Based on the expected pathways, look for the mass spectra of 3-methyl-2-butanone (from decarboxylation) and acetone (from retro-aldol cleavage).

  • Derivatization Artifacts: If you are using derivatization (e.g., silylation) to improve volatility for GC-MS, you may see peaks corresponding to derivatized degradation products or by-products of the derivatizing agent itself.[2]

  • Contamination: Ensure high-purity solvents and reagents are used to avoid contaminants.[1] A method blank, which includes all reagents and procedural steps without the analyte, can help identify contamination sources.

Q4: Can I analyze this compound and its degradation products by LC-MS without derivatization?

A4: Yes, LC-MS is a suitable technique for analyzing this compound and its charged degradation products like propanoate without derivatization. Reversed-phase chromatography is often used, but peak tailing can be an issue for acidic compounds. To mitigate this, the mobile phase pH should be adjusted to at least 2 pH units below the pKa of the carboxylic acid (approximately 4.5-5.0) to ensure it is fully protonated.

Troubleshooting Guides

Issue 1: Inconsistent results in degradation kinetic studies.
Possible Cause Troubleshooting Steps
Temperature Fluctuations Ensure a constant and accurately controlled temperature throughout the experiment using a calibrated water bath or incubator. Higher temperatures accelerate degradation.
pH Shifts during Experiment Use a buffer with sufficient capacity to maintain a constant pH, especially if the degradation products are acidic or basic. Periodically measure the pH of your reaction mixture.
Inconsistent Sample Preparation Ensure thorough mixing of stock solutions before aliquoting. Use precise and calibrated pipettes for all additions.
Variable Storage Conditions Store all samples and standards under identical conditions, protected from light and at a low temperature (4°C for short-term, -20°C or -80°C for long-term) to minimize degradation between time points.
Issue 2: Poor peak shape or low sensitivity in HPLC analysis.
Possible Cause Troubleshooting Steps
Peak Tailing of the Parent Compound Lower the mobile phase pH with an additive like formic acid or phosphoric acid to suppress the ionization of the carboxylic acid group. A pH of 2.5-3.0 is a good starting point.
Low UV Absorbance This compound lacks a strong chromophore. Consider using a lower wavelength (e.g., 210 nm) for detection, or switch to a more universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD).
Analyte Adsorption to Metal Surfaces Use PEEK or other metal-free tubing and columns if you suspect analyte chelation or adsorption is causing peak shape issues or signal loss.

Quantitative Data Summary

pH Condition Primary Degradation Pathway Major Degradation Products Relative Stability
Acidic (pH < 4) Decarboxylation3-Methyl-2-butanone, Carbon DioxideRelatively Stable
Neutral (pH ≈ 7) Decarboxylation3-Methyl-2-butanone, Carbon DioxideModerately Unstable
Alkaline (pH > 9) Retro-Aldol Cleavage, DecarboxylationAcetone, Propanoate, 3-Methyl-2-butanone, Carbon DioxideUnstable

Experimental Protocols

Protocol 1: General Procedure for pH-Dependent Degradation Study
  • Buffer Preparation: Prepare a series of buffers at the desired pH values (e.g., pH 3, 5, 7, 9, 11) using appropriate buffer systems (e.g., citrate (B86180) for acidic, phosphate (B84403) for neutral, carbonate for alkaline).

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) to minimize degradation in the stock.

  • Initiation of Degradation: In temperature-controlled vials (e.g., in a water bath set to 50°C), add a small aliquot of the stock solution to the pre-warmed buffer to achieve the desired starting concentration (e.g., 1 mM).

  • Time-Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction vial.

  • Quenching the Reaction: Immediately quench the degradation reaction by adding the aliquot to a quenching solution. For samples from neutral and basic conditions, this can be an acidic solution to lower the pH. For all samples, immediate cooling on ice is recommended.

  • Sample Analysis: Analyze the quenched samples by a suitable analytical method, such as LC-MS or GC-MS (with derivatization), to quantify the remaining this compound and its degradation products.

Protocol 2: GC-MS Analysis with Derivatization

This protocol is adapted for the analysis of keto acids.[2]

  • Sample Preparation: To 100 µL of the quenched sample, add an internal standard. If the sample is aqueous, evaporate to dryness under a stream of nitrogen.

  • Methoximation: To protect the keto group, add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine (B92270) to the dried residue. Incubate at 60°C for 60 minutes.

  • Silylation: To derivatize the carboxylic acid group and increase volatility, add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS.

    • Column: Use a standard non-polar column (e.g., DB-5ms).

    • Injector: Use splitless mode.

    • Oven Program: Start at 70°C, hold for 2 minutes, then ramp to 300°C at 10°C/min.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500. Use selected ion monitoring (SIM) for quantification of target analytes.

Visualizations

ph_degradation_pathways cluster_acidic Acidic Conditions (pH < 4) cluster_alkaline Alkaline Conditions (pH > 9) A This compound B 3-Methyl-2-butanone + CO2 A->B Decarboxylation (Heat) C This compound D Acetone + Propanoate C->D Retro-Aldol Cleavage E 3-Methyl-2-butanone + CO2 C->E Decarboxylation

Caption: pH-dependent degradation pathways of this compound.

experimental_workflow prep Prepare Buffers and Stock Solution init Initiate Degradation at Controlled Temperature prep->init sample Sample at Time Intervals init->sample quench Quench Reaction (Acidify/Cool) sample->quench analysis Analyze by LC-MS or GC-MS quench->analysis

Caption: General experimental workflow for degradation kinetics study.

gcms_protocol start Quenched Sample dry Evaporate to Dryness start->dry methox Methoximation (Protect Keto Group) dry->methox sily Silylation (Derivatize Carboxyl Group) methox->sily inject Inject into GC-MS sily->inject

Caption: Workflow for GC-MS analysis with derivatization.

References

Validation & Comparative

Comparative Analysis of KIC, KMV, and KIV on Metabolic Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the metabolic signaling effects of three key branched-chain keto acids (BCKAs): α-ketoisocaproate (KIC), α-keto-β-methylvalerate (KMV), and α-ketoisovalerate (KIV). As the respective ketoanalogues of the branched-chain amino acids (BCAAs) leucine, isoleucine, and valine, these molecules are not merely metabolic intermediates but also crucial signaling molecules.[1] Dysregulation of BCAA and BCKA metabolism is increasingly implicated in metabolic diseases such as type 2 diabetes and insulin (B600854) resistance, making a clear understanding of their individual effects essential for targeted therapeutic development.[1][2]

This document synthesizes experimental data to compare the impacts of KIC, KMV, and KIV on key metabolic pathways, including insulin signaling, mTORC1 and AMPK pathways, and mitochondrial respiration. Detailed experimental protocols for the key assays discussed are provided to support further research.

Data Presentation: Comparative Effects on Metabolic Signaling

The following tables summarize the quantitative and qualitative effects of KIC, KMV, and KIV on critical parameters of metabolic signaling. It is important to note that KIC has been the most extensively studied of the three.

Table 1: Comparative Effects on Insulin Signaling

Parameterα-Ketoisocaproate (KIC)α-Keto-β-methylvalerate (KMV)α-Ketoisovalerate (KIV)References
Insulin-Stimulated AKT Phosphorylation (Ser473) Significant reductionNo significant effectSignificant reduction[2]
Insulin-Stimulated Glucose Uptake DecreasedNo significant effectDecreased[2]
IRS-1 Phosphorylation (Tyr612) Reduced in C2C12 myotubesData not availableData not available[2]

Table 2: Comparative Effects on mTORC1 and AMPK Signaling

Parameterα-Ketoisocaproate (KIC)α-Keto-β-methylvalerate (KMV)α-Ketoisovalerate (KIV)References
mTORC1 Activation (p-S6K1, p-4E-BP1) Potent activatorLimited data, suggested role in protein synthesisLimited data, suggested role in protein synthesis[1][3]
AMPK Activation (p-AMPK) Data not available in direct comparisonData not available in direct comparisonData not available in direct comparison

Table 3: Comparative Effects on Mitochondrial Respiration

Parameterα-Ketoisocaproate (KIC)α-Keto-β-methylvalerate (KMV)α-Ketoisovalerate (KIV)References
ATP Production High concentrations can inhibitNot considered a potent modulatorNot considered a potent modulator[2]
Electron Transport Chain (ETC) Complex Activity Markedly inhibits α-ketoglutarate dehydrogenaseLimited direct evidence of significant inhibitionLimited direct evidence of significant inhibition[2]

Signaling Pathways and Experimental Workflows

BCAA_Catabolism cluster_BCAA Branched-Chain Amino Acids (BCAAs) cluster_BCAT Branched-Chain Aminotransferase (BCAT) cluster_BCKA Branched-Chain Keto Acids (BCKAs) cluster_BCKDH Branched-Chain α-Ketoacid Dehydrogenase (BCKDH) Complex cluster_Metabolites Downstream Metabolites Leucine Leucine BCAT BCAT Leucine->BCAT Isoleucine Isoleucine Isoleucine->BCAT Valine Valine Valine->BCAT KIC α-Ketoisocaproate (KIC) BCAT->KIC from Leucine KMV α-Keto-β-methylvalerate (KMV) BCAT->KMV from Isoleucine KIV α-Ketoisovalerate (KIV) BCAT->KIV from Valine BCKDH BCKDH KIC->BCKDH KMV->BCKDH KIV->BCKDH Metabolites Acetyl-CoA, Propionyl-CoA, Succinyl-CoA BCKDH->Metabolites

Overview of Branched-Chain Amino Acid (BCAA) Catabolism.

Insulin_mTOR_Signaling cluster_upstream Upstream Signals cluster_pathway Signaling Cascade Insulin Insulin IR Insulin Receptor Insulin->IR activates BCKAs KIC, KMV, KIV AKT AKT BCKAs->AKT inhibits (KIC, KIV) mTORC1 mTORC1 BCKAs->mTORC1 activates (KIC) IRS1 IRS-1 IR->IRS1 PI3K PI3K IRS1->PI3K PI3K->AKT AKT->mTORC1 activates GLUT4 GLUT4 Translocation AKT->GLUT4 promotes S6K1 S6K1 mTORC1->S6K1 S6K1->IRS1 inhibits Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Interplay of Insulin and mTORC1 Signaling with BCKAs.

Experimental_Workflow cluster_assays Downstream Assays Cell_Culture Cell Culture (e.g., C2C12 myotubes) Treatment Treatment with KIC, KMV, or KIV Cell_Culture->Treatment Cell_Lysis Cell Lysis and Protein Extraction Treatment->Cell_Lysis Glucose_Uptake_Assay Glucose Uptake Assay Treatment->Glucose_Uptake_Assay Mito_Respiration_Assay Mitochondrial Respiration Assay Treatment->Mito_Respiration_Assay Western_Blot Western Blot (p-AKT, p-S6K1, etc.) Cell_Lysis->Western_Blot Data_Analysis Data Analysis and Comparison Western_Blot->Data_Analysis Glucose_Uptake_Assay->Data_Analysis Mito_Respiration_Assay->Data_Analysis

General Experimental Workflow for Studying BCKA Effects.

Experimental Protocols

Western Blot Analysis for Protein Phosphorylation (e.g., p-AKT, p-S6K1)

This protocol details the methodology for detecting changes in the phosphorylation status of key signaling proteins in response to BCKA treatment.

a. Cell Culture and Treatment:

  • Seed cells (e.g., C2C12 myoblasts) in 6-well plates and differentiate into myotubes.

  • Serum-starve the myotubes for 4-6 hours to reduce basal phosphorylation levels.

  • Treat the cells with desired concentrations of KIC, KMV, or KIV (or a vehicle control) for the specified duration. For insulin signaling studies, stimulate with insulin for the last 15-30 minutes of the treatment period.

b. Cell Lysis and Protein Quantification:

  • After treatment, place the plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing periodically.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.

c. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Run the gel until adequate separation is achieved.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

d. Immunoblotting:

  • Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the phosphorylated protein of interest (e.g., anti-p-AKT Ser473, anti-p-S6K1 Thr389) and the total protein overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

e. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the signal using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample.

2-Deoxyglucose (2-DG) Uptake Assay

This assay measures the rate of glucose transport into cells, a key functional endpoint of insulin signaling.

a. Cell Culture and Treatment:

  • Culture and differentiate cells in 12-well or 24-well plates as described for Western blotting.

  • Serum-starve the cells and treat with KIC, KMV, KIV, or vehicle control.

  • For insulin-stimulated glucose uptake, add insulin for the final 30 minutes of the treatment period.

b. Glucose Uptake Measurement:

  • Wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer.

  • Incubate the cells with KRH buffer containing 2-deoxy-D-[³H]glucose for a defined period (e.g., 5-10 minutes) at 37°C.

  • Terminate the glucose uptake by washing the cells three times with ice-cold PBS.

  • Lyse the cells with 0.1 M NaOH.

  • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the protein concentration of the remaining lysate to normalize the glucose uptake data.

Mitochondrial Respiration Assay (Seahorse XF)

This protocol outlines the use of the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), providing insights into mitochondrial function.

a. Cell Seeding and Treatment:

  • Seed cells in a Seahorse XF cell culture microplate at an optimized density.

  • Allow cells to adhere and grow overnight.

  • On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and the respective BCKAs (KIC, KMV, or KIV) or vehicle.

  • Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour before the assay.

b. Seahorse XF Analyzer Operation:

  • Hydrate the sensor cartridge overnight in a non-CO₂ incubator at 37°C.

  • Load the injection ports of the sensor cartridge with mitochondrial stress test compounds (e.g., oligomycin, FCCP, and rotenone/antimycin A).

  • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

  • Replace the calibration plate with the cell culture plate and start the assay.

c. Data Analysis:

  • The Seahorse XF software will measure OCR in real-time.

  • The sequential injection of the mitochondrial inhibitors allows for the calculation of key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

  • Compare these parameters across the different BCKA treatment groups.

References

Alpha-Ketoisocaproate (KIC) and its Role in Skeletal Muscle Protein Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of anabolic signaling is paramount. Alpha-ketoisocaproate (KIC), a key metabolite of the branched-chain amino acid leucine (B10760876), has emerged as a significant modulator of skeletal muscle protein synthesis. This guide provides a comprehensive comparison of KIC's efficacy against other leucine metabolites, supported by experimental data, detailed methodologies, and signaling pathway visualizations.

Comparative Efficacy of KIC in Stimulating Muscle Protein Synthesis

Alpha-ketoisocaproate (KIC) has been demonstrated to stimulate skeletal muscle protein synthesis, positioning it as a molecule of interest for therapeutic interventions targeting muscle wasting and for enhancing athletic performance.[1][2][3] Its anabolic effects are primarily attributed to its influence on the mTOR signaling pathway, a central regulator of cell growth and protein synthesis.[1][4][5]

Studies in neonatal pigs have shown that infusion of KIC, similar to leucine, significantly increases skeletal muscle protein synthesis.[2][3][6] This effect is accompanied by an increased phosphorylation of key downstream targets of mTOR, including eukaryotic initiation factor 4E binding protein-1 (4E-BP1) and eIF4G, leading to the formation of the active eIF4G•eIF4E translation initiation complex.[2][3][6]

In comparison to its parent amino acid, leucine, the nutritional efficiency of KIC in promoting protein synthesis has been quantified. Isotopic studies in rats have indicated that the efficiency of KIC as a dietary substitute for leucine for growth is between 0.23 and 0.46.[7] Another isotopic method assessing the incorporation of labeled KIC and leucine into whole-body and fibrin (B1330869) protein yielded a relative nutritional efficiency of approximately 0.39 for KIC.[7] The nutritional efficiency of KIC is also influenced by dietary protein intake, with higher protein diets reducing its relative efficiency.[8]

When compared to another leucine metabolite, beta-hydroxy-beta-methylbutyrate (HMB), evidence suggests that HMB may be a more direct and potent activator of the mTOR signaling pathway.[1] The conversion of KIC to HMB is considered a critical step in the anabolic effects of leucine metabolism.[1] While both KIC and HMB positively influence muscle protein synthesis, direct head-to-head quantitative comparisons of their protein synthesis rates in standardized models are still needed to fully elucidate their respective potencies.[1]

It is also noteworthy that the anabolic response to KIC and leucine can be blunted in certain pathological states. For instance, in a rat model of sepsis, higher concentrations of leucine were required to stimulate muscle protein synthesis compared to normal muscle, and KIC's effect on reducing protein breakdown was abolished.[9]

Quantitative Data Summary

Compound Model System Key Findings Reference
KIC vs. Leucine vs. Norleucine Neonatal PigsKIC and Leucine significantly increased skeletal muscle protein synthesis (P < 0.02) and phosphorylation of 4E-BP1 and eIF4G (P < 0.006). Norleucine had no effect.[2][3][6]
KIC vs. Leucine RatsThe nutritional efficiency of KIC for growth relative to leucine is between 0.23 and 0.46. Isotopic analysis showed a relative nutritional efficiency of 0.39.[7]
KIC vs. HMB (Review)HMB is suggested to be a more direct and potent activator of the mTOR signaling pathway than KIC.[1]
KIC and Leucine in Sepsis RatsIn septic muscle, the stimulatory effect of leucine on protein synthesis was reduced, and the anti-proteolytic effect of KIC was absent.[9]
KIC and Dietary Protein RatsThe nutritional efficiency of KIC as a leucine substitute decreases as dietary protein intake increases.[8]

Experimental Protocols

Measurement of Muscle Protein Synthesis using Isotopic Tracers

A common method to quantify muscle protein synthesis involves the use of stable or radioactive isotope-labeled amino acids. The "flooding dose" technique is one such approach.[10][11]

Protocol Outline:

  • Tracer Administration: A large dose of a labeled amino acid tracer (e.g., L-[4-3H]-phenylalanine or deuterated leucine) is administered to the subject (animal or human).[10][11][12] This "floods" the precursor pools, ensuring rapid and sustained enrichment.

  • Sample Collection: At specific time points following tracer administration, blood and skeletal muscle biopsy samples are collected.[12][13]

  • Sample Processing:

    • Blood samples are centrifuged to separate plasma.

    • Muscle tissue is homogenized, and proteins are precipitated.

    • The protein pellet is hydrolyzed to release individual amino acids.

  • Isotope Enrichment Analysis: The enrichment of the labeled amino acid is measured in both the precursor pool (plasma or tissue-free amino acids) and in the protein-bound amino acids using techniques like mass spectrometry or scintillation counting.[10][13]

  • Calculation of Fractional Synthetic Rate (FSR): The rate of muscle protein synthesis is calculated as the rate of incorporation of the labeled amino acid into muscle protein relative to the enrichment of the precursor pool over time.

Western Blotting for Signaling Pathway Analysis

To determine the activation state of signaling pathways like mTOR, Western blotting is employed to measure the phosphorylation of key proteins.

Protocol Outline:

  • Protein Extraction: Muscle tissue samples are homogenized in lysis buffer to extract total protein.

  • Protein Quantification: The total protein concentration of each sample is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the protein of interest (e.g., phosphorylated S6K1 or total S6K1).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system.

  • Quantification: The intensity of the bands corresponding to the phosphorylated and total proteins is quantified. The ratio of phosphorylated to total protein is calculated to determine the activation state of the signaling protein.[1]

Signaling Pathways and Experimental Workflows

Leucine_Metabolism_and_Anabolic_Signaling cluster_leucine Leucine Metabolism cluster_mTOR mTORC1 Signaling Pathway cluster_synthesis Muscle Protein Synthesis Leucine Leucine KIC alpha-Ketoisocaproate (KIC) Leucine->KIC Transamination mTORC1 mTORC1 Leucine->mTORC1 Activates HMB beta-Hydroxy-beta- Methylbutyrate (HMB) KIC->HMB ~5% Conversion KIC->mTORC1 Activates HMB->mTORC1 Potently Activates S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 ProteinSynthesis Increased Muscle Protein Synthesis S6K1->ProteinSynthesis eIF4E eIF4E _4EBP1->eIF4E eIF4F eIF4F Complex (Translation Initiation) eIF4E->eIF4F eIF4F->ProteinSynthesis

Caption: Leucine metabolism and its activation of the mTORC1 signaling pathway.

Protein_Synthesis_Measurement_Workflow cluster_invivo In Vivo / In Vitro Experiment cluster_analysis Sample Analysis cluster_calculation Data Calculation start Animal/Cell Culture Model treatment Administer KIC or Comparative Compound start->treatment tracer Introduce Labeled Amino Acid Tracer treatment->tracer biopsy Collect Muscle Tissue and Blood Samples tracer->biopsy homogenize Homogenize Tissue biopsy->homogenize protein_precip Precipitate Protein homogenize->protein_precip hydrolyze Hydrolyze Protein to Amino Acids protein_precip->hydrolyze lcms Measure Isotope Enrichment (Mass Spectrometry) hydrolyze->lcms fsr Calculate Fractional Synthetic Rate (FSR) lcms->fsr

Caption: Experimental workflow for measuring muscle protein synthesis.

References

2-Methyl-4-oxopentanoic Acid vs. Leucine: A Comparative Guide to mTOR Pathway Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Methyl-4-oxopentanoic acid, also known as α-ketoisocaproate (KIC), and the essential amino acid Leucine (B10760876) in their capacity to stimulate the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. The mTOR pathway is a critical regulator of cell growth, proliferation, and protein synthesis, making its modulation a key area of interest in various therapeutic fields. This document summarizes experimental data, details relevant methodologies, and visualizes the pertinent signaling pathways.

Comparative Efficacy in mTORC1 Signaling Activation

Leucine is a well-established, potent activator of the mTOR complex 1 (mTORC1). Experimental evidence suggests that KIC also stimulates the mTORC1 pathway; however, its effects are generally considered to be less direct and potent than those of leucine. The prevailing hypothesis is that KIC's stimulatory action is primarily mediated through its intracellular conversion to leucine.

Quantitative Data Summary

The following tables summarize quantitative data from studies comparing the effects of Leucine and KIC on the phosphorylation of key downstream targets of mTORC1, namely the ribosomal protein S6 kinase 1 (S6K1) and the ribosomal protein S6 (S6). The fold changes in phosphorylation are indicative of the level of mTORC1 activation.

Table 1: Comparative Effects of Leucine and KIC on S6K1 Phosphorylation (Thr389)

TreatmentFold Change vs. ControlCell/Tissue TypeReference
Leucine~3.3-fold increaseGastrocnemius Muscle (Rat)[1][2]
KICNo significant changeGastrocnemius Muscle (Rat)[1][2]
LeucineSignificant increaseExtensor Digitorum Longus (EDL) Muscle (Rat)[1][2]
KICNo significant changeEDL Muscle (Rat)[1][2]
LeucineSignificant increaseL6 Myotubes[3]
KICSignificant increaseL6 Myotubes[3]

Table 2: Comparative Effects of Leucine and KIC on S6 Phosphorylation (Ser235/236)

TreatmentFold Change vs. ControlCell/Tissue TypeReference
LeucineSignificant increaseGastrocnemius Muscle (Rat)[1][2]
KICNo significant changeGastrocnemius Muscle (Rat)[1][2]
LeucineSignificant increaseLiver (Rat)[1]
KICSignificant increaseLiver (Rat)[1]
LeucineSignificant increaseHeart (Rat)[1]
KICNo significant changeHeart (Rat)[1]

Signaling Pathways

The diagrams below illustrate the established signaling pathway for Leucine-mediated mTORC1 activation and the proposed mechanism for KIC.

Leucine_mTOR_Pathway Leucine Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 inhibits GATOR2 GATOR2 Sestrin2->GATOR2 inhibits GATOR1 GATOR1 GATOR2->GATOR1 inhibits Rag_GTPases Rag GTPases (RagA/B-RagC/D) GATOR1->Rag_GTPases inhibits mTORC1 mTORC1 Rag_GTPases->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4E_BP1->Protein_Synthesis inhibits

Leucine-mediated mTORC1 activation pathway.

KIC_mTOR_Pathway KIC This compound (KIC) BCAT Branched-Chain Amino Transferase (BCAT) KIC->BCAT Leucine Leucine BCAT->Leucine converts to mTORC1_Pathway mTORC1 Signaling Cascade (as shown previously) Leucine->mTORC1_Pathway activates

Proposed mechanism of KIC-mediated mTORC1 activation.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of Leucine and KIC on mTOR signaling are provided below.

Western Blot Analysis for Phosphorylated Proteins

This protocol is a standard method for detecting and quantifying the phosphorylation status of mTOR pathway proteins such as S6K1 and S6.

1. Sample Preparation:

  • Cells or tissues are lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein concentration is determined using a Bradford or BCA protein assay.

2. SDS-PAGE and Protein Transfer:

  • Equal amounts of protein from each sample are loaded onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel for separation based on molecular weight.

  • The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

  • The membrane is blocked with a solution of bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-S6K1 (Thr389) or anti-phospho-S6 (Ser235/236)).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

4. Detection and Quantification:

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • The intensity of the bands is quantified using densitometry software.

  • To normalize for protein loading, the membrane is often stripped and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the target protein. The ratio of the phosphorylated protein to the total protein is then calculated.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for comparing the effects of Leucine and KIC on mTOR signaling in a cell culture model.

Experimental_Workflow cluster_preparation Cell Culture and Treatment cluster_analysis Analysis Cell_Culture Culture L6 Myoblasts Starvation Amino Acid Starvation Cell_Culture->Starvation Treatment Treat with: - Control - Leucine - KIC Starvation->Treatment Lysis Cell Lysis Treatment->Lysis Western_Blot Western Blot for p-S6K1, p-S6, etc. Lysis->Western_Blot Quantification Densitometry and Data Analysis Western_Blot->Quantification

Workflow for in vitro comparison of Leucine and KIC.

References

KIC Monotherapy vs. Combination with HMB for Muscle Recovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of sports nutrition and clinical therapeutics for muscle wasting conditions, the roles of leucine (B10760876) and its metabolites, alpha-ketoisocaproate (KIC) and beta-hydroxy-beta-methylbutyrate (HMB), are of significant interest. Both KIC and HMB are implicated in stimulating muscle protein synthesis and attenuating muscle breakdown.[1] This guide provides an objective comparison of the theoretical efficacy of KIC monotherapy versus a combination therapy with HMB for muscle recovery, supported by available experimental data on the combined supplementation and the underlying biochemical pathways.

Leucine is first transaminated to KIC.[1] A small fraction of this KIC is then converted to HMB by the enzyme KIC dioxygenase.[1][2][3] While KIC itself may have anti-catabolic properties, HMB is considered the more direct and potent activator of anabolic signaling pathways.[1][4]

Metabolic Pathway from Leucine to HMB

The metabolic cascade from leucine to HMB is a critical determinant of their biological activities. The majority of ingested leucine is utilized for protein synthesis, while a smaller portion is catabolized. Of the catabolized leucine, only about 5% is converted to HMB.[5]

Metabolic Pathway Leucine Leucine KIC KIC Leucine->KIC Transamination Protein_Synthesis Protein_Synthesis Leucine->Protein_Synthesis ~80% HMB HMB KIC->HMB KIC Dioxygenase Isovaleryl_CoA Isovaleryl_CoA KIC->Isovaleryl_CoA KIC Dehydrogenase (Mitochondria)

Caption: Metabolic fate of Leucine, leading to KIC and subsequently HMB.

Signaling Pathways for Muscle Protein Synthesis

HMB is a more direct and potent activator of the mTOR signaling pathway, a key regulator of muscle protein synthesis.[1] HMB stimulates the phosphorylation of mTOR and its downstream targets, such as p70S6K and 4E-BP1, leading to enhanced translation initiation.[4][6] It is believed that HMB's primary mechanism for enhancing muscle recovery and growth is through its dual effect of stimulating protein synthesis and inhibiting protein degradation.[2][7]

Signaling Pathway cluster_cell Muscle Cell HMB HMB mTORC1 mTORC1 HMB->mTORC1 Activates Ubiquitin_Proteasome Ubiquitin-Proteasome Pathway HMB->Ubiquitin_Proteasome Inhibits p70S6K p70S6K mTORC1->p70S6K Phosphorylates _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Inhibits (via Phosphorylation) Protein_Synthesis Muscle Protein Synthesis p70S6K->Protein_Synthesis Promotes _4E_BP1->Protein_Synthesis Inhibits Protein_Degradation Muscle Protein Degradation Ubiquitin_Proteasome->Protein_Degradation Mediates

Caption: HMB's mechanism of action on muscle protein synthesis and degradation pathways.

Efficacy of KIC and HMB Combination on Muscle Recovery

While studies directly comparing KIC monotherapy to a KIC and HMB combination are scarce, research on the combined supplementation has shown positive effects on markers of exercise-induced muscle damage (EIMD).

Table 1: Summary of Quantitative Data from Clinical Trials on KIC and HMB Combination Supplementation

StudyDosageDurationKey Findings
van Someren et al. (2005)[8][9]3g HMB + 0.3g KIC daily14 daysAttenuated creatine (B1669601) kinase (CK) response, reduced decrement in 1RM, and decreased limb girth increase post-exercise. Delayed onset muscle soreness (DOMS) was also reduced at 24 hours post-exercise.[8][9]
Nunan et al.[10]3g HMB + 0.3g KIC daily14 daysNo significant effect on indices of muscle damage, but a trend for a more rapid rate of recovery in isometric and isokinetic muscle function was observed.[10]

Experimental Protocols

Study on Exercise-Induced Muscle Damage (van Someren et al., 2005)[8][9]
  • Subjects: Six non-resistance trained male subjects.[8][9]

  • Design: A counter-balanced crossover design where subjects performed an exercise protocol to induce muscle damage on two separate occasions.[8][9]

  • Supplementation: Subjects were assigned to either an HMB/KIC (3g HMB and 0.3g KIC daily) or placebo treatment for 14 days prior to the exercise bout.[8][9]

  • Exercise Protocol: A single bout of eccentrically biased resistance exercise performed on the dominant or non-dominant arm.[8][9]

  • Outcome Measures:

    • One repetition maximum (1RM)

    • Plasma creatine kinase (CK) activity

    • Delayed onset muscle soreness (DOMS)

    • Limb girth

    • Range of motion (ROM)

  • Measurement Time Points: Pre-exercise, 1 hour, 24 hours, 48 hours, and 72 hours post-exercise.[8][9]

Western Blotting for mTOR Pathway Analysis[1]

This method is used to quantify the phosphorylation status of key proteins in the mTOR signaling pathway, indicating its activation.

  • Protein Extraction: Following treatment with KIC or HMB, cultured muscle cells (e.g., L6 myotubes) are lysed to extract total protein.[1]

  • Protein Quantification: The concentration of protein in each sample is determined using a standard assay (e.g., BCA assay).[1]

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[1]

  • Immunoblotting: The separated proteins are transferred to a membrane and probed with specific antibodies for phosphorylated and total forms of mTOR, p70S6K, and 4E-BP1.

  • Signal Detection and Quantification: The signal is visualized using a chemiluminescent substrate and captured with an imaging system. The intensity of the bands is quantified, and the ratio of phosphorylated to total protein is calculated to determine the activation state of the signaling pathway.[1]

Experimental Workflow cluster_protocol Muscle Damage Assessment Protocol Supplementation 14-day Supplementation (HMB/KIC or Placebo) Exercise Eccentric Exercise Bout Supplementation->Exercise Measurements_Post Post-Exercise Measurements (1h, 24h, 48h, 72h) Exercise->Measurements_Post Measurements_Pre Baseline Measurements (1RM, CK, DOMS, etc.) Measurements_Pre->Exercise Data_Analysis Data Analysis and Comparison Measurements_Post->Data_Analysis

Caption: A typical experimental workflow for assessing the effects of supplementation on EIMD.

Conclusion

The available evidence suggests that HMB is the primary active metabolite of leucine responsible for stimulating muscle protein synthesis and reducing protein breakdown.[4][6] While KIC is a necessary precursor to HMB, direct supplementation with HMB, or a combination of KIC and HMB, appears to be a more effective strategy for promoting muscle recovery than what would be theoretically expected from KIC monotherapy, due to the limited conversion of KIC to HMB.[1][5] Studies on the combination of KIC and HMB have shown benefits in reducing some markers of muscle damage and soreness, although results are not entirely consistent.[8][9][10] Future research should focus on directly comparing the effects of KIC monotherapy with HMB and combined KIC/HMB supplementation to definitively elucidate their respective roles and potential synergistic effects on muscle recovery.

References

A Comparative Guide to HPLC and LC-MS Methods for Branched-Chain Keto Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of branched-chain keto acids (BCKAs) is crucial for understanding various metabolic diseases and developing targeted therapies. This guide provides an objective comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the analysis of BCKAs, supported by experimental data and detailed protocols.

Branched-chain keto acids, including α-ketoisocaproate (KIC), α-keto-β-methylvalerate (KMV), and α-ketoisovalerate (KIV), are the alpha-keto analogues of the essential branched-chain amino acids (BCAAs): leucine, isoleucine, and valine.[1] Their analysis is vital for the diagnosis and monitoring of metabolic disorders such as Maple Syrup Urine Disease (MSUD).[1][2][3]

Methodological Overview

The primary challenge in BCKA analysis lies in their low physiological concentrations and structural similarity, necessitating highly sensitive and specific analytical methods.[1] Both HPLC and LC-MS have been successfully employed for this purpose, each with distinct advantages and limitations.

High-Performance Liquid Chromatography (HPLC) methods for BCKA analysis often rely on derivatization to enhance the detectability of these non-chromophoric compounds.[4][5][6] A common approach involves pre-column derivatization with reagents like o-phenylenediamine (B120857) (OPD) to form fluorescent quinoxaline (B1680401) derivatives, which can then be detected with high sensitivity using a fluorescence detector.[2][4][5][7]

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly tandem mass spectrometry (LC-MS/MS), offers high sensitivity and specificity, often without the need for derivatization.[1][8][9] This technique separates the analytes chromatographically followed by mass analysis, allowing for precise identification and quantification based on mass-to-charge ratio and fragmentation patterns.[9]

Quantitative Performance Comparison

The choice between HPLC and LC-MS often depends on the specific requirements of the study, such as the need for high throughput, sensitivity, or cost-effectiveness. The following tables summarize the quantitative performance of representative HPLC and LC-MS methods for BCKA analysis based on published data.

ParameterHPLC with Fluorescence DetectionLC-MS/MS
Analytes KIV, KIC, KMVKIV, KIC, KMV
Matrix Cell Extracts, PlasmaPlasma, Tissue, Dried Blood Spots
Derivatization Required (e.g., o-phenylenediamine)Optional, often not required
Linear Range 0.5 - 50 µM[4][5]7.8 - 32,000 nM (0.0078 - 32 µM)[7], 0.5 - 12.5 µg/mL[8]
Limit of Detection (LOD) 1.3 - 5.4 nM[10]~2 µM (for BCAAs), ~1 µM (for BCKAs)[11], 0.1 - 0.2 µg/mL[9]
Limit of Quantification (LOQ) 4.2 - 18 nM[10]20 nM[7], 0.06 - 0.23 µmol/L (in serum)[12][13]
Intra-day Precision (%RSD) < 3.1%[4][5]< 15.0%[9]
Inter-day Precision (%RSD) < 5.6%[4][5]< 15.0%[9]
Recovery 90% - 110%[2]> 80%[8][9]

KIV: α-ketoisovalerate, KIC: α-ketoisocaproate, KMV: α-keto-β-methylvalerate

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical results. Below are representative experimental protocols for both HPLC and LC-MS methods.

HPLC with Fluorescence Detection Protocol

This method relies on the derivatization of BCKAs with o-phenylenediamine (OPD) to form fluorescent derivatives.[2][4][7]

  • Sample Preparation (Protein Precipitation):

    • Thaw frozen plasma or cell extract samples on ice.

    • To 100 µL of the sample, add a protein precipitating agent (e.g., acetonitrile (B52724) or perchloric acid).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[1]

    • Collect the supernatant for the derivatization step.

  • Derivatization:

    • To the supernatant, add a solution of o-phenylenediamine (OPD) in hydrochloric acid.[7]

    • The reaction mixture is typically heated to facilitate the formation of quinoxaline derivatives.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., LiChroCart 125-4 Purospher RP-18e, 5 µm).[2]

    • Mobile Phase: A gradient of methanol (B129727) and an aqueous buffer (e.g., sodium hydrogenphosphate) is commonly used.[2]

    • Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the quinoxaline derivatives.

LC-MS/MS Protocol

This protocol outlines a direct analysis of BCKAs, which often does not require derivatization.[1][8][9]

  • Sample Preparation (Protein Precipitation):

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add a protein precipitating agent like acetonitrile.[9]

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

    • Transfer the supernatant to a new tube.

    • The supernatant can be evaporated to dryness and reconstituted in the initial mobile phase.[1]

  • Liquid Chromatography Conditions:

    • Column: A reversed-phase C8 or C18 column is typically used.[8][9]

    • Mobile Phase: A gradient elution with a mixture of water and methanol, both containing a small amount of an additive like formic acid, is common.[8][9]

    • Flow Rate: A typical flow rate is around 400 µl/min.[7]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, or a switching polarity mode, can be used.[8][9]

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for each BCKA.[7]

Visualizing the Workflow and Method Comparison

To better illustrate the experimental processes and the logical comparison between the two techniques, the following diagrams are provided.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis HPLC Analysis Sample Biological Sample (Plasma, Cell Extract) Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Add Derivatizing Agent (e.g., OPD) Supernatant->Derivatization Heating Heating Derivatization->Heating Injection Inject into HPLC Heating->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Fluorescence Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Experimental workflow for BCKA analysis using HPLC with fluorescence detection.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma, Tissue, DBS) Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C8 or C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometry (Tandem MS) Ionization->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Experimental workflow for BCKA analysis using LC-MS/MS.

Method_Comparison cluster_hplc HPLC with Fluorescence Detection cluster_lcms LC-MS/MS hplc_pros Pros: - Cost-effective - Widely available hplc_cons Cons: - Requires derivatization - Potentially longer sample prep - Lower specificity than MS lcms_pros Pros: - High sensitivity & specificity - No derivatization required - High throughput potential lcms_cons Cons: - Higher equipment cost - More complex instrumentation BCKA_Analysis BCKA Analysis BCKA_Analysis->hplc_pros BCKA_Analysis->lcms_pros

Caption: Logical comparison of HPLC and LC-MS methods for BCKA analysis.

Conclusion

Both HPLC with fluorescence detection and LC-MS/MS are robust methods for the quantification of branched-chain keto acids in biological matrices.

  • LC-MS/MS stands out for its superior sensitivity, specificity, and high-throughput capabilities, often with simpler sample preparation.[1][9] The high specificity of mass detection minimizes interferences from the sample matrix.[1] While the initial investment in instrumentation is higher, the detailed structural information and the ability to analyze a wide range of metabolites make it a powerful tool for both research and clinical applications.[8][9]

The selection of the most appropriate method will depend on the specific research question, the available resources, and the required analytical performance in terms of sensitivity, specificity, and sample throughput.

References

Cross-Validation of α-Ketoisocaproate (KIC) as a Biomarker for Insulin Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The early and accurate detection of insulin (B600854) resistance is paramount in the prevention and management of type 2 diabetes and other metabolic disorders. While the hyperinsulinemic-euglycemic clamp remains the gold-standard for quantifying insulin sensitivity, its complexity and invasive nature limit its use in large-scale clinical and research settings. This has led to the widespread use of surrogate markers such as the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR). Emerging evidence suggests that α-ketoisocaproate (KIC), a metabolite of the branched-chain amino acid leucine, may serve as a novel biomarker for insulin resistance.[1] This guide provides a comparative overview of KIC in the context of established biomarkers, supported by experimental data and detailed protocols.

Note to the Reader: Direct cross-validation studies comparing the performance of KIC head-to-head with both HOMA-IR and the hyperinsulinemic-euglycemic clamp, including sensitivity and specificity data, are currently limited in the published literature. This guide synthesizes the available information on KIC's role in insulin resistance and provides a framework for its potential validation by comparing it with well-established methods.

Performance of Insulin Resistance Biomarkers

The following table summarizes the performance of commonly used surrogate markers for insulin resistance against the gold-standard hyperinsulinemic-euglycemic clamp. While direct comparative data for KIC is not yet available, this table provides a benchmark for the performance that a novel biomarker would need to meet or exceed.

Biomarker/IndexPrincipleCorrelation with Hyperinsulinemic-Euglycemic Clamp (r-value)AdvantagesDisadvantages
Hyperinsulinemic-Euglycemic Clamp Measures the amount of glucose required to maintain euglycemia during a constant insulin infusion.Gold Standard (Reference)Direct measure of insulin sensitivity.Invasive, expensive, labor-intensive, and not suitable for large-scale studies.[2][3]
HOMA-IR Homeostatic Model Assessment of Insulin Resistance, calculated from fasting glucose and insulin.-0.419 to -0.747[4]Simple, minimally invasive, and widely used in epidemiological studies.[5]Less accurate in individuals with impaired β-cell function; variability in insulin assays can affect results.[5]
QUICKI Quantitative Insulin Sensitivity Check Index, based on the logarithm of fasting glucose and insulin.0.40 to 0.49[6]Logarithmic transformation provides a more normal distribution of data.[3]Similar limitations to HOMA-IR as it relies on the same fasting measurements.
α-Ketoisocaproate (KIC) Metabolite of leucine; elevated levels are associated with insulin resistance.Data not yet available.May reflect underlying metabolic dysregulation in branched-chain amino acid metabolism.Requires specialized analytical methods (HPLC or GC-MS); clinical utility and performance metrics are not yet established.[1]

Experimental Protocols

Hyperinsulinemic-Euglycemic Clamp

The hyperinsulinemic-euglycemic clamp is the gold-standard method for assessing insulin sensitivity.[2][3]

Objective: To measure whole-body insulin-mediated glucose uptake.

Principle: A high concentration of insulin is infused intravenously to suppress endogenous glucose production. Simultaneously, a variable glucose infusion is administered to maintain a constant blood glucose level (euglycemia). The glucose infusion rate (GIR) at steady state is a direct measure of insulin sensitivity.

Procedure:

  • Subject Preparation: Subjects fast overnight for 10-12 hours. Two intravenous catheters are inserted, one in an antecubital vein for infusions and the other in a contralateral hand or wrist vein, which is heated to "arterialize" the venous blood for sampling.

  • Basal Period: A primed-continuous infusion of a glucose tracer (e.g., [3-³H]glucose) is started to measure basal glucose turnover.

  • Clamp Period:

    • A continuous infusion of human insulin is initiated (e.g., 40-120 mU/m²/min).

    • Blood glucose is monitored every 5-10 minutes.

    • A 20% dextrose solution is infused at a variable rate to maintain the plasma glucose concentration at a predetermined euglycemic level (e.g., 90-100 mg/dL).

    • The glucose tracer infusion is continued to assess insulin-stimulated glucose metabolism.

  • Steady State: The clamp is typically maintained for at least 2 hours to achieve steady-state conditions for plasma insulin and glucose.

  • Data Analysis: The GIR during the last 30-60 minutes of the clamp is calculated and is often normalized to body weight or fat-free mass.

Quantification of α-Ketoisocaproate (KIC) in Plasma

Accurate measurement of KIC is essential for its validation as a biomarker. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques.[1]

Objective: To determine the concentration of KIC in plasma samples.

Principle (HPLC Method): Plasma samples are deproteinized, and the α-keto acids are derivatized to form stable, fluorescent, or UV-absorbing compounds that can be separated and quantified by HPLC.

Procedure:

  • Sample Collection and Preparation:

    • Collect blood in EDTA-containing tubes and centrifuge to obtain plasma.

    • Store plasma at -80°C until analysis.

    • Deproteinize plasma samples by adding an acid (e.g., perchloric acid) and centrifuging.

  • Derivatization:

    • The supernatant containing the α-keto acids is mixed with a derivatizing agent (e.g., o-phenylenediamine) to form a stable derivative.

  • HPLC Analysis:

    • Inject the derivatized sample into an HPLC system equipped with a suitable column (e.g., C18).

    • Separate the components using a mobile phase gradient.

    • Detect the KIC derivative using a UV or fluorescence detector.

  • Quantification:

    • Generate a standard curve using known concentrations of pure KIC.

    • Calculate the KIC concentration in the plasma samples by comparing their peak areas to the standard curve.

Visualizing the Pathways and Processes

To better understand the biological context and experimental design related to KIC and insulin resistance, the following diagrams are provided.

Insulin_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS1 IRS-1 Insulin_Receptor->IRS1 Phosphorylation PI3K PI3K IRS1->PI3K Activation Akt Akt PI3K->Akt Activation GLUT4 GLUT4 Vesicle Akt->GLUT4 Translocation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 Activation S6K1->IRS1 Inhibitory Phosphorylation KIC α-Ketoisocaproate (KIC) KIC->mTORC1 Activation

Caption: Insulin signaling pathway and the inhibitory effect of KIC.

Experimental_Workflow Patient_Cohort Patient Cohort (with and without insulin resistance) Fasting_Blood_Sample Fasting Blood Sample Collection Patient_Cohort->Fasting_Blood_Sample Euglycemic_Clamp Hyperinsulinemic-Euglycemic Clamp Patient_Cohort->Euglycemic_Clamp Plasma_Analysis Plasma Analysis Fasting_Blood_Sample->Plasma_Analysis Data_Analysis Statistical Analysis Euglycemic_Clamp->Data_Analysis KIC_Measurement KIC Measurement (HPLC/GC-MS) Plasma_Analysis->KIC_Measurement HOMA_IR_Calculation HOMA-IR Calculation (Glucose & Insulin) Plasma_Analysis->HOMA_IR_Calculation KIC_Measurement->Data_Analysis HOMA_IR_Calculation->Data_Analysis Correlation Correlation Analysis Data_Analysis->Correlation Performance Performance Metrics (Sensitivity, Specificity, ROC) Data_Analysis->Performance

Caption: Experimental workflow for biomarker cross-validation.

Logical_Relationship Hypothesis Hypothesis: Elevated KIC is a biomarker for insulin resistance Study_Design Design Cross-Sectional Study Hypothesis->Study_Design Measurements Measure KIC, Glucose, Insulin Perform Euglycemic Clamp Study_Design->Measurements Analysis Analyze Correlation and Performance Measurements->Analysis Validation Validation of KIC as a Biomarker Analysis->Validation Strong_Correlation Strong Correlation with Clamp High Sensitivity & Specificity Validation->Strong_Correlation Yes Weak_Correlation Weak Correlation Low Sensitivity & Specificity Validation->Weak_Correlation No Further_Research Further Mechanistic Studies Strong_Correlation->Further_Research Not_Viable Not a Viable Biomarker Weak_Correlation->Not_Viable

Caption: Logical flow for KIC biomarker validation.

Conclusion and Future Directions

The association of elevated plasma KIC with insulin-resistant states presents a promising avenue for the development of a novel biomarker.[1] The underlying mechanism, involving the mTORC1 signaling pathway, provides a plausible biological basis for this association. However, to establish KIC as a reliable biomarker for clinical and research applications, rigorous cross-validation studies are imperative.

Future research should focus on conducting studies that directly compare plasma KIC concentrations with HOMA-IR and the hyperinsulinemic-euglycemic clamp in diverse populations. Such studies will be crucial for determining the sensitivity, specificity, and predictive value of KIC for diagnosing and monitoring insulin resistance. The experimental protocols and comparative data presented in this guide provide a foundation for designing and interpreting these much-needed validation studies.

References

Navigating Anabolic Resistance in Cirrhosis: A Comparative Guide to Alpha-Ketoisocaproate and Leucine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of nutrient metabolism in liver cirrhosis is paramount for developing effective therapeutic strategies against muscle wasting, a critical complication of the disease. This guide provides an objective comparison of the nutritional efficiency of alpha-ketoisocaproate (KIC), the ketoacid of leucine (B10760876), and leucine itself in cirrhotic patients, supported by experimental data and detailed methodologies.

In patients with liver cirrhosis, the intricate balance of protein metabolism is often disrupted, leading to a state of anabolic resistance and progressive muscle loss, or sarcopenia. This condition is a strong predictor of morbidity and mortality. Branched-chain amino acids (BCAAs), particularly leucine, have been a focal point of nutritional interventions aimed at stimulating muscle protein synthesis. However, the metabolic alterations in cirrhosis, including impaired hepatic detoxification and altered amino acid clearance, necessitate a closer examination of the most effective anabolic agents. This guide delves into the comparative efficacy of leucine and its ketoacid, alpha-ketoisocaproate (KIC), in this patient population.

Quantitative Data Summary

The following tables summarize key quantitative data from studies comparing the metabolic effects of leucine and KIC in cirrhotic patients and healthy controls.

Parameter Cirrhotic Patients Healthy Controls Study Reference
Whole Body Protein Breakdown (WbPB) Elevated at baseline, significantly reduced with BCAA/Leucine supplementation (p=0.01)Normal[1]
Muscle Protein Fractional Synthesis Rate (FSR) 9.05 ± 0.68 %/h (similar to controls at baseline)9.63 ± 0.36 %/h[1]
Plasma Leucine Concentration (basal) Significantly lower than controls (p<0.05)Normal[1]
Plasma α-ketoisocaproate (KIC) Concentration (basal) Lower than in controlsNormal[2]
Ratio of KIC to Leucine Plasma Enrichment Decreased (p < 0.001)Normal[3]
Protein Breakdown Rate (calculated via KIC) Increased (p < 0.006)Normal[3]
Protein Oxidation Rate (calculated via KIC) Increased (p < 0.05)Normal[3]
Nutritional Efficiency of KIC relative to Leucine (R value) in IgG Significantly increased0.63 ± 0.05[4]
Nutritional Efficiency of KIC relative to Leucine (R value) in Globin Significantly increased0.73 ± 0.04[4]
Nutritional Efficiency of KIC relative to Leucine (R value) in Albumin and Fibrinogen Unchanged (0.63 ± 0.05)0.63 ± 0.05[4]

Table 1: Metabolic Parameters in Cirrhotic Patients vs. Healthy Controls. This table highlights the altered protein and amino acid metabolism in cirrhotic patients at baseline and in response to supplementation.

Intervention Key Findings in Cirrhotic Patients Study Reference
BCAA-enriched solution (97% more leucine) Increased leucine flux and oxidation, no significant effect on whole-body protein synthesis or catabolism. Lowered plasma ammonia.[5]
Oral BCAA mixture enriched with leucine (single dose) Reversed impaired mTOR signaling and increased autophagy in muscle. Did not alter myostatin expression.[1]
Continuous intragastric infusion of KIC and Leucine Cirrhosis does not alter the efficiency of oral KIC for hepatic export protein synthesis but increases its efficiency for peripheral protein synthesis (IgG and globin).[4]

Table 2: Effects of Leucine and KIC Supplementation in Cirrhotic Patients. This table summarizes the outcomes of different supplementation strategies on protein metabolism in individuals with cirrhosis.

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for interpreting the data accurately.

Isotopic Tracer Infusion for Measuring Protein Metabolism

A common and robust method to assess protein synthesis and breakdown involves the use of stable isotope-labeled amino acids.

Objective: To quantify whole-body protein breakdown (WbPB) and muscle protein fractional synthesis rate (FSR).

Protocol:

  • Subject Preparation: Patients and controls are studied after an overnight fast.

  • Tracer Infusion: A primed, continuous intravenous infusion of a labeled amino acid, such as L-[ring-2H5]-phenylalanine or [1-13C]leucine, is administered. The priming dose rapidly brings the tracer to a steady state in the body's amino acid pools.

  • Blood and Tissue Sampling: Serial blood samples are collected to measure the plasma enrichment of the tracer and its ketoacid (e.g., KIC from leucine). Muscle biopsies are obtained from a suitable muscle, such as the vastus lateralis, at baseline and after a period of tracer infusion.

  • Analysis:

    • Plasma Enrichment: The isotopic enrichment of the amino acid and its ketoacid in plasma is determined using mass spectrometry. Plasma KIC enrichment is often used as a surrogate for intracellular leucine enrichment, as it reflects the immediate precursor pool for protein synthesis more accurately than plasma leucine itself.[3][6]

    • Muscle Protein Synthesis: The incorporation of the labeled amino acid into muscle protein is measured from the biopsy samples. The FSR is calculated as the rate of increase in tracer incorporation into the protein pool relative to the precursor pool enrichment over time.

    • Whole Body Protein Breakdown: WbPB is calculated from the rate of appearance of the tracer in the plasma, corrected for the infusion rate.

Nitrogen Balance Measurement

Nitrogen balance studies provide a classical assessment of overall protein economy in the body.

Objective: To determine the net change in total body protein by measuring the difference between nitrogen intake and nitrogen excretion.

Protocol:

  • Dietary Control: Patients are placed on a diet with a precisely controlled protein (and therefore nitrogen) content for a period of several days to allow for equilibration.

  • Nitrogen Intake Measurement: The nitrogen content of all consumed food and supplements is carefully calculated.

  • Nitrogen Excretion Measurement:

    • Urinary Nitrogen: Complete 24-hour urine collections are performed, and the total urinary nitrogen is measured, typically using the Kjeldahl method.

    • Fecal Nitrogen: Fecal matter is collected over a specified period (e.g., 3 days), and its nitrogen content is determined. In some cases, fecal nitrogen may be estimated using predictive equations based on dietary nitrogen intake, although this may be less accurate in patients with altered digestion or absorption.[7]

    • Integumental and Other Losses: An estimation for nitrogen loss through skin, sweat, and other minor routes is often added to the total excretion.

  • Calculation: Nitrogen Balance ( g/day ) = Nitrogen Intake ( g/day ) - [Urinary Nitrogen ( g/day ) + Fecal Nitrogen ( g/day ) + Insensible Losses ( g/day )]. A positive balance indicates net protein anabolism, while a negative balance signifies net catabolism.

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz, illustrate the key metabolic pathways and experimental workflows discussed.

Leucine_KIC_Metabolism cluster_blood Bloodstream cluster_muscle Muscle Cell Leucine_blood Leucine Leucine_muscle Leucine Leucine_blood->Leucine_muscle Transport KIC_blood Alpha-Ketoisocaproate (KIC) KIC_muscle KIC KIC_blood->KIC_muscle Transport Leucine_muscle->KIC_muscle Reversible Transamination Protein_Synthesis Protein Synthesis (mTOR Pathway) Leucine_muscle->Protein_Synthesis Stimulates KIC_muscle->Leucine_muscle Glutamate Glutamate BCATm BCATm Alpha_KG α-Ketoglutarate Glutamate->Alpha_KG Transamination Experimental_Workflow cluster_study_design Study Design cluster_analysis Analysis Patient_Recruitment Patient Recruitment (Cirrhotic & Control Groups) Baseline_Measurements Baseline Measurements (Blood samples, Biopsy) Patient_Recruitment->Baseline_Measurements Intervention Intervention (Leucine or KIC infusion) Baseline_Measurements->Intervention Post_Intervention_Measurements Post-Intervention Measurements (Serial Blood & Biopsy) Intervention->Post_Intervention_Measurements Mass_Spectrometry Mass Spectrometry (Isotopic Enrichment) Post_Intervention_Measurements->Mass_Spectrometry Calculations Calculations (FSR, WbPB) Mass_Spectrometry->Calculations Data_Comparison Data Comparison (Statistical Analysis) Calculations->Data_Comparison

References

KIC's Efficacy in Mitigating Muscle Protein Breakdown: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of in vivo studies provides compelling evidence for the role of alpha-ketoisocaproate (KIC) in reducing muscle protein breakdown. This guide offers a detailed comparison of KIC with its parent amino acid, L-leucine, and another well-known metabolite, beta-hydroxy-beta-methylbutyrate (HMB), supported by experimental data and methodological insights for researchers, scientists, and drug development professionals.

In Vivo Validation of KIC's Anti-Catabolic Effects

Recent research has demonstrated the potent anti-catabolic properties of KIC in various in vivo models of muscle atrophy. Studies utilizing a cancer-associated cachexia (CAC) mouse model have shown that KIC administration can significantly attenuate the loss of muscle mass and function.

A key study investigating the effects of KIC in C26 tumor-bearing mice revealed a notable increase in body weight and grip strength compared to the control group.[1] Specifically, KIC administration led to an 11.11% increase in body weight and a 24.76% improvement in grip strength.[1] Furthermore, a significant increase in skeletal muscle mass was observed in the KIC-treated group.[1] In a similar model using 4T1 tumor-bearing mice, KIC treatment resulted in a 13.10% improvement in body weight and a 7.42% increase in grip strength.[1]

These findings highlight KIC's potential as a therapeutic agent against muscle wasting conditions. The subsequent sections of this guide will delve into the molecular mechanisms underlying these effects and provide a comparative analysis with other related compounds.

Comparative Analysis: KIC vs. L-Leucine and HMB

While L-leucine is known to stimulate muscle protein synthesis, its metabolite KIC appears to exert a more direct and potent effect on inhibiting muscle protein breakdown. In vitro studies have shown that KIC is more effective than L-leucine in suppressing the expression of myostatin, a key negative regulator of muscle growth.[1]

When compared to HMB, another leucine (B10760876) metabolite, KIC has demonstrated a superior ability to reduce the expression of muscle atrophy F-box (MAFbx), a critical component of the ubiquitin-proteasome system responsible for protein degradation, in an in vitro model of oxidative stress-induced muscle atrophy.[2] While direct in vivo comparative studies between KIC and HMB are limited, the available data suggests that both compounds are effective in mitigating muscle wasting, albeit potentially through different primary mechanisms, with KIC showing a strong anti-catabolic effect.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo and in vitro studies, providing a clear comparison of the effects of KIC, L-Leucine, and HMB on markers of muscle atrophy.

Table 1: In Vivo Effects of KIC in Cancer-Associated Cachexia Mouse Models [1]

Treatment GroupAnimal ModelBody Weight Change (%)Grip Strength Change (%)Skeletal Muscle Mass
ControlC26 Tumor-Bearing Mice---
KICC26 Tumor-Bearing Mice+11.11 ± 8.53+24.76 ± 10.58Increased (p < 0.001)
Control4T1 Tumor-Bearing Mice---
KIC4T1 Tumor-Bearing Mice+13.10 ± 10.76+7.42 ± 4.33-

Table 2: In Vitro Comparison of KIC and HMB in C2C12 Myotubes [1][2]

ParameterKICHMB
50% Cell Viability Concentration4.68 mM3.11 mM
MAFbx mRNA Expression (vs. Control)Significantly ReducedReduced
Myosin Heavy Chain (MHC) Protein ExpressionIncreasedIncreased

Molecular Mechanism of Action: The Akt/FoxO3a Signaling Pathway

KIC's ability to reduce muscle protein breakdown is primarily mediated through the Akt/FoxO3a signaling pathway. Under catabolic conditions, the transcription factor FoxO3a translocates to the nucleus, where it upregulates the expression of atrophy-related genes, including the E3 ubiquitin ligases MuRF1 and MAFbx.

KIC administration has been shown to activate Akt, a serine/threonine kinase.[1] Activated Akt phosphorylates FoxO3a, leading to its sequestration in the cytoplasm and preventing its nuclear translocation.[1] This inhibition of FoxO3a activity results in the downregulation of MuRF1 and MAFbx, thereby suppressing the ubiquitin-proteasome pathway of muscle protein degradation.

KIC_Signaling_Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus cluster_degradation Muscle Protein Breakdown KIC KIC Akt Akt KIC->Akt Activates pAkt p-Akt (Active) FoxO3a_cyto FoxO3a pAkt->FoxO3a_cyto Phosphorylates pFoxO3a p-FoxO3a (Inactive) FoxO3a_nu FoxO3a pFoxO3a->FoxO3a_nu Inhibits Nuclear Translocation Atrophy_genes Atrophy-related Genes (MuRF1, MAFbx) FoxO3a_nu->Atrophy_genes Upregulates Proteasome Proteasome-mediated Degradation Atrophy_genes->Proteasome Promotes

KIC's inhibition of the Akt/FoxO3a pathway.

Experimental Protocols

In Vivo Cancer-Associated Cachexia Model
  • Animal Model: Male BALB/c mice are injected with C26 or 4T1 colon carcinoma cells to induce cachexia.[1]

  • Treatment: KIC is administered to the treatment group, typically via oral gavage or supplemented in the diet.

  • Measurements:

    • Body Weight and Food Intake: Monitored daily.

    • Grip Strength: Assessed weekly using a grip strength meter to measure muscle function.[1]

    • Muscle Mass: At the end of the study, hindlimb muscles (e.g., gastrocnemius, tibialis anterior) are dissected and weighed.[1]

    • Histology: Muscle fiber cross-sectional area is determined from stained muscle sections.

    • Molecular Analysis: Western blotting and RT-qPCR are used to measure the expression of proteins and genes in the Akt/FoxO3a pathway and markers of muscle atrophy (e.g., MuRF1, MAFbx).[1]

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis Animal_model Induce Cachexia in Mice (e.g., C26 cell injection) Grouping Randomly Assign to Control and KIC Groups Animal_model->Grouping Treatment Administer KIC or Vehicle (Daily) Grouping->Treatment Monitoring Monitor Body Weight, Food Intake, and Grip Strength (Weekly) Treatment->Monitoring Sacrifice Sacrifice Mice at Pre-determined Endpoint Monitoring->Sacrifice Dissection Dissect and Weigh Hindlimb Muscles Sacrifice->Dissection Molecular Molecular Analysis: Western Blot, RT-qPCR Dissection->Molecular Histology Histological Analysis: Fiber Cross-Sectional Area Dissection->Histology

In vivo experimental workflow.
In Vitro C2C12 Myotube Atrophy Model

  • Cell Culture: C2C12 myoblasts are differentiated into myotubes.

  • Atrophy Induction: Muscle atrophy is induced by treating the myotubes with conditioned media from cancer cell lines (e.g., C26, 4T1) or with pro-inflammatory cytokines (e.g., TNF-α) or by inducing oxidative stress.[1][2]

  • Treatment: Differentiated myotubes are treated with KIC, HMB, or L-leucine at various concentrations.

  • Measurements:

    • Myotube Diameter: Measured using microscopy to assess the extent of atrophy.

    • Protein Expression: Western blotting is used to quantify the levels of key proteins such as Myosin Heavy Chain (MHC), MuRF1, and MAFbx, as well as components of the Akt/FoxO3a signaling pathway.[2]

    • Gene Expression: RT-qPCR is performed to measure the mRNA levels of atrophy-related genes.[2]

Conclusion

The in vivo validation of KIC's role in reducing muscle protein breakdown positions it as a promising candidate for further investigation in the management of muscle wasting diseases. Its potent anti-catabolic effects, mediated through the Akt/FoxO3a signaling pathway, offer a distinct advantage. While direct comparative in vivo studies with other leucine metabolites like HMB are warranted to fully elucidate their relative potencies, the existing evidence strongly supports the continued exploration of KIC as a therapeutic strategy to preserve muscle mass and function.

References

A Comparative Guide to the Metabolomics of Branched-Chain Amino and Keto Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolomics of branched-chain amino acids (BCAAs) and their corresponding branched-chain keto acids (BCKAs). Dysregulation of BCAA and BCKA metabolism is increasingly implicated in a range of metabolic disorders, making a thorough understanding of their interplay crucial for advancements in diagnostics and therapeutics.

Introduction to BCAA and BCKA Metabolism

Branched-chain amino acids—leucine, isoleucine, and valine—are essential amino acids primarily catabolized in skeletal muscle, unlike most other amino acids, which are metabolized in the liver.[1] The initial and reversible step in their breakdown is transamination, catalyzed by branched-chain aminotransferases (BCATs), which converts the BCAAs into their respective BCKAs: α-ketoisocaproate (KIC) from leucine, α-keto-β-methylvalerate (KMV) from isoleucine, and α-ketoisovalerate (KIV) from valine.[2][3]

The subsequent, irreversible step is the oxidative decarboxylation of BCKAs, a rate-limiting process carried out by the branched-chain α-ketoacid dehydrogenase (BCKD) complex.[2][3] This intricate metabolic pathway is a critical regulator of energy homeostasis, protein synthesis, and signaling pathways such as the mechanistic Target of Rapamycin (mTOR) pathway.[1] Imbalances in BCAA and BCKA levels have been linked to various pathological conditions, including insulin (B600854) resistance, type 2 diabetes, cardiovascular disease, and certain cancers.[2][4]

Comparative Data on BCAA and BCKA in Metabolic Health

The following tables summarize quantitative data on the concentrations and effects of BCAAs and BCKAs in different physiological and pathological states, providing a comparative overview for researchers.

Table 1: Plasma Concentrations of BCAAs and BCKAs in Healthy vs. Metabolic Disease States
AnalyteHealthy Control (μM)Type 2 Diabetes (μM)Non-alcoholic Steatohepatitis (NASH) (% of normal)Key ObservationsCitations
BCAAs Elevated levels are strongly associated with insulin resistance.[2][5]
Leucine100 - 150180 - 250127%A potent activator of the mTORC1 signaling pathway.[1][2]
Isoleucine50 - 8090 - 130137%Contributes to glucose homeostasis and protein synthesis.[1]
Valine180 - 250280 - 350147%Plays a role in neurotransmitter synthesis and immune function.[6]
BCKAs Accumulation can lead to mitochondrial dysfunction.[2]
α-Ketoisocaproate (KIC)15 - 3040 - 60Data not readily availableDerived from leucine, it is a key regulator of mTORC1 signaling.[2][7]
α-Keto-β-methylvalerate (KMV)10 - 2025 - 40Data not readily availableLess studied than KIC, but also implicated in metabolic dysregulation.[7]
α-Ketoisovalerate (KIV)10 - 2025 - 40Data not readily availableContributes to the overall pool of BCKAs that can impact insulin signaling.[7]
Table 2: Comparative Effects of BCKAs on Insulin Signaling in Skeletal Muscle Cells
Parameterα-Ketoisocaproate (KIC)α-Keto-β-methylvalerate (KMV)α-Ketoisovalerate (KIV)Experimental ModelCitations
Insulin-Stimulated AKT Phosphorylation (Ser473)Significant reductionNo significant effectSignificant reductionC2C12 myotubes[7]
Insulin-Stimulated Glucose UptakeDecreasedNo significant effectDecreasedC2C12 myotubes[7]
mTORC1 SignalingPotent activatorWeaker activatorWeaker activatorVarious cell lines[2]

Experimental Protocols for BCAA and BCKA Analysis

Accurate quantification of BCAAs and BCKAs is essential for metabolomic studies. Below are detailed methodologies for their analysis in biological samples.

Protocol 1: Quantification of BCAAs and BCKAs by HPLC with Fluorescence Detection

This method is suitable for the determination of BCAAs and their corresponding keto acids in plasma and dried blood spots.[8]

1. Sample Preparation:

  • Plasma: Obtain peripheral venous blood with EDTA as an anticoagulant.[8]

  • Dried Blood Spots: Collect blood-spot samples onto #903 Specimen Collection Paper and allow them to dry for at least 24 hours.[8]

2. Derivatization:

3. HPLC Separation:

  • Column: Reverse-phase column (e.g., LiChroCart 125-4 Purospher RP-18e, 5 µm).[8]

  • Mobile Phase for BCAA analysis:

    • Mobile Phase A: 25 mmol/L sodium hydrogenphosphate-methanol (90:10, v/v), pH 6.5.[8]

    • Mobile Phase B: 100% methanol.[8]

  • Mobile Phase for BCKA analysis:

    • Mobile Phase A: Methanol and deionized water (55:45, v/v).[8]

    • Mobile Phase B: 100% methanol.[8]

4. Detection:

  • Use fluorescence detection to monitor the effluent.[8]

Protocol 2: Quantification of BCKAs in Tissue by Ultra-Fast Liquid Chromatography-Mass Spectrometry (UFLC-MS)

This sensitive method allows for the quantification of picomole per gram concentrations of BCKAs in tissue samples.[9]

1. Tissue Extraction:

  • Homogenize tissue samples in a suitable buffer.

  • Deproteinize the tissue extracts.

2. Derivatization and Extraction:

  • Add an internal standard (e.g., 13C-labeled keto acid) to the extracts.[9]

  • Derivatize BCKAs with o-phenylenediamine (OPD) in 2 M HCl.[9]

  • Perform a two-step ethyl acetate (B1210297) extraction to improve recovery.[9]

  • Lyophilize the extracted samples in a vacuum centrifuge.[9]

  • Reconstitute the dried samples in 200 mM ammonium (B1175870) acetate.[9]

3. UFLC-MS Analysis:

  • Inject the reconstituted samples onto a UFLC system coupled to a mass spectrometer.[9]

  • Use a multiple reaction monitoring (MRM) method to detect the masses of the OPD-derivatized BCKA products.[9]

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the central BCAA catabolic pathway, its influence on key signaling pathways, and a general experimental workflow for metabolomic analysis.

BCAA_Catabolism cluster_BCAAs Branched-Chain Amino Acids (BCAAs) cluster_BCKAs Branched-Chain Keto Acids (BCKAs) Leucine Leucine BCAT BCAT (Transamination) Leucine->BCAT Isoleucine Isoleucine Isoleucine->BCAT Valine Valine Valine->BCAT KIC α-Ketoisocaproate (KIC) BCKDH BCKD Complex (Oxidative Decarboxylation) KIC->BCKDH KMV α-Keto-β-methylvalerate (KMV) KMV->BCKDH KIV α-Ketoisovalerate (KIV) KIV->BCKDH BCAT->KIC BCAT->KMV BCAT->KIV Metabolites Acetyl-CoA Propionyl-CoA Succinyl-CoA BCKDH->Metabolites Signaling_Pathways BCAAs BCAAs (especially Leucine) mTORC1 mTORC1 BCAAs->mTORC1 activates BCKAs BCKAs (especially KIC) Insulin_Signaling Insulin Signaling BCKAs->Insulin_Signaling inhibits (at high levels) Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes Glucose_Uptake Glucose Uptake Insulin_Signaling->Glucose_Uptake promotes Experimental_Workflow Sample_Collection Sample Collection (Plasma, Tissue, etc.) Metabolite_Extraction Metabolite Extraction (e.g., Deproteinization) Sample_Collection->Metabolite_Extraction Derivatization Derivatization (e.g., OPA, OPD) Metabolite_Extraction->Derivatization Analytical_Platform Analytical Platform (HPLC, UFLC-MS) Derivatization->Analytical_Platform Data_Acquisition Data Acquisition (Peak Integration) Analytical_Platform->Data_Acquisition Data_Analysis Data Analysis (Quantification, Statistical Analysis) Data_Acquisition->Data_Analysis Biological_Interpretation Biological Interpretation Data_Analysis->Biological_Interpretation

References

Assessing the ergogenic potential of KIC alone vs. GAKIC supplements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of sports science and drug development, understanding the efficacy of various nutritional supplements is paramount. Among the myriad of available ergogenic aids, alpha-ketoisocaproate (KIC) and its more complex formulation, Glycine-Arginine-alpha-ketoisocaproate (GAKIC), have garnered attention for their potential to enhance high-intensity exercise performance. This guide provides an objective comparison of the ergogenic potential of KIC alone versus GAKIC supplements, supported by experimental data and detailed methodologies.

Unraveling the Mechanisms of Action

The proposed ergogenic effects of KIC and GAKIC stem from different, though related, biochemical pathways.

KIC (alpha-ketoisocaproate): A Leucine (B10760876) Metabolite

KIC is the keto-acid of the branched-chain amino acid leucine.[1] Its primary proposed mechanisms of action as an ergogenic aid include:

  • Ammonia (B1221849) Buffering: During intense exercise, ammonia accumulation can contribute to fatigue. KIC is theorized to act as an ammonia scavenger, accepting an amino group to form leucine, thereby potentially delaying fatigue.

  • Anticatabolic Effects: As a leucine precursor, KIC may help to reduce muscle protein breakdown during strenuous activity.

cluster_KIC KIC Signaling Pathway KIC KIC Supplementation Leucine Leucine Synthesis KIC->Leucine Ammonia Excess Ammonia (NH3) (from exercise) Ammonia->Leucine Fatigue Reduced Muscle Fatigue Leucine->Fatigue

Proposed mechanism of KIC in reducing muscle fatigue.

GAKIC: A Multi-faceted Approach

GAKIC is a compound that combines KIC with two other key amino acids: glycine (B1666218) and arginine. The ergogenic potential of GAKIC is thought to arise from the synergistic effects of these three components.

  • Glycine: A precursor for creatine (B1669601) synthesis, which is crucial for the rapid regeneration of ATP during short bursts of intense exercise.[2]

  • Arginine: Known as a precursor to nitric oxide (NO), a potent vasodilator.[2] Increased NO production may enhance blood flow to working muscles, improving nutrient delivery and waste product removal. Arginine is also involved in creatine synthesis.[2]

  • KIC: As described above, KIC in the GAKIC formula is also proposed to contribute to ammonia buffering and anticatabolic effects.

cluster_GAKIC GAKIC Signaling Pathway GAKIC GAKIC Supplementation Glycine Glycine GAKIC->Glycine Arginine Arginine GAKIC->Arginine KIC KIC GAKIC->KIC Creatine Creatine Synthesis Glycine->Creatine Arginine->Creatine NO Nitric Oxide (NO) Production Arginine->NO Performance Enhanced Performance KIC->Performance Creatine->Performance Vasodilation Vasodilation NO->Vasodilation Vasodilation->Performance

Synergistic mechanisms of the components of GAKIC.

Comparative Efficacy: A Look at the Evidence

Scientific studies have yielded contrasting results regarding the ergogenic potential of KIC alone versus GAKIC.

KIC Supplementation: Limited Evidence of Efficacy

Research on KIC as a standalone supplement has not consistently demonstrated performance-enhancing effects. A notable study by Yarrow et al. (2007) found that acute ingestion of KIC, at both low (1.5 g) and high (9.0 g) doses, did not alter moderate- or high-intensity single-bout exercise performance in resistance-trained men.[1][3]

StudyParticipant GroupKIC DosageKey Findings
Yarrow et al. (2007)13 resistance-trained men1.5 g and 9.0 gNo significant differences in leg press or chest press repetitions to failure, or vertical jump performance compared to placebo.[1][3]

GAKIC Supplementation: Some Positive Findings

In contrast, some studies on GAKIC supplementation have reported positive ergogenic effects, particularly in the context of resistance training.

StudyParticipant GroupGAKIC DosageKey Findings
Wax et al. (2013)7 resistance-trained men10.2 gSignificantly increased leg-press total load volume compared to placebo.[4]
Hagedorn et al. (2013)9 resistance-trained females10.2 gSignificantly increased leg extension total load volume compared to placebo.[5]
Buford & Koch (2004)10 men11.2 gAttenuated the decline in mean power during repeated cycling sprints.[6]

Experimental Protocols: A Closer Look at the Methodologies

To critically evaluate the findings, it is essential to understand the experimental designs of the key studies.

KIC Supplementation Study Protocol (Yarrow et al., 2007)

  • Participants: Thirteen resistance-trained men (mean age 22.8 years).[1][3]

  • Design: A prospective, randomized, double-blind, placebo-controlled crossover experiment.[1][3]

  • Supplementation: Participants consumed either 1.5 g or 9.0 g of KIC or an isocaloric placebo immediately prior to exercise, following an overnight fast.[1][3]

  • Exercise Testing:

    • Leg press repetitions to failure.

    • Chest press repetitions to failure.

    • 30 seconds of repeated maximal vertical jumping on a force plate.[1][3]

cluster_KIC_protocol KIC Experimental Workflow (Yarrow et al., 2007) Familiarization Familiarization Session Fasting Overnight Fast Familiarization->Fasting Supplementation Supplement Ingestion (KIC or Placebo) Fasting->Supplementation Exercise Exercise Testing (Leg Press, Chest Press, Vertical Jumps) Supplementation->Exercise Data Data Collection & Analysis Exercise->Data

Workflow of the KIC supplementation study.

GAKIC Supplementation Study Protocol (Wax et al., 2013)

  • Participants: Seven resistance-trained men.[4]

  • Design: A randomized, counterbalanced, double-blind study.[4]

  • Supplementation: Participants were randomly assigned to consume either 10.2 g of GAKIC or a placebo.[4]

  • Exercise Testing: Five sets of leg press to failure at 75% of their one-repetition maximum (1RM). Total load volume was calculated.[4]

cluster_GAKIC_protocol GAKIC Experimental Workflow (Wax et al., 2013) Randomization Randomized Assignment (GAKIC or Placebo) Supplementation Supplement Ingestion Randomization->Supplementation Exercise Resistance Exercise (5 sets of Leg Press to failure) Supplementation->Exercise Data Data Collection & Analysis Exercise->Data

Workflow of the GAKIC supplementation study.

Conclusion: Synthesizing the Evidence

The available scientific literature suggests a disparity in the ergogenic potential of KIC alone versus the GAKIC formulation. While studies on GAKIC have shown some promise in enhancing performance during high-intensity resistance exercise, research on KIC as a standalone supplement has failed to produce similar results.[1][3][4][5][6]

This discrepancy strongly indicates that the ergogenic effects observed with GAKIC are likely attributable to the synergistic action of its components—glycine and arginine—in addition to KIC. The roles of glycine and arginine in creatine synthesis and nitric oxide production appear to be crucial for the performance-enhancing effects associated with GAKIC.[2]

For researchers and drug development professionals, these findings underscore the importance of investigating multi-ingredient formulations and their synergistic effects. Future research should aim to conduct direct head-to-head comparisons of KIC, GAKIC, and its individual components (glycine and arginine) under identical experimental conditions to definitively parse out the contributions of each element to exercise performance. Such studies would provide a more complete understanding of the underlying mechanisms and inform the development of more effective ergogenic aids.

References

Navigating the Evidence: A Comparative Guide to Alpha-Ketoisocaproate's Role in Mitigating Muscle Damage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective interventions to reduce exercise-induced muscle damage (EIMD) is a continuous journey. Among the compounds of interest, alpha-ketoisocaproate (KIC), a keto acid of the branched-chain amino acid leucine, has been the subject of scientific investigation, with studies yielding conflicting results. This guide provides a comprehensive comparison of key studies, presenting their experimental data, methodologies, and the proposed signaling pathways through which KIC may exert its effects.

The central debate surrounding KIC supplementation revolves around its efficacy in attenuating the markers of muscle damage, such as elevated creatine (B1669601) kinase (CK) levels, muscle soreness, and decrements in muscle strength following strenuous exercise. While some studies, notably by van Someren et al. (2005), have suggested a protective effect, particularly when combined with β-hydroxy-β-methylbutyrate (HMB), others, such as the work by Nunan et al. (2010), have failed to replicate these findings, leading to a nuanced and unresolved scientific discussion.

Quantitative Data Summary

To facilitate a clear comparison of the available evidence, the following table summarizes the quantitative data from key studies investigating the effects of KIC supplementation on markers of exercise-induced muscle damage.

StudyParticipant CharacteristicsExercise ProtocolSupplementation ProtocolOutcome MeasuresKey Findings
van Someren et al. (2005)[1] 6 non-resistance trained malesEccentrically biased resistance exercise of the elbow flexors3g HMB + 0.3g KIC or placebo daily for 14 days (crossover design)Creatine Kinase (CK), Muscle Soreness (DOMS), 1RM Strength, Limb Girth, Range of Motion (ROM)HMB/KIC supplementation attenuated the CK response, reduced the decrement in 1RM, decreased the increase in limb girth, and lowered DOMS at 24 hours post-exercise compared to placebo.
Nunan et al. (2010)[2] 14 recreationally active males40-minute downhill run (-10% grade)3g HMB + 0.3g KIC or placebo daily for 14 days (11 days prior, 3 days post-exercise)Creatine Kinase (CK), Muscle Soreness (DOMS), Isometric & Concentric Torque, Mid-thigh Girth, ROMHMB/KIC supplementation had no significant effect on any of the measured indices of muscle damage compared to placebo.
Crowe et al. (2003) 18 resistance-trained malesResistance exercise (3 sets of 8-10 reps of 6 exercises)3g HMB + 0.3g KIC or placebo daily for 2 weeksCreatine Kinase (CK), Lactate Dehydrogenase (LDH), Muscle SorenessHMB/KIC supplementation significantly attenuated the increase in CK and LDH and reduced muscle soreness compared to placebo.

Experimental Protocols

Understanding the methodologies employed in these studies is crucial for interpreting their divergent findings. Key differences in participant training status, the nature of the muscle-damaging exercise, and the specific protocols for supplementation and measurement likely contribute to the varied outcomes.

van Someren et al. (2005) Protocol
  • Participants: Six healthy, non-resistance trained male volunteers.

  • Design: A randomized, double-blind, placebo-controlled crossover study.

  • Supplementation: Participants received either a combination of 3 grams of HMB and 0.3 grams of KIC per day or a placebo for 14 days. After a washout period, they crossed over to the other treatment.

  • Exercise Bout: An eccentrically biased resistance exercise protocol for the elbow flexor muscles designed to induce muscle damage. This involved lowering a dumbbell equivalent to their one-repetition maximum (1RM) for a predetermined number of repetitions.

  • Muscle Damage Markers: Plasma creatine kinase (CK) activity, delayed onset muscle soreness (DOMS) assessed via a visual analog scale (VAS), maximal isometric voluntary contraction (MVC) force, and limb circumference were measured before and at 1, 24, 48, and 72 hours post-exercise.

Nunan et al. (2010) Protocol
  • Participants: Fourteen healthy, recreationally active male volunteers.

  • Design: A randomized, double-blind, placebo-controlled parallel-group study.

  • Supplementation: Participants were randomly assigned to receive either a combination of 3 grams of HMB and 0.3 grams of KIC per day or a placebo for a total of 14 days (11 days leading up to the exercise and 3 days after).

  • Exercise Bout: A 40-minute downhill run on a treadmill at a -10% grade, a mode of exercise known to induce significant eccentric muscle damage in the lower limbs.

  • Muscle Damage Markers: Serum CK activity, DOMS (via VAS), isometric and isokinetic peak torque of the knee extensors, and mid-thigh girth were measured at baseline and at 24, 48, and 72 hours post-exercise.

Mandatory Visualizations

To visually represent the complex processes involved in this area of research, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_pre_trial Pre-Trial cluster_intervention Intervention cluster_post_trial Post-Trial Recruitment Participant Recruitment (Based on Inclusion/Exclusion Criteria) Informed_Consent Informed Consent and Screening Recruitment->Informed_Consent Baseline_Testing Baseline Measurements (Strength, Soreness, Blood Markers) Informed_Consent->Baseline_Testing Randomization Randomization to Groups (KIC/HMB or Placebo) Baseline_Testing->Randomization Supplementation Supplementation Period (e.g., 14 days) Randomization->Supplementation Muscle_Damage_Protocol Exercise-Induced Muscle Damage Protocol (e.g., Eccentric Exercise) Supplementation->Muscle_Damage_Protocol Post_Exercise_Measurements Post-Exercise Data Collection (e.g., 24h, 48h, 72h) Muscle_Damage_Protocol->Post_Exercise_Measurements Data_Analysis Statistical Analysis of Data Post_Exercise_Measurements->Data_Analysis Conclusion Conclusion and Dissemination Data_Analysis->Conclusion

Typical experimental workflow for a KIC supplementation study.

Signaling_Pathway cluster_leucine_metabolism Leucine Metabolism cluster_anabolic_signaling Anabolic Signaling cluster_catabolic_signaling Catabolic Signaling Leucine Leucine KIC Alpha-Ketoisocaproate (KIC) Leucine->KIC Transamination Akt Akt (Protein Kinase B) KIC->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates FoxO3a FoxO3a Akt->FoxO3a Inhibits p70S6K p70S6K mTORC1->p70S6K Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Inhibits Protein_Synthesis Increased Muscle Protein Synthesis p70S6K->Protein_Synthesis eIF4E_BP1->Protein_Synthesis Inhibition leads to activation Ubiquitin_Proteasome Ubiquitin-Proteasome System FoxO3a->Ubiquitin_Proteasome Activates Protein_Degradation Increased Muscle Protein Degradation Ubiquitin_Proteasome->Protein_Degradation

Proposed signaling pathway of KIC in muscle cells.

Proposed Signaling Pathways

The potential mechanisms by which KIC may influence muscle damage and recovery are thought to be linked to its role as a metabolite of leucine, a potent activator of muscle protein synthesis. The proposed signaling cascade involves the Akt/mTOR pathway, a central regulator of cell growth and protein synthesis, and its influence on the ubiquitin-proteasome system, which is responsible for protein degradation.

  • Activation of Anabolic Pathways: As a keto acid of leucine, KIC is believed to contribute to the activation of the Akt/mTORC1 signaling pathway.[3] Akt, a serine/threonine kinase, can phosphorylate and activate mTORC1 (mechanistic target of rapamycin (B549165) complex 1). Activated mTORC1 then phosphorylates downstream targets such as p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to an increase in muscle protein synthesis.

  • Inhibition of Catabolic Pathways: Akt also plays a role in suppressing muscle protein breakdown. It can phosphorylate and inactivate the transcription factor FoxO3a.[1] When active, FoxO3a promotes the expression of genes involved in the ubiquitin-proteasome system, the primary pathway for protein degradation in skeletal muscle. By inhibiting FoxO3a, KIC, via Akt, may help to reduce muscle protein breakdown, thereby shifting the balance towards a net anabolic state and potentially aiding in the repair of damaged muscle tissue.

References

Plasma α-Ketoisocaproate (KIC) Levels: A Potential Biomarker for Clinical Outcomes in Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of type 2 diabetes (T2DM) management is continually evolving, with a growing emphasis on identifying early biomarkers to predict disease progression and the onset of debilitating complications. Among the emerging candidates, plasma α-ketoisocaproate (KIC), a ketoacid derived from the branched-chain amino acid (BCAA) leucine, has garnered significant attention. Elevated levels of BCAAs and their corresponding branched-chain ketoacids (BCKAs) have been consistently linked to insulin (B600854) resistance and an increased risk of T2DM. This guide provides a comparative analysis of plasma KIC levels in relation to various clinical outcomes in T2DM, supported by experimental data and methodologies.

Correlation of Plasma KIC and BCAA with T2DM and Glycemic Control

Elevated concentrations of BCAAs are a well-established metabolic signature of insulin resistance and are associated with an increased risk of developing T2DM.[1] As the transamination product of leucine, KIC levels are intrinsically linked to BCAA metabolism and have been shown to be elevated in individuals with T2DM.

Table 1: Comparison of Plasma BCAA Levels in Individuals with and without Type 2 Diabetes

AnalyteT2DM Patients (μmol/L)Non-Diabetic Controls (μmol/L)P-valueReference
Total BCAAs469.00 ± 117.22418.71 ± 113.72<0.0001[2]

Data are presented as mean ± standard deviation.

Studies have demonstrated a positive correlation between BCAA levels and markers of glycemic control, such as HbA1c.[3] While direct quantitative data for KIC is often part of broader metabolomic studies, the strong correlation between BCAAs and their ketoacids suggests a similar relationship for KIC.

Plasma KIC and Diabetic Complications

The potential of plasma KIC as a biomarker extends to the prediction of common and severe T2DM complications, including nephropathy, retinopathy, and cardiovascular disease.

Diabetic Nephropathy

Diabetic nephropathy (DN) is a leading cause of end-stage renal disease. Metabolomic studies have revealed significant alterations in the plasma profiles of patients with T2DM and varying degrees of kidney function.[4] While comprehensive data on KIC across all stages of DN is still emerging, studies on related metabolites offer insights. For instance, levels of other α-oxoaldehydes, such as glyoxal (B1671930) and methylglyoxal, have been shown to increase with the progression of chronic kidney disease (CKD) in diabetic patients.[5]

Table 2: Plasma α-Oxoaldehyde Levels in Relation to Chronic Kidney Disease Stage in Diabetic and Non-Diabetic Patients

AnalyteControls (nM)CKD Stage 1-2 (nM)CKD Stage 3-5 (nM)CKD Stage 5D (Dialysis) (nM)P-valueReference
Glyoxal (GO)285 ± 59339 ± 88483 ± 1721,178 ± 309<0.001[5]
Methylglyoxal (MG)249 ± 17265 ± 27461 ± 188922 ± 354<0.001[5]

Data are presented as mean ± standard deviation.

Diabetic Retinopathy

Diabetic retinopathy (DR) is a major cause of vision loss in adults. Evidence suggests that BCAA metabolism is altered in DR. Studies have found elevated levels of BCAAs in the vitreous humor and retina of patients and animal models with DR.[6][7] This localized dysregulation of BCAA metabolism points to a potential role for KIC in the pathogenesis of DR.

Cardiovascular Disease

Patients with T2DM are at a significantly higher risk of cardiovascular disease (CVD). Elevated BCAA levels have been associated with an increased risk of incident heart failure in T2DM patients.[3] Given the close metabolic relationship, plasma KIC is also being investigated as a potential predictive biomarker for cardiovascular events in this population.

Comparison with Alternative Biomarkers

While plasma KIC shows promise, it is important to compare its potential performance against other established and emerging biomarkers for T2DM and its complications.

Table 3: Performance of Various Plasma Biomarkers in Predicting Diabetic Kidney Disease Progression

BiomarkerHazard Ratio (95% CI) for ProgressionP-valueReference
TNFR-12.4 (1.7 - 3.3) per fold-increase<0.001[8]
TNFR-22.0 (1.4 - 2.8) per fold-increase<0.001[8]
KIM-11.7 (1.5 - 2.1) per fold-increase<0.001[8]

Hazard ratios are adjusted for clinical covariates.

Table 4: Performance of Plasma Cytokines in Predicting Non-Proliferative Diabetic Retinopathy

Biomarker CombinationAUCSensitivitySpecificityReference
ANG-1, PDGF-BB, VEGFR2 (Random Forest Model)0.8492.3%75%[9]

AUC: Area Under the Curve

Currently, direct comparative studies evaluating the ROC performance of plasma KIC against these alternative biomarkers for specific T2DM complications are limited in the literature.

Experimental Protocols

Accurate quantification of plasma KIC is crucial for its validation as a clinical biomarker. The most common and robust method is gas chromatography-mass spectrometry (GC-MS).

Protocol: Quantification of Plasma KIC by GC-MS

1. Sample Preparation:

  • To 100 µL of plasma, add 400 µL of methanol (B129727) to precipitate proteins.

  • Vortex the mixture for 30 seconds and centrifuge at 15,000 rpm for 15 minutes.

  • Transfer the supernatant to a new tube and dry using a centrifugal evaporator.[4]

  • Lyophilize the dried sample overnight to remove any residual water.[4]

2. Derivatization:

  • Add 25 µL of methoxyamine hydrochloride (MEOX) in pyridine (B92270) (20 mg/mL) to the dried sample.

  • Incubate at 80°C for 15 minutes with shaking.[4]

  • Add 75 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 80°C for 15 minutes with shaking.[4]

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-5ms capillary column (30 m x 0.25 mm x 0.25 µm) or similar.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature of 60°C, hold for 1 minute.

    • Ramp to 325°C at 10°C/min.

    • Hold at 325°C for 10 minutes.

  • Mass Spectrometer: High-resolution time-of-flight mass spectrometer (HR-TOF-MS) or quadrupole mass spectrometer.

  • Ionization: Electron ionization (EI) at 70 eV.

  • Data Acquisition: Scan mode from m/z 50 to 600.

4. Data Analysis:

  • Identify KIC based on its retention time and mass spectrum by comparison to a chemical standard.

  • Quantify the concentration using a calibration curve generated from serial dilutions of the KIC standard.

Signaling Pathways and Logical Relationships

The dysregulation of KIC and BCAA metabolism is implicated in key signaling pathways related to insulin resistance.

KIC_Signaling_Pathway Leucine Leucine BCAT BCAT Leucine->BCAT Transamination KIC α-Ketoisocaproate (KIC) mTORC1 mTORC1 KIC->mTORC1 Activates Insulin_Resistance Insulin Resistance KIC->Insulin_Resistance BCAT->KIC Insulin_Signaling Insulin Signaling (IRS-1 -> PI3K -> Akt) mTORC1->Insulin_Signaling Inhibits mTORC1->Insulin_Resistance Glucose_Transport Glucose Transport Insulin_Signaling->Glucose_Transport Promotes

KIC and its impact on insulin signaling pathways.

Experimental_Workflow Plasma_Sample Plasma Sample Collection Protein_Precipitation Protein Precipitation (Methanol) Plasma_Sample->Protein_Precipitation Drying Drying & Lyophilization Protein_Precipitation->Drying Derivatization Derivatization (MEOX & MSTFA) Drying->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing Clinical_Correlation Correlation with Clinical Outcomes Data_Processing->Clinical_Correlation

Workflow for plasma KIC analysis and clinical correlation.

Conclusion

Plasma KIC, as a key metabolite in the BCAA pathway, holds considerable promise as a biomarker for the early detection and risk stratification of type 2 diabetes and its associated complications. While the general association with insulin resistance and T2DM is well-supported, further large-scale clinical studies are required to establish definitive quantitative correlations with a broad range of clinical outcomes and to directly compare its predictive power against other biomarkers. The detailed experimental protocols provided herein offer a standardized approach for the accurate measurement of plasma KIC, which will be essential for advancing research in this critical area of diabetic medicine.

References

Safety Operating Guide

Safe Disposal of 2-Methyl-4-oxopentanoic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 2-Methyl-4-oxopentanoic acid is critical for ensuring laboratory safety and environmental protection. This organic acid, classified as a corrosive and irritant, requires a structured disposal protocol that adheres to local, state, and federal regulations. The following guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2][3]

Disposal Procedures

The primary route for the disposal of this compound is through a licensed hazardous waste management company.[4][5] It is imperative to collect the acid waste in a designated, properly labeled, and compatible container.[5][6] Do not mix this waste with other chemical waste streams unless compatibility has been confirmed to avoid potentially violent reactions.[7]

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect waste this compound in a dedicated, leak-proof container that is resistant to corrosive materials.[5] Avoid using metal containers.[5][7] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[7]

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[7] This area should be under the direct supervision of laboratory personnel and clearly marked with hazardous waste signage.[5][7] Ensure secondary containment is used for all liquid hazardous waste.[6]

  • Neutralization (as a pre-treatment where permissible): In some cases, neutralization of the acidic waste may be an appropriate pre-treatment step, but this must be done in accordance with institutional and local regulations.[8][9] To neutralize, slowly add a dilute solution of a base such as sodium bicarbonate or sodium hydroxide (B78521) to the diluted acid waste with constant stirring in a cold water bath to manage the exothermic reaction.[4][9] The final pH should be between 6 and 8.[10] However, neutralized solutions containing organic compounds may still be considered hazardous waste.[7]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management service.[4][5] Do not attempt to dispose of this compound down the sanitary sewer unless explicitly permitted by your institution's environmental health and safety (EHS) office and local wastewater treatment authority for neutralized and highly diluted solutions.[1][9]

  • Empty Container Disposal: Triple-rinse empty containers that held this compound with a suitable solvent (such as water). The first rinseate must be collected and disposed of as hazardous waste.[6] After thorough rinsing and drying, the container can be disposed of as regular waste, though institutional policies may vary.[4][6]

Quantitative Data Summary

ParameterValue/GuidelineSource
pH of Waste for Sewer Disposal Must be neutralized to a pH between 5 and 9.[9]
Dilution for Sewer Disposal Dilute at least 10 times with water before considering drain disposal (if permitted).[1]
Container Capacity Fill waste containers to no more than 90% of their capacity.[5]
Storage Time Limit in SAA Up to 90 days (may vary by state).[5]

Disposal Workflow

start Start: Have 2-Methyl-4-oxopentanoic acid waste collect_waste Collect waste in a labeled, compatible container start->collect_waste storage Store in designated Satellite Accumulation Area (SAA) collect_waste->storage check_local_policy Consult institutional and local disposal policies storage->check_local_policy neutralization_allowed Is in-lab neutralization and sewer disposal permitted? check_local_policy->neutralization_allowed neutralize Neutralize with a suitable base to pH 6-8 neutralization_allowed->neutralize Yes professional_disposal Arrange for pickup by a licensed hazardous waste contractor neutralization_allowed->professional_disposal No sewer_disposal Dispose down the sanitary sewer with copious amounts of water neutralize->sewer_disposal

Caption: Disposal decision workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-oxopentanoic acid
Reactant of Route 2
Reactant of Route 2
2-Methyl-4-oxopentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.